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  • Product: Crisaborole Impurity
  • CAS: 1187188-59-5

Core Science & Biosynthesis

Foundational

The Analytical and Synthetic Blueprint of Crisaborole: Navigating Impurity Profiling and Process Control

Introduction Crisaborole (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile) is a nonsteroidal phosphodiesterase 4 (PDE4) inhibitor formulated for the treatment of mild-to-moderate atopic dermatitis. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Crisaborole (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile) is a nonsteroidal phosphodiesterase 4 (PDE4) inhibitor formulated for the treatment of mild-to-moderate atopic dermatitis. The integration of a unique benzoxaborole pharmacophore introduces distinct synthetic and analytical challenges. Because it is applied topically to compromised skin barriers,1[1]. This whitepaper dissects the mechanistic origins of process-related and degradation impurities in Crisaborole synthesis, providing validated analytical protocols and process engineering strategies to ensure active pharmaceutical ingredient (API) integrity.

Mechanistic Origins of Principal Impurities

The multi-step synthesis of Crisaborole typically involves aromatic substitution (SNAr) followed by the critical installation of the boron atom via either cryogenic organolithiation or palladium-catalyzed Miyaura borylation. Each pathway possesses a unique impurity signature[2].

Process-Related Impurities
  • Des-bromo / Protodehalogenation Impurity: During halogen-metal exchange (e.g., using n-butyllithium), the highly reactive aryl-lithium intermediate can abstract a proton from trace moisture or the solvent matrix. This side reaction yields a des-bromo derivative instead of the desired boronate, directly impacting the final API yield.

  • Pinacol Ester Impurity: In synthetic routes utilizing3[4], the resulting pinacol boronate ester must undergo acidic hydrolysis to yield the free boronic acid, which subsequently cyclizes. The steric bulk of the pinacol group makes this hydrolysis kinetically sluggish, often leaving residual pinacol ester impurity in the final API if the acidic aqueous quench is not sustained for a sufficient duration.

  • Genotoxic Impurities (Unreacted Intermediates): Compounds such as5[5] are flagged as potential genotoxic impurities (PGIs). Their electrophilic formyl and aryl bromide moieties pose DNA-binding risks, necessitating parts-per-million (ppm) level control.

Degradation Products
  • Boron Ring-Opened Degradants: The benzoxaborole ring is highly sensitive to environmental stress. Under , the carbon-boron bond is susceptible to cleavage, leading to ring-opened phenolic or acidic degradants that completely abrogate PDE4 inhibitory activity.

Synthesis SM 4-(4-bromo-3-formylphenoxy) benzonitrile Lithiation Aryl-Lithium Intermediate (n-BuLi, -60°C) SM->Lithiation Halogen-Metal Exchange Imp2 Genotoxic Impurity (Unreacted SM) SM->Imp2 Incomplete Conversion Boronation Boronate Intermediate (Triisopropyl borate) Lithiation->Boronation Electrophilic Trapping Imp1 Des-bromo Impurity (Protodehalogenation) Lithiation->Imp1 Trace Moisture/Protonation API Crisaborole (API) (HCl, Cyclization) Boronation->API Deprotection & Cyclization Imp3 Pinacol Ester Impurity (Incomplete Hydrolysis) Boronation->Imp3 B2Pin2 Route Only Imp4 Ring-Opened Degradant (Oxidation/Hydrolysis) API->Imp4 Environmental Stress

Fig 1. Crisaborole synthesis pathway and the mechanistic origins of key impurities.

Process Optimization & Causality in Impurity Control

The traditional batch synthesis of Crisaborole at cryogenic temperatures (-78 °C) suffers from poor heat and mass transfer upon scale-up. This localized warming causes the highly reactive aryl-lithium intermediate to undergo side reactions (such as dimerization or protonation) before it can be trapped by the borate electrophile, leading to high levels of "Impurity 15" (up to 30.0% in batch)[6].

Transitioning to a Continuous Flow Chemistry paradigm resolves this causality. Flow microreactors provide rapid heat dissipation and uniform mixing on the millisecond scale, ensuring the intermediate is trapped instantly. As demonstrated in the quantitative data below, optimizing the flow reactor temperature to -60 °C suppresses Impurity 15 to a mere 2.0% while maximizing API yield.

Table 1: Effect of Reaction Temperature on Impurity Profile in Flow Synthesis

Temperature (°C)Crisaborole Yield (Area %)Impurity 13 (%)Impurity 14 (%)Impurity 15 (%)
072.009.80-14.34
-2081.008.20-8.25
-5087.456.991.003.24
-60 89.39 0.20 0.50 2.00

Data synthesized from continuous flow optimization studies[6].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict suitability checks before data acquisition.

Protocol 1: UPLC-MS/MS Quantification of Genotoxic Impurities

Objective: Detect and quantify trace levels of 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and its dimeric analog in the API[5].

  • Mobile Phase Preparation: Prepare Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% formic acid in acetonitrile) to ensure optimal ionization and peak shape.

  • Sample Preparation: Transfer 100 mg of Crisaborole API into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate in an ultrasonic bath for 20 minutes with intermediate shaking, and dilute to volume. Further dilute a 10 mL aliquot to 50 mL to achieve a 200 ppm working concentration.

  • Chromatographic Separation: Inject the sample onto a ZORBAX Eclipse XDB-Phenyl column (4.6 mm × 75 mm, 3.5 μm). Execute a gradient elution at a flow rate of 0.4 mL/min with the column compartment maintained at 25 °C.

  • MS/MS Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the genotoxic impurities.

  • System Validation & Suitability: Before analyzing unknown samples, inject calibration standards. The system is validated only if the linearity correlation coefficient (r) is > 0.9998 and the average recovery of spiked impurities falls strictly between 84.1% and 90.7%[5].

Analytical Prep Sample Prep (100 mg API in Diluent) Chrom RP-UPLC Separation (Phenyl Column, Gradient) Prep->Chrom Ion ESI Ionization (Positive Ion Mode) Chrom->Ion Detect MS/MS Detection (MRM Mode) Ion->Detect Data Quantification (Limits < ppm) Detect->Data

Fig 2. UPLC-MS/MS analytical workflow for the detection of genotoxic impurities.

Protocol 2: Continuous Flow Synthesis for Impurity Suppression

Objective: Suppress the formation of Impurity 15 and des-bromo degradants during the critical boronation step[6].

  • System Initialization: Configure a Vapourtec R-series flow reactor equipped with T-mixers and a customized PFA coil (volume: 0.80 mL, bore diameter: 1.0 mm). Flush the system with anhydrous solvent and stabilize the lithiation zone precisely at -60 °C.

  • Halogen-Metal Exchange: Pump the THP-protected bromoarene intermediate and n-butyllithium (2.0 equivalents) into the first T-mixer. The rapid mixing dynamics ensure instantaneous lithiation without generating localized hot spots.

  • Electrophilic Trapping: Introduce triisopropyl borate into the stream with a residence mixing time of exactly 1.0 second to form the boronate intermediate.

  • In-line Quenching & Cyclization: Direct the outgoing boronate stream into a subsequent T-mixer where 3M HCl is introduced at 1.6 mL/min. Pass the mixture through a 25 °C PFA coil (5 s residence time) to initiate THP deprotection and cyclization.

  • System Validation & Isolation: Monitor the output stream using an in-line IR spectrometer. The reaction is considered validated when the IR signature of the starting material is completely absent. Stir the collected product at 25 °C for 10 hours to complete cyclization. Offline HPLC must confirm an API area purity of >89.38% with Impurity 15 strictly ≤2.0%[6].

References

  • Veeprho - Crisaborole Impurities and Related Compound URL:[Link]

  • ResearchGate - Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS URL:[Link]

  • ACS Omega - Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation URL:[Link]

  • Organic Process Research & Development (ACS) - Working Toward Process Simplification for the Synthesis of Crisaborole URL:[Link]

  • International Journal of Scientific Development and Research (IJSDR) - Stability Indicating Method Development and Validation for the Determination of Crisaborole in Bulk Drugs by Using UPLC URL:[Link]

Sources

Foundational

Controlling Potential Genotoxic Impurities (PGIs) in Crisaborole: Mechanistic Origins and Analytical Workflows

Executive Summary Crisaborole is a boron-containing, non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis. Because its multi-step synthesis involves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crisaborole is a boron-containing, non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis. Because its multi-step synthesis involves highly reactive electrophilic intermediates and organometallic reagents, the active pharmaceutical ingredient (API) is susceptible to contamination by potential genotoxic impurities (PGIs). Under ICH M7 guidelines, these impurities must be strictly controlled to parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC) 1.

This whitepaper provides an in-depth technical analysis of the mechanistic origins of Crisaborole PGIs, details a self-validating UPLC-MS/MS analytical protocol for their trace quantification, and explores advanced continuous flow chemistry techniques to mitigate their formation at the process level.

Mechanistic Origins of PGIs in Crisaborole Synthesis

The synthesis of Crisaborole relies on the construction of a benzoxaborole core. A critical early step is the nucleophilic aromatic substitution (SNAr) of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile. While highly efficient, this step and the subsequent boronation are the primary sources of two known Class 2 mutagenic impurities 2:

  • PGI 1 (Monomeric Byproduct): 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile

  • PGI 2 (Dimeric Byproduct): 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile

Causality of Impurity Formation

The formation of PGI 1 is driven by incomplete downstream reduction or boronation. If the aldehyde moiety is not fully reduced to the corresponding alcohol before the lithium-halogen exchange, the unreacted intermediate carries over into the final API. PGI 2 arises from a competing side reaction during the SNAr coupling. The highly reactive phenoxide intermediate can attack another electrophilic center (either unreacted starting material or the newly formed monomeric ether) if localized stoichiometry imbalances occur in the batch reactor. Both compounds contain electrophilic functional groups (aldehydes and aryl bromides) that trigger structural alerts for DNA intercalation and mutagenesis.

G Start 2-Bromo-5-hydroxybenzaldehyde + 4-Fluorobenzonitrile SNAr SNAr Coupling (K2CO3, DMF) Start->SNAr Int1 Monomeric Ether Intermediate SNAr->Int1 PGI2 PGI 2: Dimeric Byproduct (Over-alkylation) SNAr->PGI2 Side Reaction PGI1 PGI 1: 4-(4-Bromo-3-formyl-phenoxy) -benzonitrile Int1->PGI1 Incomplete Reduction API Crisaborole API (Post-Boronation) Int1->API 1. Reduction 2. Boronation

Synthetic pathway of Crisaborole illustrating the mechanistic origin of key genotoxic impurities.

Analytical Strategy: UPLC-MS/MS Quantification

To ensure patient safety, these PGIs must be monitored at sub-ppm levels. Traditional HPLC-UV lacks the sensitivity and specificity required to differentiate trace PGIs from the overwhelming API matrix. Therefore, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard 2.

Self-Validating Protocol: Matrix Spike Recovery

A robust analytical method must be self-validating. In MS/MS, the high concentration of the Crisaborole API can cause "ion suppression," artificially lowering the detected PGI levels. To validate the system autonomously, a Matrix Spike step is integrated into the protocol. By spiking a known concentration of PGI into the API sample and verifying that the recovery falls between 80-120%, the analyst proves that the matrix effect is fully mitigated.

Step-by-Step UPLC-MS/MS Methodology
  • Sample Preparation & Spiking: Dissolve 10 mg of Crisaborole API in 1.0 mL of Acetonitrile/Water (50:50, v/v). Split the sample. Spike one aliquot with 1.0 ppm of PGI 1 and PGI 2 reference standards to serve as the self-validating control.

  • Chromatographic Separation: Inject 2 µL onto a ZORBAX Eclipse XDB-Phenyl column (4.6 mm × 75 mm, 3.5 μm). Causality: A phenyl stationary phase is deliberately chosen over standard C18. The π-π interactions between the phenyl column and the highly aromatic, electron-deficient PGIs provide superior retention and baseline resolution from the bulk API.

  • Gradient Elution: Use Mobile Phase A (Acetonitrile + 0.1% Trifluoroacetic acid) and Mobile Phase B (Water + 0.1% Formic acid). Causality: TFA acts as an ion-pairing agent to sharpen chromatographic peaks, while Formic Acid provides the necessary protons to enhance ionization efficiency in the mass spectrometer.

  • Mass Spectrometry (ESI+ MRM): Operate the MS in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for PGI 1 and PGI 2.

Quantitative Validation Data
ParameterPGI 1 (Monomer)PGI 2 (Dimer)Acceptance Criteria
Linearity (r) > 0.9998> 0.9998≥ 0.9900
Average Recovery 84.1% - 90.7%84.1% - 90.7%80.0% - 120.0%
Ionization Mode ESI (+)ESI (+)N/A
Detection Mode MRMMRMN/A

Data summarized from validated UPLC-MS/MS parameters for Crisaborole API evaluation.

Process Chemistry: Mitigating PGIs via Continuous Flow

While analytical detection is critical, the ultimate goal is to prevent PGI formation during synthesis. The most problematic step in Crisaborole synthesis is the organolithiation (using n-butyllithium) and subsequent boronation with triisopropyl borate.

In traditional batch reactors, this highly exothermic reaction is performed at -78 °C. However, poor mixing and localized temperature spikes in large batch vessels lead to incomplete boronation and the generation of des-bromo and dimeric impurities.

The Continuous Flow Advantage

Recent process developments have successfully transitioned this step to continuous flow chemistry 3. Causality: Flow reactors possess a massive surface-area-to-volume ratio, allowing for instantaneous heat dissipation and perfect stoichiometric mixing. By utilizing a 3D-printed flow reactor, researchers reduced the residence time from 1800 seconds (batch) to just 1.5 seconds (flow). This rapid, controlled environment allowed the reaction temperature to be safely elevated to -60 °C while strictly suppressing the formation of critical impurities.

G Reactants Brominated Intermediate + n-BuLi Flow Continuous Flow Reactor (1.5s Residence, -60°C) Reactants->Flow Batch Batch Reactor (1800s Residence, -78°C) Reactants->Batch Borate Triisopropyl Borate Quench Flow->Borate API High-Purity Crisaborole (PGIs Suppressed) Borate->API HighImp Elevated PGIs (Localized Hotspots) Batch->HighImp

Comparison of continuous flow vs. batch reactor logic for PGI suppression.

Conclusion

The control of potential genotoxic impurities in Crisaborole requires a dual-pronged approach: rigorous analytical quantification and advanced process engineering. By employing self-validating UPLC-MS/MS methods utilizing π-π stationary phase interactions, analysts can confidently monitor Class 2 mutagens below the TTC threshold. Concurrently, the adoption of continuous flow organolithiation addresses the root causality of impurity formation, ensuring a safer, scalable API manufacturing process.

References

  • FDA Center for Drug Evaluation and Research. (2016). Application Number: 207695Orig1s000 - Pharmacology/Toxicology Review. U.S. Food and Drug Administration. 1

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520. 2

  • Bohara, C. S., Phull, M. S., & Pabbaraja, S. (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. 3

Sources

Exploratory

The Unseen Battlefield: A Technical Guide to the Stress Stability of Crisaborole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Crisaborole, a novel phosphodiesterase-4 (PDE-4) inhibitor, has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Crisaborole, a novel phosphodiesterase-4 (PDE-4) inhibitor, has emerged as a significant non-steroidal topical treatment for mild to moderate atopic dermatitis. Its unique benzoxaborole structure, while key to its therapeutic efficacy, also presents distinct challenges and considerations regarding its chemical stability. This in-depth technical guide provides a comprehensive exploration of the stability of crisaborole under various stress conditions. By elucidating the intrinsic stability of the molecule, its degradation pathways, and the analytical methodologies required for its assessment, this guide serves as an essential resource for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry. We will delve into the causality behind experimental choices in stress testing, present detailed protocols, and offer insights into the interpretation of stability data, all grounded in authoritative scientific principles and regulatory expectations.

Introduction: The Significance of Crisaborole and the Imperative of Stability Testing

Crisaborole marks a significant advancement in dermatological therapy, offering a non-steroidal option for patients with atopic dermatitis. Its mechanism of action involves the inhibition of phosphodiesterase-4 (PDE-4), an enzyme that plays a crucial role in the inflammatory cascade. The chemical structure of crisaborole, 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[1][2]-benzoxaborole, is central to its function and stability.

The stability of an active pharmaceutical ingredient (API) like crisaborole is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stress testing, also known as forced degradation, is a vital component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4] These studies are designed to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the analytical methods used for its quantification in the presence of its degradants.[5] For a topical formulation, where the drug is in prolonged contact with the skin and various excipients, understanding its stability profile is of paramount importance.

This guide will provide a detailed examination of crisaborole's behavior under hydrolytic, oxidative, photolytic, and thermal stress conditions. We will explore the chemical transformations that occur, the resulting degradation products, and the analytical techniques employed to monitor these changes.

The Chemical Core of Crisaborole: Structure and Intrinsic Properties

To comprehend the stability of crisaborole, a foundational understanding of its chemical structure is essential. Crisaborole is a benzoxaborole, a class of compounds characterized by a bicyclic structure containing a boronic acid ester.

Caption: Chemical structure and details of Crisaborole.

The benzoxaborole ring system is the pharmacologically active moiety, but it is also the primary site of potential instability. The boron atom, being electron-deficient, is susceptible to nucleophilic attack, particularly by water (hydrolysis) and oxidizing agents. The ether linkage and the nitrile group are also potential sites for degradation under certain stress conditions.

Unveiling Degradation Pathways: Crisaborole Under Stress

Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance. For crisaborole, these studies reveal a particular susceptibility to hydrolytic and oxidative stress.

Hydrolytic Degradation: The Impact of pH

Hydrolysis is a key degradation pathway for many pharmaceutical compounds, and crisaborole is no exception. The stability of crisaborole in aqueous solution is significantly influenced by pH.

  • Acidic Conditions: Under acidic conditions, crisaborole exhibits relative stability.

  • Neutral and Basic Conditions: In neutral and, more significantly, in basic solutions, crisaborole undergoes degradation. The primary hydrolytic degradation pathway involves the cleavage of the B-O bond within the benzoxaborole ring. This leads to the formation of an open-ring structure.

The major hydrolytic degradation product is 5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol .[6]

Caption: Proposed hydrolytic degradation pathway of Crisaborole.

Oxidative Degradation: The Vulnerability of the Boron Center

Crisaborole is particularly sensitive to oxidative stress.[1] The boron atom in the benzoxaborole ring is susceptible to oxidation, which leads to the opening of the ring and further degradation.

The primary oxidative degradation product is 5-(4-cyanophenoxy)-2-hydroxybenzoic acid .[6] This is formed through the initial hydrolytic ring-opening to 5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol, which is then further oxidized.

Caption: Proposed oxidative degradation pathway of Crisaborole.

Photolytic and Thermal Degradation

Crisaborole generally demonstrates good stability under photolytic and thermal stress conditions when compared to its susceptibility to hydrolysis and oxidation. However, it is still crucial to perform these studies to establish a complete stability profile.

Experimental Design and Protocols for Stress Testing

A well-designed stress testing protocol is fundamental to understanding the stability of crisaborole. The following sections outline the key experimental considerations and provide detailed methodologies.

Guiding Principles: The ICH Framework

The International Council for Harmonisation (ICH) provides a framework for stress testing in its guideline Q1A(R2).[3] The objective is to identify the likely degradation products, which can help in establishing degradation pathways and the intrinsic stability of the molecule.

Experimental Workflow

Stress_Testing_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome API_Prep Prepare Crisaborole Solution/Suspension Stress_Conditions Expose to Stress Conditions API_Prep->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analytical_Method Analyze using Stability-Indicating Method (e.g., UPLC/HPLC) Sampling->Analytical_Method Data_Interpretation Identify and Quantify Degradants Analytical_Method->Data_Interpretation Pathway_Elucidation Elucidate Degradation Pathways Data_Interpretation->Pathway_Elucidation Method_Validation Validate Analytical Method Data_Interpretation->Method_Validation

Caption: General workflow for stress testing of Crisaborole.

Detailed Experimental Protocols

4.3.1 Materials and Reagents

  • Crisaborole API

  • HPLC-grade acetonitrile and methanol

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Forced degradation chamber with controlled temperature and humidity

  • Photostability chamber

4.3.2 Sample Preparation

Prepare a stock solution of crisaborole in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

4.3.3 Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of crisaborole stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis To 1 mL of crisaborole stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation To 1 mL of crisaborole stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
Thermal Degradation Expose the solid crisaborole API to 105°C in a hot air oven for 48 hours.
Photolytic Degradation Expose the crisaborole solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Analytical Methodology: Stability-Indicating UPLC/HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying crisaborole from its degradation products. A reverse-phase ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) method is typically employed.

4.4.1 Chromatographic Conditions (Example)

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 2 µL

4.4.2 Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The data generated from stress testing studies require careful interpretation to build a comprehensive stability profile for crisaborole.

Summary of Degradation Data
Stress Condition% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Minimal-
Base Hydrolysis (0.1 N NaOH, RT, 8h) Significant5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol
Oxidative (3% H₂O₂, RT, 24h) Extensive5-(4-cyanophenoxy)-2-hydroxybenzoic acid
Thermal (105°C, 48h) Minimal-
Photolytic Minimal-
Mass Balance

A critical aspect of data interpretation is the mass balance, which is the process of adding the assay value and the levels of degradation products to see how closely they add up to 100% of the initial value. A good mass balance provides confidence that all major degradation products have been detected.

Conclusion: A Framework for Ensuring the Stability and Quality of Crisaborole

The stability of crisaborole is a multifaceted characteristic that is intrinsically linked to its unique benzoxaborole structure. This guide has provided a comprehensive overview of the key factors influencing its stability, with a particular focus on its susceptibility to hydrolytic and oxidative degradation. The elucidation of its primary degradation pathways and the identification of its major degradants, 5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol and 5-(4-cyanophenoxy)-2-hydroxybenzoic acid, are crucial for the development of robust and stable formulations.

The detailed experimental protocols for stress testing and the principles of developing and validating a stability-indicating analytical method provide a practical framework for scientists and researchers. By adhering to these principles and leveraging the insights provided in this guide, the pharmaceutical industry can ensure the quality, safety, and efficacy of crisaborole-containing products, ultimately benefiting the patients who rely on this important therapeutic agent.

References

  • Crisaborole. PubChem. National Center for Biotechnology Information. [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. IJSDR. [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. PMC. [Link]

  • (PDF) Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. ResearchGate. [Link]

  • Crisaborole in Dermatology. Indian Journal of Research in Dermatology. [Link]

  • Clinical Pharmacology Review (Eucrisa). accessdata.fda.gov. [Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Rao et al., IJPSR, 2019; Vol. 10(8): 3928-3936. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study. UiTM Institutional Repository. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Crisaborole Impurities and Related Compound. Veeprho. [Link]

  • Stability Studies in Pharmaceuticals ICH Guidelines. CleanRoomMates. [Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. JN Suresh Kumar. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. ResearchGate. [Link]

  • (PDF) Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. ResearchGate. [Link]

  • Topical composition.
  • Crisaborole-impurities. Pharmaffiliates. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. PMC. [Link]

  • Crisaborole Impurities Manufacturer & Supplier. Daicel Pharma Standards. [Link]

  • 5-(4-Cyanophenoxy)-2-hydroxybenzoic acid. PubChem. National Center for Biotechnology Information. [Link]

  • Crisaborole. PharmaCompass. [Link]

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC. [Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. [Link]

  • 5-(4-Cyanophenoxy)-2-hydroxybenzylbenzyl alcohol Archives. Acanthus Research. [Link]

  • Salicyl alcohol. Wikipedia. [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. The Journal of the Serbian Chemical Society. [Link]

Sources

Foundational

Elemental Impurities in Crisaborole API: A Strategic Guide to ICH Q3D(R2) Compliance and ICP-MS Methodologies

Chemical Context: The Benzoxaborole Core and Synthetic Risk Factors Crisaborole is a non-steroidal, topical phosphodiesterase 4 (PDE4) inhibitor indicated for the treatment of mild-to-moderate atopic dermatitis[1]. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context: The Benzoxaborole Core and Synthetic Risk Factors

Crisaborole is a non-steroidal, topical phosphodiesterase 4 (PDE4) inhibitor indicated for the treatment of mild-to-moderate atopic dermatitis[1]. Structurally, it is a phenoxybenzoxaborole, meaning its active pharmaceutical ingredient (API) core is defined by the presence of a boron atom[2].

The synthesis of Crisaborole is a multi-step process that heavily relies on transition-metal catalysis. A critical step in its commercial manufacturing is the Miyaura borylation or tandem borylation/Suzuki cross-coupling reaction used to introduce the boron atom into the aromatic framework[3]. This step predominantly utilizes palladium-based catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Pd(PPh₃)₄[4][5].

Because these heavy metals do not provide any therapeutic benefit and pose toxicological risks, their residual presence in the final API must be strictly controlled[6]. The intersection of a boron-rich molecular matrix and the presence of residual transition metals creates a highly specific analytical challenge for drug development professionals.

Regulatory Landscape: ICH Q3D(R2) Cutaneous Limits

The ICH Q3D(R2) guideline provides the global regulatory framework for controlling elemental impurities[6]. Historically, the guidelines focused heavily on oral, parenteral, and inhalation routes. However, the R2 revision (effective September 2022) introduced Appendix 5, which established specific Permitted Daily Exposures (PDEs) for cutaneous and transcutaneous products like Crisaborole ointment[7][8].

Because the stratum corneum is highly lipophilic and contains very little water, systemic absorption of heavy metals through the skin is generally lower than via oral routes[9]. However, local sensitization is a primary concern. Consequently, sensitizing elements like Nickel (Ni) and Cobalt (Co) are subject to stringent cutaneous PDEs to prevent contact dermatitis[7]. To assess compliance, formulation scientists must calculate the Cutaneous Concentration Limit (CTCL) based on the maximum daily dose (typically assumed as 10 g/day for topical ointments)[10].

Table 1: Elemental Impurity Risk Assessment for Crisaborole API
ElementICH Q3D ClassSource Risk in Crisaborole SynthesisAnalytical Challenge in ICP-MS
Palladium (Pd) 2BPrimary catalyst in Miyaura borylation[2]Requires HCl for chemical stabilization in solution.
Nickel (Ni) 2AAlternative catalyst / Reagent contaminant[1]Low cutaneous PDE due to skin sensitization risks[7].
Arsenic (As) 1Ubiquitous environmental contaminantSubject to 40 Ar 35 Cl + polyatomic interference.
Lead (Pb) 1Ubiquitous environmental contaminantHigh mass; requires Bismuth (Bi) internal standard.
Boron (B) MatrixActive API core (~7.3% w/w)[11]Causes severe space-charge effects and memory wash-out issues.

Analytical Methodology: ICP-MS Protocol for Boron-Rich Matrices

Analyzing Crisaborole via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) requires overcoming the matrix suppression caused by the high boron content and ensuring the solubility of platinum-group elements[12]. The following protocol is designed as a self-validating system, ensuring that every data point is internally verified for accuracy.

G A Crisaborole API Weighing (0.1g) B Pre-Digestion Spiking (0.5J, 1.0J, 1.5J) A->B Quality Control C Microwave Digestion (HNO3 + HCl + H2O2) A->C Direct Sample B->C D ICP-MS Analysis (He Collision Mode) C->D Dilution & ISTD E ISTD & Recovery Check (Self-Validating Gate) D->E Data Acquisition E->C Fail (Re-digest) F Final Quantification (ICH Q3D Compliance) E->F Pass (70-150%)

Fig 1: Self-validating ICP-MS workflow for elemental impurities in Crisaborole API.

Step-by-Step Protocol & Causality

Step 1: Matrix-Matched Sample Preparation

  • Accurately weigh 0.100 g of Crisaborole API into a pre-cleaned PTFE microwave digestion vessel.

  • Add 6.0 mL of trace-metal grade HNO₃ (65%), 2.0 mL of HCl (37%), and 1.0 mL of H₂O₂ (30%).

    • Causality: The inclusion of HCl is non-negotiable. Palladium residues from the cross-coupling synthesis will precipitate or adsorb onto the PTFE walls in pure HNO₃. The chloride ions are required to form the highly soluble and stable [PdCl₄]²⁻ complex. H₂O₂ generates hydroxyl radicals essential for breaking down the robust phenoxybenzoxaborole organic ring.

  • Seal the vessels and execute a microwave program ramping to 200°C over 15 minutes, holding for 20 minutes to ensure complete mineralization.

  • Cool to room temperature and dilute to 50.0 mL with ultra-pure water (18.2 MΩ·cm).

Step 2: Internal Standard (ISTD) Integration

  • Prepare an online ISTD solution containing 45 Sc, 89 Y, 115 In, 159 Tb, and 209 Bi at 100 µg/L in 1% HNO₃.

    • Causality: Crisaborole contains approximately 7.3% boron by weight[11]. In the argon plasma, this high concentration of low-mass boron ions causes space-charge repulsion, physically pushing target analyte ions out of the ion beam and suppressing their signals. A multi-element ISTD spanning the entire mass range ensures that this mass-dependent signal suppression is mathematically corrected in real-time.

Step 3: ICP-MS Instrumental Analysis

  • Introduce the sample via a concentric nebulizer and cyclonic spray chamber.

  • Operate the collision/reaction cell (CRC) in Helium (He) kinetic energy discrimination (KED) mode.

    • Causality: The high chloride content from the digestion acid generates 40 Ar 35 Cl + polyatomic interferences, which perfectly overlap with the mass of 75 As + (a critical Class 1 element). He-KED mode preferentially attenuates the larger polyatomic ions through collisions, ensuring accurate Arsenic quantification.

  • Program an extended wash cycle (60 seconds with 2% HNO₃ / 1% HCl, followed by 60 seconds of ultra-pure water) between samples.

    • Causality: Boron is notorious for volatilizing and sticking to the interface cones and sample introduction system. The extended acidic wash prevents boron memory effects from artificially inflating the background signal of subsequent runs.

Data Interpretation and Self-Validating Quality Control

To ensure trustworthiness, the analytical batch must function as a self-validating system. This is achieved through strict Quality Control (QC) gates:

  • Pre-Digestion Spikes: Matrix-matched samples are spiked with elemental standards at 0.5J, 1.0J, and 1.5J (where J is the target limit concentration based on the ICH Q3D cutaneous PDE).

  • Acceptance Criteria: The analytical run is only considered valid if the spike recoveries fall within 70%–150%. If palladium recovery drops below 70%, it immediately indicates insufficient HCl in the digestion matrix, triggering a mandatory re-digestion.

  • ISTD Monitoring: Internal standard responses must remain between 50%–150% relative to the calibration blank. A drop below 50% indicates severe matrix suppression from the boron core, requiring further dilution of the sample prior to re-analysis.

By adhering to this causality-driven protocol, laboratories can confidently quantify elemental impurities in Crisaborole, ensuring both regulatory compliance with ICH Q3D(R2) and the ultimate safety of the patient.

References

  • Crisaborole Impurities and Related Compound , Veeprho. Available at: [Link]

  • Working Toward Process Simplification for the Synthesis of Crisaborole , ResearchGate. Available at:[Link]

  • ICH Q3D: Toxicological Assessment and PDE determination for Topical Drugs , ToxHub. Available at:[Link]

  • Guide to ICH Q3D and Elemental Impurities Testing in India for Pharma , Anacon Laboratories. Available at:[Link]

  • Skin products - What's new in the ICH Q3D Guideline , SciencePharma. Available at:[Link]

  • Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process , ACS Publications. Available at:[Link]

  • WO2018150327A1 - Crisaborole production process, Google Patents.
  • WO2018207216A1 - Novel process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (crisaborole), Google Patents.
  • Guideline for Elemental Impurities Q3D(R2) , ICH. Available at:[Link]

  • Crisaborole Ointment 2%: A Review in Mild to Moderate Atopic Dermatitis , ResearchGate. Available at: [Link]

  • Elemental Impurities Testing/Analysis , Intervein Research Labs. Available at: [Link]

Sources

Exploratory

Executive Summary: The Analytical Challenge of the Benzoxaborole Pharmacophore

An In-Depth Technical Guide on the Structural Elucidation of Unknown Crisaborole Impurities Crisaborole (marketed as Eucrisa) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor indicated for the topical treatment of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural Elucidation of Unknown Crisaborole Impurities

Crisaborole (marketed as Eucrisa) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor indicated for the topical treatment of mild to moderate atopic dermatitis[1]. Unlike traditional small-molecule APIs, crisaborole features a unique benzoxaborole ring—a boron-containing heterocyclic pharmacophore that facilitates skin penetration and binds directly to the bimetal center of the PDE4 enzyme[2].

While the boron atom is critical for efficacy, it introduces significant analytical complexities during drug development. The electron-deficient nature of boron makes the benzoxaborole ring highly susceptible to hydrolytic and oxidative stress, leading to complex degradation pathways. Furthermore, the multi-step synthesis involving organolithiation and boronylation generates structurally similar process impurities that must be tightly controlled under ICH Q3A/B and Q3D guidelines[1][3]. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven analytical framework for the isolation, identification, and structural elucidation of unknown crisaborole impurities.

Mechanisms of Impurity Formation: Synthesis vs. Degradation

To elucidate an unknown impurity, one must first understand the chemical environment that birthed it. Impurities in crisaborole generally arise from two distinct pathways:

Process-Related Impurities (Synthesis)

The commercial synthesis of crisaborole typically involves the organolithiation of a brominated intermediate via a Br/Li exchange at ultra-low temperatures (−78 °C to −50 °C), followed by quenching with a borate ester[3]. Incomplete reactions or thermal fluctuations during flow/batch processing can lead to the persistence of unreacted intermediates. For instance, 4-(4-bromo-3-formylphenoxy)benzonitrile is a well-documented intermediate that can carry over into the final API. Due to its structural alerts, it is classified as a potential genotoxic impurity (PGI) requiring trace-level quantification via UPLC-MS/MS[4].

Degradation-Related Impurities (Forced Degradation)

Crisaborole is highly sensitive to basic and oxidative stress conditions. Under oxidative stress (e.g., peroxide exposure), the boron ring undergoes nucleophilic attack, leading to complete ring opening. This primary degradation pathway often results in "Impurity 1," a protodeboronation product chemically identified as 5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol[5].

Degradation API Crisaborole (API) Benzoxaborole Ring Stress Oxidative / Basic Stress (e.g., H2O2, NaOH) API->Stress RingOpen Boron Ring Opening (Transient Intermediate) Stress->RingOpen Imp1 Impurity 1 (Protodeboronation) RingOpen->Imp1

Fig 1. Primary degradation pathway of Crisaborole under oxidative and basic stress conditions.

Strategic Analytical Workflow for Structural Elucidation

To definitively assign the structure of an unknown impurity, a multi-orthogonal approach is required. Relying solely on MS or UV data is insufficient due to the isotopic complexity of boron ( 10 B and 11 B isotopes naturally occur at a ~1:4 ratio).

Workflow A Step 1: UPLC-HRMS/MS Profiling (Isotope Pattern Analysis for Boron) B Step 2: Preparative HPLC Isolation (Scale-up & Fraction Collection) A->B C Step 3: Multi-Nuclear NMR (1H, 13C, and 11B Spectroscopy) B->C D Step 4: Absolute Structural Assignment & ICH Qualification C->D

Fig 2. Systematic workflow for the structural elucidation of unknown Crisaborole impurities.

Table 1: Key Crisaborole Impurities and Diagnostic Analytical Signatures
Impurity NameChemical NatureOriginDiagnostic MS/NMR Feature
Crisaborole (API) BenzoxaboroleN/ACharacteristic 10 B/ 11 B isotopic cluster; 11 B NMR signal at ~30 ppm.
Impurity 1 5-(4-cyanophenoxy)-2-hydroxybenzyl alcoholDegradation[5]Loss of Boron isotope pattern; Absence of 11 B NMR signal.
Impurity A 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-benzamideSynthesis / Degradation[6]+18 Da mass shift (Nitrile to Amide hydrolysis).
Genotoxic Imp. 1 4-(4-Bromo-3-formylphenoxy)benzonitrileSynthesis[4]Distinctive 79 Br/ 81 Br (1:1) isotopic cluster.

Self-Validating Experimental Protocols

The following methodologies are designed not just as a sequence of actions, but as a self-validating system where each step confirms the integrity of the previous one.

Protocol A: UPLC-HRMS/MS Impurity Profiling

Causality Check: Why use Trifluoroacetic acid (TFA) in the mobile phase? Boronic acids are notorious for secondary interactions with residual silanol groups on standard C18 columns, leading to peak tailing. Using an acidic modifier like 0.1% TFA suppresses silanol ionization and maintains the benzoxaborole in its fully protonated, neutral state, ensuring sharp chromatographic resolution.

  • Sample Preparation: Dissolve the stressed crisaborole API in a diluent of Acetonitrile:Water (50:50 v/v) to a concentration of 1.0 mg/mL. Validation: Inject a blank diluent to ensure no background interference at the retention times of interest.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 6.0 minutes at 0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap): Operate in positive and negative ESI modes.

    • Diagnostic Filter: Scan the MS1 spectra for the characteristic isotopic mass defect of Boron. If an unknown peak lacks the ~0.25 Da mass defect and the 1:4 isotopic ratio, it immediately flags a protodeboronation event (e.g., Impurity 1)[5].

Protocol B: Preparative Isolation and Multi-Nuclear NMR Characterization

Causality Check: Why is 11 B NMR mandatory? 1 H and 13 C NMR can easily identify changes in the aromatic rings or the hydrolysis of the nitrile group (Impurity A)[6]. However, they infer the status of the boron atom indirectly. 11 B NMR provides direct, irrefutable evidence of the boron atom's coordination state and presence.

  • Preparative Scale-Up: Transfer the analytical UPLC gradient to a preparative HPLC system. Inject 50-100 mg of crude degraded API per run. Collect fractions triggered by UV absorption at 254 nm[5].

  • Lyophilization: Pool the fractions containing the target unknown impurity. Flash-freeze and lyophilize to remove water and acetonitrile. Validation: Re-inject a 10 µg/mL solution of the dried powder into the analytical UPLC to confirm >95% purity before NMR analysis.

  • NMR Acquisition (DMSO- d6​ ):

    • 1 H and 13 C NMR: Acquire standard 1D spectra. Look for the disappearance of the characteristic benzoxaborole CH 2​ protons and the appearance of a benzylic alcohol CH 2​ coupled with a free phenolic OH, which confirms the opening of the oxaborole ring.

    • 11 B NMR (128 MHz): Run the sample alongside an external standard of Boric Acid (set to 0 ppm).

    • Interpretation: If the unknown is Impurity 1, the 11 B spectrum will be completely silent (flatline), proving the physical loss of the boron atom (protodeboronation)[5]. If the ring has merely opened but boron is retained as a boronic acid, a significant downfield chemical shift relative to the intact API will be observed.

Conclusion & Regulatory Implications

The structural elucidation of crisaborole impurities requires a deep understanding of boronic acid chemistry. Because the benzoxaborole ring is the primary site of hydrolytic and oxidative instability, analytical scientists must proactively design workflows that track the fate of the boron atom. By combining the isotopic pattern recognition of HRMS with the definitive coordination data of 11 B NMR, drug development professionals can confidently identify degradation products like Impurity 1[5], qualify them according to ICH Q3A/B guidelines, and optimize formulation strategies (such as non-aqueous propylene glycol/petrolatum ointments) to suppress their formation[5].

References

  • Crisaborole Impurities and Related Compound Veeprho[Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS ResearchGate[Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS Journal of Global Trends in Pharmaceutical Sciences (JGTPS)[Link]

  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation NIH / ACS Omega[Link]

  • CA2949614A1 - Topical pharmaceutical formulations comprising crisaborole Google P
  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC International Journal of Scientific Development and Research (IJSDR)[Link]

  • Crisaborole Impurity A | CAS 1187188-59-5 Veeprho[Link]

  • Crisaborole API Manufacturers | Suppliers | Exporters PharmaCompass[Link]

Sources

Foundational

The Architecture of Purity: Identifying and Mitigating Contamination Sources in Crisaborole Manufacturing

Executive Summary Crisaborole (marketed as Eucrisa®) is a low-molecular-weight, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor indicated for the topical treatment of atopic dermatitis. Its defining structural feature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crisaborole (marketed as Eucrisa®) is a low-molecular-weight, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor indicated for the topical treatment of atopic dermatitis. Its defining structural feature is a boron-containing benzoxaborole ring, which facilitates skin penetration and binds directly to the bimetal center of the PDE4 enzyme[1]. However, this unique oxaborole pharmacophore introduces distinct synthetic and stability challenges.

This whitepaper provides an in-depth mechanistic analysis of the contamination sources in crisaborole manufacturing. By dissecting process-related genotoxic impurities, degradation pathways, and flow-chemistry mitigation strategies, this guide equips drug development professionals with the self-validating analytical protocols required to maintain active pharmaceutical ingredient (API) integrity.

Mechanistic Origins of Contamination

The impurity profile of crisaborole can be broadly categorized into process-related impurities (arising from the multi-step chemical synthesis) and degradation products (arising from environmental stress on the benzoxaborole core).

Process-Related and Genotoxic Impurities

The conventional batch synthesis of crisaborole involves the etherification of a bromobenzaldehyde derivative with 4-fluorobenzonitrile, followed by organolithiation (Br/Li exchange) and boronation using trialkyl borates[2].

Causality of Genotoxic Formation: During the etherification and formylation stages, incomplete coupling or off-target homocoupling reactions generate highly reactive bis-formyl derivatives. Two critical genotoxic impurities frequently identified in the API are:

  • 4-(4-bromo-3-formylphenoxy)benzonitrile

  • 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile[3]

These impurities are classified as genotoxic because their electrophilic formyl groups can act as alkylating agents, potentially intercalating or reacting with DNA base pairs, leading to mutagenesis[4]. Furthermore, unreacted intermediates (aryl boronic acids) and residual solvents (THF, DMF) from the boronation step must be tightly controlled to meet ICH Q3A/B guidelines[5].

G Start Starting Materials (Bromobenzaldehyde + Fluorobenzonitrile) Etherification Etherification / Coupling (Formation of ether linkage) Start->Etherification Boronation Organolithiation & Boronation (n-BuLi, Trialkyl borate at -78°C) Etherification->Boronation Imp1 Genotoxic Impurities (Bis-formyl derivatives) Etherification->Imp1 Side reactions / Homocoupling Cyclization Cyclization & Deprotection (Aqueous HCl) Boronation->Cyclization Imp2 Process Impurities (Unreacted boronic acids, Des-amine) Boronation->Imp2 Incomplete conversion Crisaborole Crisaborole (API) Cyclization->Crisaborole

Mechanistic pathways of crisaborole synthesis and impurity generation.

Degradation Pathways of the Benzoxaborole Ring

The boron atom in the benzoxaborole ring possesses an empty p-orbital, rendering it highly electrophilic and susceptible to specific environmental stressors.

Causality of Oxidative Degradation: When exposed to oxidative stress (e.g., hydrogen peroxide), the nucleophilic peroxide attacks the electrophilic boron center. This forms a transient hydroperoxide intermediate that undergoes a rapid rearrangement (mechanistically analogous to a hydroboration-oxidation sequence). This results in the cleavage of the C-B bond, completely opening the oxaborole ring and destroying the API's therapeutic efficacy[6].

Causality of Hydrolytic Degradation: Crisaborole demonstrates remarkable stability under acidic conditions; however, it is highly vulnerable to basic hydrolysis. Exposure to basic environments (pH > 7) facilitates hydroxide attack on the boron atom, leading to significant degradation (~38% loss under 0.1N NaOH stress)[6]. Formulation studies confirm that the optimal chemical stability of crisaborole in aqueous matrices is achieved at a strictly controlled pH of 5.5[7].

Degradation API Crisaborole (Benzoxaborole Core) Ox Oxidative Stress (H2O2) API->Ox Base Basic Hydrolysis (NaOH, pH > 7) API->Base Acid Acidic/Thermal/Photo (HCl, Heat, UV) API->Acid DegOx Complete Degradation (Oxaborole Ring Opening) Ox->DegOx DegBase Significant Degradation (~38% API Loss) Base->DegBase Stable Highly Stable (No significant degradation) Acid->Stable

Degradation pathways of the benzoxaborole ring under various stress conditions.

Quantitative Profiling of Impurities & Stability

To establish a self-validating quality control system, it is vital to understand the quantitative thresholds of crisaborole degradation. The following table synthesizes the forced degradation profile of crisaborole under standard ICH stress conditions[6].

Stress ConditionReagent / EnvironmentObservationPrimary Degradation Mechanism
Oxidative 3% - 30% H₂O₂ at 70°C (30 min)Highly Sensitive (Complete Degradation)Nucleophilic attack on boron; oxaborole ring opening.
Basic Hydrolysis 0.1N NaOH at 70°C (30 min)Significant Degradation (~38% loss)Hydroxide-mediated cleavage of the heterocyclic ring.
Acidic Hydrolysis 0.1N HCl at 70°C (30 min)Stable Benzoxaborole core remains intact.
Thermal 70°C (30 min) / Solid stateStable No significant degradation observed.
Photolytic UV Light ExposureStable No significant degradation observed.
Aqueous Formulation Buffered solutions (1 month, 40°C)pH Dependent Optimal stability at pH 5.5; degrades rapidly at pH > 6.5.

Advanced Analytical Workflows & Protocols

Because genotoxic impurities can induce mutations at trace levels, standard HPLC-UV is insufficient. A highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required to quantify these impurities down to parts-per-million (ppm) levels[3][4].

Protocol: UPLC-MS/MS Quantification of Genotoxic Impurities

System Suitability & Self-Validation Criteria:

  • Linearity: The calibration curve must exhibit an R2>0.9998 [3].

  • Recovery: Spike recovery must fall between 84.1% and 90.7%[3].

  • Precision: Relative Standard Deviation (%RSD) for six replicate injections must be <2.0% .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Crisaborole API sample in a diluent of Acetonitrile/Water (50:50 v/v) to a target concentration of 1.0 mg/mL. Prepare standard solutions of 4-(4-bromo-3-formylphenoxy)benzonitrile ranging from 0.1 ppm to 10 ppm.

  • Chromatographic Separation:

    • Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 μm) to leverage pi-pi interactions for separating structurally similar aromatic impurities[4].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Mobile Phase B: 0.1% Formic acid in Water.

    • Elution: Gradient mode. Flow rate at 0.4 mL/min. Column temperature at 25°C.

  • Mass Spectrometry Configuration:

    • Ionization: Positive ion Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: Set to optimize the protonated precursor ion [M+H]+ .

  • Execution & Analysis: Inject 5 µL of the sample. Elute the internal standard and impurities (typically eluting before 7.5 minutes). Direct the eluents to waste after 8.0 minutes to prevent source contamination[3]. Quantify the area under the curve (AUC) against the validated calibration standards.

Workflow Prep Sample Prep (API in Diluent) Chrom UPLC Separation (Phenyl Column, Gradient) Prep->Chrom Ion ESI(+) Electrospray Ionization Chrom->Ion MRM MRM Detection (Specific m/z transitions) Ion->MRM Quant Quantification (Target: < 1.5 ppm) MRM->Quant

UPLC-MS/MS workflow for the quantification of genotoxic impurities.

Protocol: Stability-Indicating RP-UPLC for API Assay

To monitor the basic and oxidative degradation of the API over time, a rapid stability-indicating method is utilized.

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% TFA in Water and 0.1% TFA in Acetonitrile (Gradient elution)[1].

  • Detection: UV at 252 nm.

  • Run Time: 6.0 minutes. This method ensures that the degraded open-ring oxaborole products are chromatographically resolved from the intact crisaborole peak, validating the API's shelf life.

Mitigation Strategies: The Shift to Continuous Flow Chemistry

The traditional batch synthesis of the crisaborole boronate intermediate requires cryogenic temperatures (-78°C) to control the highly exothermic Br/Li exchange during organolithiation[2]. In large-scale batch reactors, poor mixing and inadequate heat transfer lead to localized hot spots. These thermal gradients are the primary causal factor for the generation of des-boronated impurities and over-reacted byproducts (e.g., Impurities 13, 14, and 15)[2].

The Flow Chemistry Advantage: Implementing a continuous flow chemistry microreactor mitigates these contamination sources through superior thermodynamics.

  • Thermal Control: Flow reactors offer a high surface-area-to-volume ratio, allowing the highly exothermic organolithiation to be conducted safely at -50°C instead of -78°C[2].

  • Impurity Suppression: By utilizing a Quality by Design (QbD) approach in flow synthesis, the residence time of the reactive intermediates is strictly controlled (e.g., precise mixing of n-butyllithium and trialkyl borate). This prevents the accumulation of unreacted aryl boronic acids and drastically minimizes the formation of the three critical process impurities, boosting the API yield to >87% while maintaining high chromatographic purity[2].

References

  • Veeprho - Crisaborole Impurities and Related Compound URL: [Link]

  • ResearchGate - Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS URL: [Link]

  • ACS Omega - Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation URL: [Link]

  • EurekaSelect - Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS (Published Article) URL:[Link]

  • IJSDR - Stability Indicating Method Development and Validation for the Determination of Crisaborole in Bulk Drugs by using UPLC URL: [Link]

  • JGTPS - A Review on Estimation of Crisaborole Drug by Using Different Analytical Methods URL:[Link]

  • Google Patents (WO2020025910A1) - Topical composition (Crisaborole Stability)

Sources

Exploratory

Comprehensive Forced Degradation Profiling of Crisaborole: Mechanistic Pathways and Stability-Indicating Analytical Methodologies

Executive Overview: The Chemical Context of Crisaborole Crisaborole, commercially known as Eucrisa, is a non-steroidal, topically applied phosphodiesterase 4 (PDE4) inhibitor utilized for the treatment of mild to moderat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Chemical Context of Crisaborole

Crisaborole, commercially known as Eucrisa, is a non-steroidal, topically applied phosphodiesterase 4 (PDE4) inhibitor utilized for the treatment of mild to moderate atopic dermatitis[1]. From a structural perspective, the molecule is defined by its unique benzoxaborole pharmacophore—a boron-containing heterocyclic system that facilitates skin penetration and target binding[2].

While the boron atom is critical for its therapeutic efficacy, it introduces specific chemical vulnerabilities. Forced degradation studies (stress testing) are mandatory under ICH Q1A(R2) guidelines to elucidate these vulnerabilities, establish degradation pathways, and validate stability-indicating analytical methods (SIMs)[3]. This whitepaper provides an in-depth, mechanistic guide to designing, executing, and analyzing forced degradation studies for Crisaborole.

Mechanistic Degradation Pathways: Causality and Chemistry

Understanding why a molecule degrades under specific conditions is the cornerstone of rational formulation design. Crisaborole exhibits a highly distinct stability profile driven by the reactivity of the oxaborole ring[4].

  • Oxidative Vulnerability (The Boron Target): The boron atom in the benzoxaborole core is electron-deficient, acting as a Lewis acid. Under oxidative stress (e.g., exposure to hydrogen peroxide), the boron atom becomes highly susceptible to nucleophilic attack by peroxide oxygen. This interaction triggers the rapid cleavage of the carbon-boron bond, leading to the complete opening of the oxaborole ring and the formation of deboronated degradation products[4].

  • Hydrolytic Sensitivity (Base vs. Acid): The molecule demonstrates a stark dichotomy in hydrolytic stability. Under strongly basic conditions, hydroxide ions ( OH− ) act as potent nucleophiles, attacking the heterocyclic ring and leading to significant structural cleavage (~37.5% degradation)[4]. Conversely, under acidic conditions, the core remains remarkably intact due to the lack of strong nucleophiles capable of disrupting the stable ether and boron-oxygen linkages[4].

  • Thermal and Photolytic Resilience: Crisaborole is highly stable against thermal and photolytic stress, showing no significant degradation when exposed to 120°C for 48 hours or standard ICH Q1B UV light exposure[4].

DegradationPathway API Crisaborole API (Benzoxaborole Core) Ox Oxidative Stress (1% H2O2, 1h) API->Ox Highly Sensitive Base Basic Hydrolysis (0.5N NaOH, 6h) API->Base Vulnerable Acid Acidic / Thermal / UV (HCl / 120°C / Light) API->Acid Resistant DegOx 100% Degradation (Oxaborole Ring Opening) Ox->DegOx Boron Oxidation DegBase ~37.5% Degradation (Nucleophilic Cleavage) Base->DegBase Hydroxide Attack DegAcid Stable (No Degradation) Acid->DegAcid Intact Core

Figure 1: Logical mapping of Crisaborole degradation pathways under ICH stress conditions.

Experimental Design: Self-Validating Stress Protocols

To ensure data integrity, forced degradation protocols must be designed as self-validating systems. The greatest risk in stress testing is ongoing degradation while the sample sits in the autosampler queue, which skews kinetic data. The following step-by-step methodologies incorporate mandatory neutralization/quenching steps to arrest degradation at exact time points[2].

Step-by-Step Methodologies

1. Preparation of Standard Stock Solution

  • Accurately weigh Crisaborole API and dissolve it in a neutral diluent (e.g., Water:Acetonitrile 50:50 v/v) to achieve a target working concentration of 0.2 mg/mL. Sonicate to ensure complete dissolution.

2. Acidic Hydrolysis Protocol

  • Step 1: Pipette 5.0 mL of the API stock solution into a 50 mL volumetric flask.

  • Step 2: Add 5.0 mL of 2N HCl and mix thoroughly.

  • Step 3: Incubate the solution at room temperature (RT) for exactly 10 hours.

  • Step 4 (Self-Validation): Immediately neutralize the solution by adding 5.0 mL of 2N NaOH. This step is critical; it stops the acidic hydrolysis instantly, ensuring the chromatogram reflects exactly 10 hours of stress. Make up the volume with diluent.

3. Basic Hydrolysis Protocol

  • Step 1: Pipette 5.0 mL of the API stock solution into a flask.

  • Step 2: Add 5.0 mL of 0.5N NaOH.

  • Step 3: Incubate at RT for 6 hours.

  • Step 4 (Self-Validation): Neutralize with 5.0 mL of 0.5N HCl prior to dilution. Failure to neutralize basic samples will lead to continuous degradation of the oxaborole ring in the HPLC vial.

4. Oxidative Stress Protocol

  • Step 1: Pipette 5.0 mL of the API stock solution.

  • Step 2: Add 5.0 mL of 1% H2​O2​ .

  • Step 3: Incubate at RT for 1 hour.

  • Step 4 (Self-Validation): Because Crisaborole degrades completely (100%) within 1 hour under these conditions, it is recommended to analyze the sample immediately or quench residual peroxide using a mild reducing agent (e.g., sodium thiosulfate) to prevent over-oxidation into secondary, non-representative degradants.

5. Thermal and Photolytic Stress Protocols

  • Thermal: Spread solid API uniformly in a petri dish and expose to 120°C in a hot air oven for 48 hours. Reconstitute in diluent to 0.2 mg/mL before injection.

  • Photolytic: Expose solid API to UV radiation (1.2 million lux hours) and visible light (200 watt-hours/m²) in a photostability chamber as per ICH Q1B. Reconstitute to 0.2 mg/mL.

Quantitative Degradation Summary

The table below synthesizes the quantitative outcomes of the forced degradation protocols, highlighting the mass balance and assay percentages.

Stress ConditionReagents & ExposureAPI Assay (%)Degradation (%)Mechanistic Observation
Acidic Hydrolysis 2N HCl, 10h @ RT99.900.00Highly stable; no cleavage of the oxaborole core.
Basic Hydrolysis 0.5N NaOH, 6h @ RT62.17~37.5Vulnerable; nucleophilic attack causes partial cleavage.
Oxidative Stress 1% H2​O2​ , 1h @ RT0.00100.0Highly sensitive; rapid boron ring opening[4].
Thermal Stress Solid, 120°C for 48h100.530.00Thermally stable; no degradation observed.
Photolytic Stress UV Light (ICH Q1B)100.300.00Photostable; no significant degradation.

Stability-Indicating Analytical Methodology (RP-UPLC)

To accurately quantify Crisaborole and separate it from its highly polar ring-opened degradation products, a robust Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method is required. UPLC is preferred over conventional HPLC due to its superior resolution, reduced solvent consumption, and faster run times[2].

Chromatographic Parameters & Causality
  • Column: Acquity UPLC CSH C-18 (100 mm × 2.1 mm, 1.7 µm).

    • Causality: Charged Surface Hybrid (CSH) particle technology provides superior peak shape and loading capacity for basic/acidic degradants without the need for high-ionic-strength buffers, which could precipitate and damage the UPLC system.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as a strong ion-pairing agent. It maintains a low pH, suppressing the ionization of acidic degradants (like 4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzoic acid[5]) and ensuring sharp, symmetrical peaks.

  • Elution Mode: Gradient. A dynamic gradient is essential to elute the highly polar oxidative degradants early in the run, while retaining the non-polar intact Crisaborole.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Detection: Photodiode Array (PDA) at 241 nm[3].

    • Causality: PDA detection is a non-negotiable requirement for a self-validating stability-indicating method. It allows for Peak Purity Analysis. By ensuring the Peak Purity Angle is less than the Peak Purity Threshold, the analyst proves that the Crisaborole peak is spectrally homogenous and not co-eluting with hidden degradants.

UPLC_Workflow Sample Sample Prep & Neutralization Column UPLC Separation (CSH C18, 1.7µm) Sample->Column 2 µL Inject Detect PDA Detection (241 nm) Column->Detect Gradient Elution Data Mass Balance & Peak Purity Detect->Data Integration

Figure 2: Stability-indicating RP-UPLC analytical workflow for Crisaborole degradation profiling.

Conclusion and Formulation Implications

The forced degradation profile of Crisaborole dictates strict parameters for its formulation and storage. Because the benzoxaborole ring undergoes 100% degradation under oxidative stress and ~37.5% degradation under basic conditions, topical formulations (such as the commercial 2% ointment) must be rigorously protected from oxidizing agents and formulated at a neutral to slightly acidic pH. Furthermore, manufacturing processes must control trace elemental impurities (like palladium or copper) that could catalyze oxidative degradation[6]. By utilizing the self-validating UPLC methodologies outlined above, drug development professionals can ensure accurate mass balance, rigorous impurity profiling, and ultimately, patient safety.

References

  • BenchChem.A Comparative Analysis of the Chemical Stability of Tavaborole and Other Oxaboroles.
  • International Journal of Scientific Development and Research (IJSDR).STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC.
  • ResearchGate / Journal of Innovations in Applied Pharmaceutical Science (JIAPS).Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form.
  • Veeprho.Crisaborole Impurities and Related Compound.

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method for the Determination and Profiling of Crisaborole Impurities

Introduction and Analytical Rationale Crisaborole (4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile) is a novel, non-steroidal phosphodiesterase-4 (PDE4) inhibitor indicated for the topical treatment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

Crisaborole (4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile) is a novel, non-steroidal phosphodiesterase-4 (PDE4) inhibitor indicated for the topical treatment of mild-to-moderate atopic dermatitis[1]. The molecule is unique due to its benzoxaborole ring—a boron-containing heterocycle that facilitates skin penetration and target binding but introduces significant analytical complexities[2].

Because Crisaborole is formulated as a topical ointment applied to compromised skin barriers, stringent control of its related substances and degradation products is mandated by ICH Q3A/B guidelines[1]. Impurities in Crisaborole primarily arise from two sources: multi-step synthetic carryover (e.g., the Des-amine impurity) and environmental degradation (hydrolysis and oxidation)[1][3]. Developing a stability-indicating Reverse-Phase HPLC (RP-HPLC) method requires a deep understanding of these degradation mechanisms to ensure all polar and non-polar degradants are baseline-resolved from the active pharmaceutical ingredient (API).

Mechanistic Insights into Crisaborole Degradation

To design a robust chromatographic method, one must first understand the structural vulnerabilities of the Crisaborole molecule. The causality behind the formation of specific impurities dictates the choice of stationary and mobile phases.

  • Oxidative Stress: The electron-deficient boron atom in the benzoxaborole ring is highly susceptible to nucleophilic attack by reactive oxygen species. Exposure to peroxides leads to the complete cleavage of the boron-containing heterocycle, resulting in a highly polar, ring-opened degradation product[2].

  • Hydrolytic Stress: Under strong acidic or basic conditions, the molecule undergoes hydrolysis. The benzoxaborole moiety and the nitrile group are the primary sites of attack, generating distinct polar degradants that elute significantly earlier than the parent drug in reverse-phase chromatography[2].

  • Process Impurities: Unreacted intermediates from the organolithiation and boronation synthetic steps, such as the Des-amine impurity, can persist in the final API. These structurally similar process impurities require high theoretical plate counts for effective separation[3][4].

G cluster_stress Stress Conditions Crisaborole Crisaborole (Parent API) Oxidation Oxidative Stress (Peroxides) Crisaborole->Oxidation Hydrolysis Acid/Base Hydrolysis Crisaborole->Hydrolysis Deg_Ox Ring-Opened Degradant (Boron Heterocycle Cleavage) Oxidation->Deg_Ox Deg_Hyd Polar Hydrolytic Degradants Hydrolysis->Deg_Hyd Synthesis Synthetic Pathway (Organolithiation) Synthesis->Crisaborole Imp_Syn Process Impurities (e.g., Des-amine Impurity) Synthesis->Imp_Syn Side Reactions

Fig 1: Degradation pathways and stress-induced impurity formation of Crisaborole.

Chromatographic Method Development: Causality & Choices

The selection of RP-HPLC parameters is driven by the physicochemical properties of Crisaborole and its degradants.

  • Stationary Phase (Column): A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected because the hydrophobic alkyl chains provide excellent retention for the moderately non-polar parent drug while allowing early elution of the highly polar ring-opened and hydrolytic degradants[5].

  • Mobile Phase Selection: Boronic acids can interact with residual silanols on silica-based columns, leading to severe peak tailing. To mitigate this, a buffered mobile phase is critical. Using a 10 mM Ammonium Acetate buffer adjusted to pH 4.5 suppresses the ionization of the boronic acid hydroxyl group (maintaining it in a neutral state) and ensures sharp, symmetrical peaks[5]. This is mixed with Acetonitrile in a 60:40 (v/v) ratio for optimal isocratic elution[5].

  • Detection Wavelength: The conjugated aromatic system of Crisaborole exhibits a robust UV absorption maximum ( λmax​ ) at 241 nm, which provides maximum sensitivity for both the API and its structurally related impurities[5][6].

Table 1: Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Optimal hydrophobic retention for API and impurities.
Mobile Phase 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v)pH 4.5 suppresses boronic acid ionization, preventing peak tailing.
Flow Rate 1.0 mL/minBalances resolution and run time.
Detection UV at 241 nmMatches the λmax​ of the conjugated aromatic system.
Injection Volume 20 µLEnsures sufficient mass on-column for impurity detection.
Column Temp. Ambient (25°C)Maintains reproducible retention times.

Experimental Protocol: Self-Validating Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and neutralization steps during forced degradation to prevent artifactual degradation inside the autosampler.

Step 1: Preparation of Mobile Phase and Diluent
  • Buffer Preparation: Dissolve accurately weighed Ammonium Acetate in MS-grade water to achieve a 10 mM concentration. Adjust the pH to exactly 4.5 using dilute glacial acetic acid.

  • Mobile Phase Blending: Mix the prepared buffer with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio[5].

  • Degassing: Filter the mixture through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes prior to use. Use this mixture as the sample diluent.

Step 2: Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of Crisaborole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to obtain a 1000 µg/mL stock solution[5].

  • Working Standard Solution: Pipette appropriate volumes of the stock solution to prepare a working standard of 20 µg/mL.

  • Sample Preparation (Topical Formulation): Weigh an amount of ointment equivalent to 10 mg of Crisaborole. Extract using 10 mL of Acetonitrile/DMSO, vortex vigorously for 5 minutes to precipitate the hydrophobic ointment base, and centrifuge at 5000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter[7].

Step 3: Forced Degradation (Stability-Indicating Validation)

To prove the method resolves all impurities from the main peak, subject the 1000 µg/mL stock solution to the following stress conditions[2][6]:

  • Acidic Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of stock. Heat at 60°C for 2 hours. Self-Validation Step: Neutralize with 1 mL of 0.1 N NaOH before dilution to prevent ongoing degradation in the vial.

  • Basic Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidation: Add 1 mL of 3% H2​O2​ and store at room temperature for 24 hours.

  • Thermal & Photolytic: Expose the solid API to 60°C and UV light (254 nm) for 48 hours, respectively, before dissolving.

Step 4: System Suitability and Execution
  • Inject a blank (diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the 20 µg/mL working standard in five replicates. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, and the theoretical plate count is > 2000[5][6].

  • Proceed with the injection of stressed samples and formulated samples.

G SamplePrep Sample Preparation & Stress Testing Injection Autosampler Injection (20 µL) SamplePrep->Injection Filtered (0.45 µm) Separation RP-HPLC Separation (C18 Column, pH 4.5) Injection->Separation Isocratic Elution Detection UV Detection (λmax = 241 nm) Separation->Detection Analyte Separation Analysis Data Analysis & Impurity Profiling Detection->Analysis Chromatogram

Fig 2: Self-validating RP-HPLC analytical workflow for Crisaborole impurity profiling.

Method Validation & Quantitative Data Summary

The methodology described aligns with ICH Q2(R1) validation parameters, demonstrating high sensitivity and precision for detecting trace impurities[5][6]. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) confirm the method's capability to monitor impurities well below the standard 0.1% reporting threshold.

Table 2: Method Validation Summary
Validation ParameterResult / Acceptance CriteriaReference Grounding
Linearity Range 5.0 to 25.0 µg/mL[5][6]
Correlation Coefficient ( R2 ) 0.9992[5][6]
Limit of Detection (LOD) 0.1094 µg/mL[5][6]
Limit of Quantitation (LOQ) 0.3316 µg/mL[5][6]
Method Precision (% RSD) < 2.0%[5][6]
Accuracy (% Recovery) Within acceptable limits (98-102%)[5]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Crisaborole

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control Executive Summary Crisaborole is a novel, non-steroidal, boron-containing to...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control

Executive Summary

Crisaborole is a novel, non-steroidal, boron-containing topical therapeutic agent approved for the treatment of mild-to-moderate atopic dermatitis. Due to its unique benzoxaborole structure, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for identifying process-related impurities and degradation products in topical formulations. This application note details the mechanistic rationale, self-validating experimental protocols, and forced degradation profiling required to establish an ICH-compliant analytical method for Crisaborole.

Mechanistic Rationale & Analyte Profiling

Crisaborole (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile) exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines (1)[1].

MOA CRB Crisaborole (PDE4 Inhibitor) PDE4 PDE4 Enzyme CRB->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activation) cAMP->PKA Activates Cytokines Pro-inflammatory Cytokines (↓) PKA->Cytokines Suppresses

Fig 1. Crisaborole Mechanism of Action: PDE4 inhibition leading to cytokine suppression.

From an analytical perspective, the presence of the boron atom within the heterocyclic ring dictates the molecule's chemical stability. The molecule is highly susceptible to oxidative cleavage and basic hydrolysis, necessitating strict control of formulation excipients and rigorous impurity profiling as per ICH Q3A/B guidelines (2)[2].

Analytical Strategy & Method Causality

To achieve baseline separation of Crisaborole from its degradation products, a reversed-phase (RP) isocratic method is employed. Every parameter is selected based on the physicochemical properties of the analyte:

  • Stationary Phase (Column): An end-capped C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm × 3.0 mm, 3.5 µm) is selected. The dense C18 functionalization provides optimal hydrophobic retention for the aromatic benzoxaborole and benzonitrile systems (1)[1].

  • Mobile Phase Causality: A mixture of Water and Acetonitrile (30:70 v/v) is utilized. The aqueous phase is acidified (pH ~3.0) using 0.1% ortho-phosphoric acid or trifluoroacetic acid. Causality: Crisaborole possesses a weakly acidic phenolic/boronic profile (pKa ~7.8). An acidic mobile phase ensures the molecule remains fully unionized, preventing secondary interactions with residual silanols on the stationary phase. This eliminates peak tailing and ensures high theoretical plate counts ().

  • Detection Wavelength: Photodiode Array (PDA) detection at 254 nm is selected as it represents the optimal UV absorbance maximum for the conjugated aromatic rings, ensuring maximum sensitivity (1)[1].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following step-by-step protocol integrates System Suitability Testing (SST) to continuously prove the method's resolving power and precision prior to sample analysis.

Step 1: Preparation of Solutions
  • Mobile Phase: Mix 300 mL of HPLC-grade water (adjusted to pH 3.0 with ortho-phosphoric acid) with 700 mL of HPLC-grade Acetonitrile. Filter through a 0.45 µm membrane and sonicate for 10 minutes to degas.

  • Diluent: Use the mobile phase (Water:Acetonitrile, 30:70 v/v) as the diluent to prevent solvent-induced peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Crisaborole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (10 µg/mL): Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Step 2: Self-Validating System Suitability Test (SST)

Before injecting unknown samples, execute the following sequence to validate system integrity:

  • Blank Injection (1x): Inject diluent to confirm the absence of carryover or baseline interference at the retention time of Crisaborole (~2.4 to 9.0 mins depending on flow rate).

  • Resolution Mixture (1x): Inject a spiked mixture of Crisaborole and a known oxidative degradant. Acceptance criteria: Resolution ( Rs​ ) > 2.0.

  • Precision Check (6x): Inject the 10 µg/mL working standard six times. Acceptance criteria: Relative Standard Deviation (RSD) < 2.0%, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 2000.

Forced Degradation Workflow & Mechanisms

Forced degradation is mandated by ICH Q2(R1) to elucidate the intrinsic stability of the API. The method must successfully separate the intact Crisaborole peak from its degradants to be deemed "stability-indicating."

ForcedDegradation cluster_conditions ICH Forced Degradation Conditions API Crisaborole API (100 µg/mL) Acid Acidic Stress (2N HCl, 10h) API->Acid Base Basic Stress (0.5N NaOH, 6h) API->Base Oxidation Oxidative Stress (1% H2O2, 1h) API->Oxidation Thermal Thermal Stress (120°C, 48h) API->Thermal Photo Photolytic Stress (UV Light, 24h) API->Photo Neutralize Neutralization & Dilution (to 10 µg/mL) Acid->Neutralize Neutralize Base->Neutralize Neutralize Oxidation->Neutralize Dilute Thermal->Neutralize Dilute Photo->Neutralize Dilute HPLC RP-HPLC Analysis (PDA at 254 nm) Neutralize->HPLC Purity Peak Purity Assessment (Mass Balance) HPLC->Purity

Fig 2. Self-validating ICH forced degradation workflow for Crisaborole stability profiling.

Degradation Chemistry & Causality
  • Oxidative Susceptibility (Extreme): Crisaborole is highly sensitive to oxidative stress. Exposure to 1% H2​O2​ results in complete (100%) degradation within 1 hour (). Causality: Peroxides rapidly attack the electron-deficient boron atom, leading to the oxidative cleavage and opening of the benzoxaborole ring, forming boronic acid degradation products (1)[1].

  • Hydrolytic Susceptibility (Moderate): Under basic conditions (0.5N NaOH for 6 hours), the molecule undergoes approximately 37.5% degradation (). Causality: Hydroxide ions facilitate the nucleophilic attack on the benzonitrile group, hydrolyzing it to a primary amide or carboxylic acid.

  • Acidic and Thermal Stability (High): The drug exhibits remarkable stability under acidic (2N HCl, 10h) and thermal (120°C, 48h) stress, showing >99.9% recovery with virtually no degradation peaks ().

Quantitative Data & Validation Summaries

The developed method was validated according to ICH Q2(R1) guidelines, demonstrating excellent linearity, precision, and accuracy (3)[3].

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Agilent Eclipse XDB-C18 (150 mm × 3.0 mm, 3.5 µm)
Mobile Phase Water (pH 3.0) : Acetonitrile (30:70 v/v)
Flow Rate 0.75 mL/min
Injection Volume 10 µL
Detection PDA at 254 nm
Column Temperature Ambient (25°C)
Table 2: Forced Degradation Profile of Crisaborole
Stress ConditionReagent / EnvironmentExposure Time% DegradationMechanistic Observation
Acidic 2N HCl at Room Temp10 Hours< 0.1%Highly stable; no ring cleavage.
Basic 0.5N NaOH at Room Temp6 Hours37.5%Benzonitrile hydrolysis.
Oxidative 1% H2​O2​ at Room Temp1 Hour100.0%Complete benzoxaborole ring opening.
Thermal Dry Heat at 120°C48 Hours< 0.5%Thermally stable.
Photolytic UV Light (254 nm)24 Hours< 0.5%Photostable.
Table 3: Method Validation Parameters (ICH Q2(R1))
Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 2.0 – 100.0 µg/mLCorrelation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 1.84 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 5.58 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Method Precision (RSD) 1.2%RSD ≤ 2.0%
Accuracy (Recovery %) 100.05% – 101.16%98.0% – 102.0%

References

  • Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) Source: UiTM Institutional Repository URL:[Link]

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form Source: Journal of Innovations in Applied Pharmaceutical Science (JIAPS) URL:[Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS Source: Journal of Global Trends in Pharmaceutical Sciences (JGTPS) URL:[Link]

  • Crisaborole Impurities and Related Compound Source: Veeprho URL:[Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

Sources

Application

Application Note: Quantitative Analysis of Residual Solvents in Crisaborole Active Pharmaceutical Ingredient (API) by Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

Abstract This application note presents a detailed, robust, and validated static headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the identification and quantification of res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated static headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the identification and quantification of residual solvents in Crisaborole, a nonsteroidal anti-inflammatory phosphodiesterase-4 (PDE4) inhibitor.[1] The methodology is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q3C (R8) and United States Pharmacopeia (USP) General Chapter <467> guidelines for residual solvents.[2][3][4] By explaining the causality behind experimental choices, this document provides researchers, scientists, and drug development professionals with a comprehensive protocol for ensuring the quality, safety, and regulatory compliance of Crisaborole.

Introduction: The Imperative for Residual Solvent Control in Crisaborole

Crisaborole, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-5-yl)oxy)benzonitrile, is a key therapeutic agent for mild to moderate atopic dermatitis.[1] The synthesis and purification of this active pharmaceutical ingredient (API) invariably involve the use of various organic solvents.[6][7][8] These solvents, while critical for achieving desired yield, purity, and crystal form, do not confer any therapeutic benefit and must be removed to the greatest extent possible.[3][9][10]

Regulatory bodies worldwide, guided by the ICH Q3C and USP <467> standards, mandate strict control over residual solvents in pharmaceutical products to mitigate potential risks to patient safety.[3][5][11] These guidelines classify solvents based on their toxicity, establishing permitted daily exposure (PDE) limits for each.[9][12] Consequently, a validated, sensitive, and specific analytical method is not merely a quality control requirement but a fundamental component of the drug's safety and efficacy profile.

This application note details a headspace gas chromatography method, a technique of choice for residual solvent analysis due to its ability to separate volatile analytes from non-volatile sample matrices, thereby preventing contamination of the GC system and enhancing analytical robustness.[13][14]

Materials and Methods

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent

  • GC Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness[15]

  • Data System: Agilent OpenLab CDS or equivalent

  • Analytical Balance: 5-decimal place readability

  • Headspace Vials: 20 mL, flat bottom, with PTFE/silicone septa and aluminum caps

  • Pipettes and Syringes: Calibrated, various volumes

Reagents and Standards
  • Crisaborole API: Batch to be tested

  • Diluent: Dimethyl sulfoxide (DMSO), HPLC or GC-Headspace grade

  • Reference Standards: Certified reference materials for all potential residual solvents (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetone, Ethyl Acetate, Toluene, Methylene Chloride, Heptane).

  • Gases: Helium (carrier gas, >99.999% purity), Hydrogen (FID), Air (FID), Nitrogen (makeup gas, optional).

Potential Residual Solvents in Crisaborole Synthesis

Based on a review of synthetic routes described in patent literature, a target list of potential residual solvents was compiled.[6][7][16] These solvents are classified according to ICH Q3C guidelines.

Solvent NameICH ClassPDE (mg/day)Concentration Limit (ppm)
Methanol Class 230.03000
Ethanol Class 350.05000
Acetone Class 350.05000
Isopropyl Alcohol (IPA) Class 350.05000
Methylene Chloride Class 26.0600
Toluene Class 28.9890
Ethyl Acetate Class 350.05000
Heptane Class 350.05000
Table 1: Potential Residual Solvents in Crisaborole and their ICH Q3C Limits. Concentration limits are calculated based on a standard 10g daily dose assumption (Option 1).[5][9][10]

Experimental Protocol

Standard Stock Solution Preparation
  • Accurately weigh approximately 100 mg of each residual solvent reference standard into a 100 mL volumetric flask containing ~50 mL of DMSO.

  • Mix thoroughly to dissolve and dilute to the mark with DMSO. This creates the primary stock solution.

  • Prepare a working standard solution by diluting the primary stock solution with DMSO to achieve a final concentration that corresponds to the ICH limit for each solvent (as listed in Table 1) when 100 mg of API is analyzed.

System Suitability Solution (SSS)

The working standard solution serves as the system suitability solution. It is used to verify the performance of the chromatographic system before initiating any sample analysis.

Sample Preparation (Test Solution)
  • Accurately weigh approximately 100 mg of the Crisaborole API directly into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Immediately cap the vial securely with a PTFE/silicone septum and aluminum crimp cap.

  • Gently vortex the vial to ensure complete dissolution of the API.

Blank Preparation
  • Add 5.0 mL of DMSO to an empty 20 mL headspace vial.

  • Cap and crimp the vial securely. This blank is used to ensure that the diluent and vial do not contribute any interfering peaks.

GC-FID and Headspace Parameters

The following parameters were optimized to ensure adequate separation and sensitivity for the target analytes. The choice of a G43 phase column (DB-624) is standard for USP <467> as it provides good selectivity for a wide range of common solvents.

ParameterSettingRationale
GC System
Column DB-624, 30 m x 0.32 mm, 1.8 µmUSP G43 phase, provides excellent separation for volatile organic compounds.
Carrier Gas HeliumInert gas providing good efficiency.
Flow Rate 2.0 mL/min (Constant Flow)Optimized for resolution and analysis time.
Inlet Temperature 200 °CEnsures rapid volatilization of analytes from the headspace.
Split Ratio 5:1Balances sensitivity with the need to avoid column overload.
Oven Program Initial: 40 °C, hold for 5 minAllows for good focusing of early-eluting solvents.
Ramp 1: 10 °C/min to 240 °CProvides separation of solvents with a wide range of boiling points.
Hold: 240 °C for 5 minEnsures elution of any less volatile compounds.
Detector FID
Temperature 250 °CPrevents condensation of analytes in the detector.
H2 Flow 30 mL/minStandard setting for FID operation.
Air Flow 300 mL/minStandard setting for FID operation.
Makeup Gas (N2) 25 mL/minImproves peak shape.
Headspace Sampler
Vial Equilibration Time 30 minEnsures partition equilibrium is reached between the sample and headspace.
Oven Temperature 80 °CBalances sensitivity for higher boiling point solvents with minimizing potential API degradation.[13]
Loop Temperature 90 °CPrevents condensation during transfer.
Transfer Line Temp 100 °CPrevents condensation during transfer.
Injection Volume 1.0 mL
Table 2: Optimized HS-GC-FID Conditions.

Workflow and Data Analysis

The overall analytical workflow is designed to ensure system suitability before proceeding to sample analysis, forming a self-validating system for each analytical run.

G cluster_prep Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard & SSS run_sss 2. Inject SSS (n=6) prep_std->run_sss prep_sample Prepare Sample Solution run_sample 3. Inject Sample(s) prep_sample->run_sample prep_blank Prepare Blank (DMSO) run_blank 1. Inject Blank prep_blank->run_blank check_blank Verify No Interference run_blank->check_blank check_sss Calculate RSD% for SSS run_sss->check_sss calc_conc Identify & Quantify Solvents in Sample run_sample->calc_conc check_blank->calc_conc check_sss->run_sample RSD ≤ 15%? report Final Report calc_conc->report

Figure 1: Experimental workflow for residual solvent analysis.

System Suitability
  • Inject the blank solution to ensure no interfering peaks are present at the retention times of the target solvents.

  • Make six replicate injections of the System Suitability Solution (SSS).

  • The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area of each solvent is not more than 15.0%.[17]

Identification and Quantification
  • Identify the residual solvents in the sample chromatogram by comparing their retention times with those obtained from the SSS.

  • Calculate the concentration of each identified residual solvent in the Crisaborole API sample using the following formula:

    Concentration (ppm) = (Areasample / Areastandard) * (Cstandard / Wsample) * 106

    Where:

    • Areasample = Peak area of the solvent in the sample solution

    • Areastandard = Average peak area of the solvent in the SSS

    • Cstandard = Concentration of the solvent in the SSS (in g/mL)

    • Wsample = Weight of the Crisaborole API (in g)

Method Validation Principles

This method must be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[17][18] The validation should demonstrate:

  • Specificity: No interference from the diluent or API at the retention times of the target solvents.

  • Linearity: A linear relationship between the detector response and the concentration of each solvent over a defined range (e.g., from the Limit of Quantitation to 150% of the specification limit).[18]

  • Accuracy: Determined by performing recovery studies on spiked API samples at multiple concentration levels (e.g., 50%, 100%, and 150% of the limit).[18]

  • Precision: Assessed at two levels:

    • Repeatability (System Precision): The %RSD of replicate injections of the SSS.

    • Intermediate Precision: Analysis performed by different analysts on different days.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of each solvent that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like oven temperature, flow rate, and equilibration time.

Conclusion

The static headspace gas chromatography method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative determination of residual solvents in Crisaborole API. By adhering to the principles outlined herein, laboratories can ensure that their analysis is compliant with global regulatory standards, thereby safeguarding patient health and ensuring product quality. The systematic workflow and defined system suitability criteria establish a self-validating process for routine quality control testing.

References

  • ICH Harmonised Guideline, IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R7), (2018). URL: [Link]

  • U.S. Food and Drug Administration, Q3C(R8) Impurities: Guidance for Residual Solvents, (2021). URL: [Link]

  • United States Pharmacopeia, <467> Residual Solvents, USP-NF. URL: [Link]

  • SCISPEC, USP <467> Residual solvent determination in pharmaceutical products. URL: [Link]

  • ICH Harmonised Guideline, IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R8), (2021). URL: [Link]

  • Stolarczyk, E. U., et al. DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica, (2014). URL: [Link]

  • Therapeutic Goods Administration (TGA), ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents, (2009). URL: [Link]

  • ResolveMass Laboratories Inc., USP 467 Residual Solvents Guide for Pharma Manufacturers, (2025). URL: [Link]

  • Scientific Research Publishing, Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products, (2021). URL: [Link]

  • Daicel Pharma Standards, Crisaborole Impurities Manufacturer & Supplier. URL: [Link]

  • Google Patents, US11014944B2 - Process for the preparation of crisaborole and its intermediates.
  • Journal of Pharmaceutical Negative Results, HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir, (2022). URL: [Link]

  • Agilent Technologies, USP<467> residual solvents, (2018). URL: [Link]

  • International Journal of Pharmaceutical Science Invention, Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances, (2013). URL: [Link]

  • Almac Group, Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. URL: [Link]

  • Phenomenex, Understanding the Revisions to USP Monograph <467>: Residual Solvents. URL: [Link]

  • Google Patents, WO2018150327A1 - Crisaborole production process.
  • Bentham Science, Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS, (2023). URL: [Link]

  • Google Patents, CN106928264A - A kind of synthetic method of crisaborole.
  • Google Patents, US20200172560A1 - Process for preparation of crisaborole.
  • LCGC International, Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography, (2025). URL: [Link]

Sources

Method

Application Note: Advanced Sample Preparation Techniques for Crisaborole Impurity Analysis

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary Crisaborole, a non-steroidal phosphodiesteras...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, is formulated as a 2% topical ointment for the treatment of atopic dermatitis. Structurally, it is a unique benzoxaborole derivative. The presence of the boron atom facilitates skin penetration and target binding but introduces significant chemical stability challenges during sample preparation. This application note details field-proven, self-validating sample preparation strategies for isolating crisaborole and its impurities—ranging from genotoxic synthesis byproducts to oxidative degradants—from both bulk Active Pharmaceutical Ingredients (API) and complex lipophilic ointment matrices.

Mechanistic Causality in Sample Preparation

As analytical scientists, we must design sample preparation workflows that respect the physicochemical boundaries of the target molecule while aggressively dismantling the sample matrix.

Stabilizing the Benzoxaborole Pharmacophore

The defining feature of crisaborole is its boron-containing ring, which is highly sensitive to hydrolytic and oxidative stress. Under basic or neutral-oxidative conditions, the molecule undergoes rapid degradation characterized by the opening of the benzoxaborole ring.

  • The Causality: To prevent artifactual degradation during sample preparation, the extraction diluent must maintain a slightly acidic pH. The addition of acidic modifiers—such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid—is a critical mechanistic choice. These modifiers protonate the matrix environment, stabilizing the boron moiety during sonication and extraction, ensuring that the detected impurities are true sample constituents rather than preparation artifacts[1].

Deconstructing the Lipophilic Ointment Matrix

Crisaborole is formulated in a highly lipophilic base (predominantly white petrolatum and propylene glycol). Direct dissolution and injection of this matrix into a Liquid Chromatography (LC) system will irreversibly foul the stationary phase and suppress ionization in Mass Spectrometry (MS).

  • The Causality: Liquid-liquid extraction (LLE) utilizing a biphasic system is mandatory. By using a non-polar solvent like dichloromethane paired with a polar methanolic buffer, we exploit differential partition coefficients. Centrifugation at controlled temperatures forces the high-molecular-weight lipid excipients to pellet or remain in the dense organic layer, allowing the selective extraction of crisaborole and its polar impurities into the supernatant[2].

Sample Preparation Workflow

G Start Crisaborole Sample (API or 2% Ointment) Split Matrix Type? Start->Split API API Matrix (Genotoxic Impurities) Split->API Bulk Drug Ointment Ointment Matrix (Degradation Profiling) Split->Ointment Formulation PrepAPI Dissolution in ACN/H2O + 0.1% Formic Acid API->PrepAPI PrepOintment LLE: Dichloromethane & Vortex (5 min) Ointment->PrepOintment Filter Filtration (0.45 µm PVDF/PTFE) PrepAPI->Filter Centrifuge Centrifugation (5000 rpm, 10 min, 20°C) PrepOintment->Centrifuge Centrifuge->Filter Supernatant Analysis1 UPLC-MS/MS (MRM Mode) Filter->Analysis1 Analysis2 RP-HPLC-UV (Assay & Related Subs) Filter->Analysis2

Fig 1: Sample preparation workflow for Crisaborole API and ointment matrices.

Self-Validating Experimental Protocols

Protocol A: API Genotoxic Impurity Extraction for UPLC-MS/MS

Target Analytes: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile[3].

  • Sample Weighing: Accurately weigh 100 mg of Crisaborole API into a 100 mL volumetric flask.

  • Internal Standard Addition: Add 50 µL of Crisaborole-D4 (100 ng/mL) to the dry powder.

    • Self-Validation Check: The deuterated internal standard tracks ionization suppression and volumetric losses. A final IS area variance of >5% across injections flags matrix effects or prep errors[2].

  • Diluent Addition: Add 60 mL of Diluent (Acetonitrile:Water 50:50 v/v containing 0.1% Formic Acid). The formic acid prevents the boronic acid moiety from degrading during dissolution.

  • Sonication: Sonicate in an ultrasonic bath for 10 minutes. Maintain the bath temperature at ≤25°C to prevent thermally induced hydrolysis.

  • Volume Adjustment: Make up to the 100 mL mark with Diluent and mix thoroughly by inversion.

  • Filtration: Filter the solution through a 0.45 µm PVDF syringe filter.

    • Self-Validation Check (Filter Inertness): Boronic acid derivatives can exhibit non-specific binding to membrane filters. Discard the first 2 mL of filtrate to saturate any active binding sites on the PVDF membrane, ensuring quantitative accuracy[2].

  • Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Protocol B: Ointment Matrix Extraction (LLE) for Degradation Profiling

Target Analytes: API Assay, hydrolytic, and oxidative degradation products.

  • Sample Weighing: Accurately weigh 100 mg of 2% Crisaborole ointment into a 15 mL chemically resistant polypropylene centrifuge tube.

  • Lipid Solubilization: Add 2.5 mL of Dichloromethane. Vortex briefly to dissolve the white petrolatum base.

  • Analyte Partitioning: Add 2.5 mL of Extraction Solvent (Methanol:10 mM Ammonium Acetate Buffer pH 4.5, 90:10 v/v).

  • Agitation: Vortex vigorously for 5 minutes. This high-shear mixing is required to ensure complete partitioning of crisaborole and its polar impurities from the dichloromethane/lipid phase into the methanolic phase.

  • Phase Separation: Centrifuge the mixture at 5000 rpm for 10 minutes at 20°C[2].

    • Causality: The controlled temperature prevents the re-emulsification of lipids, forcing them to remain in the dense lower organic layer, yielding a clear upper supernatant.

  • Collection & Concentration: Carefully aspirate the upper methanolic supernatant. Evaporate the supernatant under a gentle stream of nitrogen gas at 40°C until dry.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of mobile phase (e.g., 0.1% TFA in Acetonitrile/Water). Filter through a 0.45 µm PTFE filter prior to RP-HPLC-UV analysis[1].

Quantitative Data Summaries

To ensure method transferability, the following tables summarize the validated chromatographic parameters and expected extraction efficiencies based on industry-standard methodologies.

Table 1: Chromatographic & Mass Spectrometry Conditions for Impurity Analysis

ParameterUPLC-MS/MS (Genotoxic Impurities)RP-HPLC-UV (Degradation Products)
Column ZORBAX Eclipse XDB-Phenyl (4.6 × 75mm, 3.5 μm)Acquity UPLC CSH C18 (2.1 × 100mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Acetonitrile0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid in Water0.1% TFA in Acetonitrile
Detection ESI Positive, MRM ModeUV at 250 nm / 254 nm
Flow Rate 0.4 mL/min1.0 mL/min
Reference 4[4]

Table 2: Method Validation & Extraction Efficiency Summaries

MetricAPI Genotoxic Impurities (UPLC-MS/MS)Ointment/Plasma Matrix (LLE + LC-MS/MS)
Linearity Range r > 0.99980.20 - 80 ng/mL (r > 0.99)
Average Recovery 84.1% - 90.7%84.61% (Analyte), 91.43% (IS)
Precision (RSD) < 2.0%< 9.17%
Matrix Effect Mitigation Negligible (Stabilized with 0.1% Formic Acid)Minimized via Dichloromethane LLE
Reference 4[3]2[2]

Conclusion

The successful impurity profiling of Crisaborole hinges entirely on the robustness of the sample preparation phase. By understanding the chemical vulnerability of the benzoxaborole ring to oxidation and hydrolysis, analysts can proactively utilize acidic modifiers to lock the molecule in a stable state. Furthermore, employing rigorous liquid-liquid extraction protocols ensures that the heavy lipid burden of the 2% ointment matrix is thoroughly decoupled from the analytes of interest, preserving column lifespan and ensuring high-fidelity quantification.

References

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis.
  • Rao et al. (2019). Bioanalysis of Crisaborole in Plasma Spiked Samples. International Journal of Pharmaceutical Sciences and Research, 10(8): 3928-3936.
  • IJSDR (2023). Stability Indicating Method Development and Validation for the Determination of Crisaborole in Bulk Drugs by Using UPLC. International Journal of Scientific Development and Research.
  • ResearchGate (2020).
  • PMC (2025). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects.

Sources

Application

Spectroscopic Characterization and Analytical Control of Crisaborole Impurities: A Comprehensive Application Note

Introduction Crisaborole (chemically known as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile) is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor widely utilized for the topical treatment of mild-to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Crisaborole (chemically known as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile) is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor widely utilized for the topical treatment of mild-to-moderate atopic dermatitis[1]. The molecule is distinguished by its unique benzoxaborole core—a boron-containing heterocyclic ring that facilitates skin penetration and binds effectively to the bimetal center of the PDE4 enzyme[1].

While the boron moiety is essential for therapeutic efficacy, it introduces specific chemical vulnerabilities during Active Pharmaceutical Ingredient (API) synthesis and formulation storage[2]. The rigorous spectroscopic characterization of Crisaborole impurities—ranging from process-related potential genotoxic impurities (PGIs) to oxidative degradation products—is a critical regulatory requirement to ensure drug safety, efficacy, and stability[3],[4].

Genesis of Crisaborole Impurities

Designing a self-validating analytical control strategy requires a fundamental understanding of how impurities are generated. Impurities in Crisaborole primarily arise from two pathways: synthetic side reactions and environmental degradation[2].

Process-Related Impurities

The industrial synthesis of Crisaborole relies heavily on organolithium chemistry, typically involving a bromine-lithium (Br/Li) exchange at low temperatures (-78 °C to -60 °C) followed by boronation with triisopropyl borate[5].

  • Genotoxic Impurities (PGIs): Unreacted starting materials or intermediates, specifically 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile, are highly reactive electrophiles. Due to their potential to cause gene mutations and cancer, they must be controlled at trace levels[3],[4].

  • Side-Reaction Products: The presence of moisture during the lithiation step leads to protonation rather than boronation, yielding debrominated arene products (Impurities 13 and 14)[6]. Furthermore, excess n-butyllithium can nucleophilically attack the API's nitrile group, generating unwanted addition products (Impurity 15)[6].

Degradation Products

Crisaborole is highly sensitive to hydrolytic, basic, and oxidative stress.

  • Protodeboronation: When exposed to aqueous environments or prolonged stability testing (e.g., 40 °C / 75% RH), the boroxole ring can undergo protodeboronation, yielding a deboronated phenol derivative known as Impurity 1[7].

  • Oxidative Ring-Opening: Under oxidative conditions (e.g., peroxide exposure), the boron ring completely opens, destroying the pharmacophore[1],.

  • Nitrile Hydrolysis: The cyano group can hydrolyze into an amide, forming Crisaborole Impurity D (4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzamide)[8].

ImpurityPathway SM Starting Materials (Bromoarenes) Lithiation Br/Li Exchange & Boronation (n-BuLi, Borate) SM->Lithiation Synthesis Step PGI Genotoxic Impurities (Unreacted Aldehydes) SM->PGI Incomplete Reaction API Crisaborole (API) Benzoxaborole Core Lithiation->API Cyclization (HCl) SideProd Process Impurities (Debrominated Arenes) Lithiation->SideProd Excess n-BuLi / Moisture Degradation Degradation Products (Protodeboronation) API->Degradation Hydrolysis / Oxidation

Fig 1. Mechanistic pathways of Crisaborole impurity formation during synthesis and storage.

Spectroscopic Characterization Strategies

To achieve comprehensive impurity profiling, orthogonal spectroscopic techniques are employed to validate structural integrity and quantify trace contaminants[2].

AnalyticalWorkflow Sample Crisaborole Sample UPLC RP-UPLC Separation (Acidic Mobile Phase) Sample->UPLC NMR Multi-nuclear NMR (1H, 13C, 11B) Sample->NMR Isolation MSMS ESI-MS/MS (MRM) Trace PGI Quantitation UPLC->MSMS PGI Analysis Data Structural & Quantitative Validation MSMS->Data NMR->Data

Fig 2. Orthogonal spectroscopic workflow for the characterization of Crisaborole impurities.

Quantitative Data Summaries

Table 1: Key Crisaborole Impurities and Spectroscopic Markers

ImpurityTypeAnalytical TargetSpectroscopic Marker
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Genotoxic (Process)LC-MS/MS[M+H]⁺ ~302 m/z; Aldehyde ¹H NMR ~10 ppm
Debrominated Arenes (Impurity 13/14) Process Side-ProductLC-MS[M+H]⁺ ~224 m/z; Loss of aromatic Br shift
Impurity 1 (Protodeboronation) DegradationNMR / LC-MSAbsence of ¹¹B signal; New phenolic OH
Crisaborole Impurity D (Amide) DegradationIR / LC-MSC=O stretch ~1650 cm⁻¹; Loss of C≡N stretch

Table 2: Validated UPLC-MS/MS Parameters for PGI Detection[4]

ParameterValidated ConditionCausality / Rationale
Column ZORBAX Eclipse XDB-Phenyl (4.6×75mm, 3.5μm)Phenyl phase enhances π-π interactions with benzonitrile rings, offering superior selectivity over C18.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH suppresses boronic acid ionization, preventing peak tailing and maintaining the boroxole ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides organic modifier strength while maintaining electrospray ionization (ESI) compatibility.
Detection Mode ESI Positive, MRMMultiple Reaction Monitoring filters matrix ions for trace (ppm) genotoxic impurity quantitation.

Experimental Protocols

Protocol A: UPLC-MS/MS Quantification of Genotoxic Impurities

This protocol is designed as a self-validating system to quantify genotoxic formyl-phenoxy impurities at trace levels[3],[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of Crisaborole API and dissolve in 50 mL of Acetonitrile/Water (50:50, v/v). Causality: This specific solvent ratio ensures complete solubility of the lipophilic benzoxaborole core while maintaining immediate compatibility with the reverse-phase gradient, preventing sample precipitation at the column head.

  • Chromatographic Separation: Inject 2 μL onto a ZORBAX Eclipse XDB-Phenyl column. Run a gradient elution from 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.4 mL/min. Causality: The gradient rapidly elutes the highly retained API while the phenyl stationary phase selectively resolves the structurally similar PGIs based on subtle differences in π-electron density.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the PGIs. Causality: MRM acts as a secondary validation layer; even if a matrix peak co-elutes with the PGI, the specific fragmentation pattern ensures only the target impurity is integrated and quantified.

  • Validation: Spike a known concentration of an internal standard (e.g., omeprazole) to validate recovery rates. Acceptable recovery should fall between 84.1% and 90.7%[4].

Protocol B: Stability-Indicating RP-UPLC for Degradation Products

This method forces the degradation of Crisaborole to validate the analytical method's resolving power against potential future stability issues[1],.

Step-by-Step Methodology:

  • Forced Degradation (Self-Validation Step): Expose 1 mg/mL Crisaborole solutions independently to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) for 24 hours. Causality: Crisaborole is highly sensitive to basic and oxidative stress. Deliberately forcing the boron ring to open (oxidation) or cleave (protodeboronation) proves that the UPLC method can successfully separate these degradants from the main API peak.

  • Neutralization: Neutralize the acid/base stressed samples to pH ~5.5 before injection. Causality: Crisaborole exhibits optimal chemical stability around pH 5.5[9]; injecting at extreme pH could cause on-column degradation, yielding false-positive impurity peaks.

  • UPLC Analysis: Utilize an Acquity UPLC CSH C18 column (100 x 2.1mm, 1.7 µm) with 0.1% TFA in water/acetonitrile. Causality: The Charged Surface Hybrid (CSH) particle technology combined with TFA ensures sharp, reproducible peaks for the acidic boroxole moiety without the need for high-ionic-strength buffers[1].

Protocol C: Multi-Nuclear NMR Structural Elucidation

When an unknown impurity exceeds the ICH identification threshold (typically 0.10%), it must be isolated and structurally elucidated[2].

Step-by-Step Methodology:

  • Isolation: Utilize preparative HPLC to isolate the unknown impurity peak. Lyophilize the fraction to remove aqueous solvents.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in DMSO-d₆. Causality: DMSO-d₆ is highly polar, disrupting hydrogen bonding between boronic acid dimers/anhydrides, ensuring the impurity is observed as a monomeric species.

  • ¹¹B NMR Acquisition: Acquire ¹¹B NMR spectra at 160 MHz (for a 500 MHz spectrometer). Causality: ¹¹B is a quadrupolar nucleus. A resonance shift away from the typical ~30 ppm region directly confirms whether the impurity has undergone protodeboronation (complete loss of signal) or oxidative ring-opening (shift in electron shielding)[2].

  • FT-IR Verification: Run an IR scan (50 to 1050 amu)[5]. Causality: If ¹³C NMR shows a shift in the nitrile carbon, IR immediately confirms if hydrolysis to Impurity D has occurred by the appearance of a strong C=O stretch at ~1650 cm⁻¹[8].

References

1.[3] Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS Source: researchgate.net URL:

2.[7] CA2949614A1 - Topical pharmaceutical formulations comprising crisaborole - Google Patents Source: google.com URL:

3.[5] Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation | ACS Omega Source: acs.org URL:

4.[2] Crisaborole Impurities Manufacturer & Supplier - Daicel Pharma Standards Source: daicelpharmastandards.com URL:

5.[6] Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation | ACS Omega Source: acs.org URL:

6.[9] WO2020025910A1 - Topical composition - Google Patents Source: google.com URL:

7.[4] Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS Source: eurekaselect.com URL:

8.[8] Crisaborole Impurity D CAS#: 1187188-59-5 • ChemWhat | Database of Chemicals & Biologicals Source: chemwhat.com URL:

9.[1] A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS JN Suresh Kumar Source: jgtps.com URL:

10. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC - IJSDR Source: ijsdr.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Crisaborole Impurity Separation: Mobile Phase Optimization Support Center

Welcome to the Technical Support Center for Crisaborole chromatographic analysis. Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis, presents unique analytical challenges due to its benzoxabo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crisaborole chromatographic analysis. Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis, presents unique analytical challenges due to its benzoxaborole (boron-containing) ring and the complex multi-step synthesis required to produce it.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and authoritative methodologies for optimizing mobile phases to separate genotoxic impurities and degradation products.

Diagnostic Workflow

G N1 Crisaborole API Impurity Profiling N2 Identify Impurity Class (Genotoxic vs. Degradant) N1->N2 N3 Select Stationary Phase (C18 vs. Phenyl) N2->N3 Structural Analysis N4 Optimize Mobile Phase (Buffer pH & Modifiers) N3->N4 Phase Compatibility N5 Gradient Elution Tuning (Resolution & Tailing) N4->N5 Suppress Silanol Activity N6 Method Validation (ICH Q2/Q3 Guidelines) N5->N6 Rs > 2.0 Achieved

Workflow for optimizing HPLC mobile phase for Crisaborole impurity separation.

Troubleshooting FAQs

Q1: How do I resolve genotoxic synthesis intermediates from the main Crisaborole peak? Causality: Crisaborole is synthesized using complex boronic acid chemistry. Genotoxic impurities, such as 4-(4-bromo-3-formylphenoxy)benzonitrile, share the core aromatic structure of the API but lack the active benzoxaborole ring. Standard C18 columns often fail to provide sufficient selectivity because dominant hydrophobic interactions mask the subtle electronic differences between these molecules. Solution: Switch to a phenyl-based stationary phase (e.g., ZORBAX Eclipse XDB-Phenyl) to exploit π−π interactions. Pair this with a mobile phase consisting of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) and Water containing 0.1% Formic acid (FA). The TFA acts as a strong ion-pairing agent, sharpening the peaks of the formyl-phenoxy derivatives, while gradient elution ensures baseline resolution[1].

Q2: Why am I seeing severe peak tailing for Crisaborole, and how can I correct it via the mobile phase? Causality: Crisaborole contains a unique boron atom within a 1,3-dihydro-2,1-benzoxaborole ring. This boronic acid derivative readily undergoes secondary interactions with residual, unendcapped silanol groups on the silica stationary phase. This interaction causes asymmetric peak tailing, shifting retention times, and poor theoretical plate counts. Solution: You must control the ionization state and mask silanol activity using a buffered mobile phase. Implementing a 10 mM ammonium acetate buffer adjusted to pH 4.5 effectively suppresses the tailing phenomenon. At pH 4.5, the silica silanols are mostly protonated, and the ammonium ions competitively bind to any remaining active sites, yielding sharp, symmetric peaks[2].

Q3: What is the recommended mobile phase strategy for a stability-indicating method (forced degradation)? Causality: Under stress conditions (acid, base, peroxide, thermal), the amide bonds and the boronic acid/aromatic rings of Crisaborole can hydrolyze or oxidize, producing degradants across a massive polarity spectrum. Isocratic methods will either elute polar degradants in the void volume or retain hydrophobic degradants indefinitely. Solution: A gradient elution strategy is strictly required. A proven approach utilizes a mobile phase of Water and Acetonitrile. Start with a high aqueous ratio (e.g., 0% organic) to capture polar hydrolytic degradants, and ramp up to 100% organic over 15 minutes at a flow rate of 1.2 mL/min to elute late-eluting oxidation products[3].

Quantitative Data Summaries

Table 1: Common Crisaborole Impurities and Chromatographic Challenges
Impurity TypeRepresentative CompoundChromatographic ChallengeRecommended Mobile Phase Strategy
Genotoxic Intermediates 4-(4-bromo-3-formylphenoxy)benzonitrileStructural similarity to API; co-elution on standard C18.Phenyl column; ACN (0.1% TFA) / Water (0.1% FA) gradient[1].
Hydrolytic Degradants Deboronated / cleaved productsHigh polarity; elutes in the void volume under isocratic conditions.Gradient elution starting at 100% aqueous phase[3].
API (Crisaborole) 4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrileBoronic acid moiety causes severe peak tailing via silanol interactions.10 mM Ammonium Acetate buffer (pH 4.5) to mask silanols[2].
Table 2: Optimized Gradient for Stability-Indicating RP-HPLC[3]
Time (min)Flow Rate (mL/min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %
0.01.21000
15.01.20100
17.01.20100
18.01.21000
20.01.21000

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Mobile Phase for Genotoxic Impurity Analysis (UPLC-MS/MS)

Objective: Separate genotoxic intermediates from Crisaborole API prior to MS/MS quantification.

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of Formic Acid (FA, 99% purity). Mix thoroughly and sonicate for 10 minutes to degas.

    • Causality: Formic acid provides the necessary protons for positive ion electrospray ionization (ESI+) without causing the severe ion suppression typically seen with non-volatile buffers[1].

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of Trifluoroacetic acid (TFA). Sonicate for 10 minutes.

    • Causality: TFA acts as a strong ion-pairing agent to sharpen the peaks of the formyl-phenoxy derivatives, improving resolution on the phenyl stationary phase[1].

  • System Suitability Validation (Self-Validating Step): Inject a blank, followed by a standard mixture containing the API and genotoxic impurities. The protocol is validated for use only if the resolution ( Rs​ ) between the genotoxic impurities and the main Crisaborole peak is ≥2.0 , and the API tailing factor is ≤1.5 .

Protocol 2: Stability-Indicating RP-HPLC Method for Degradation Products

Objective: Resolve hydrolytic and oxidative degradants from the main API in topical dosage forms.

  • Buffer Preparation: Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane.

    • Causality: The pH 4.5 buffer ensures that residual silanols on the C18 column remain protonated, preventing secondary interactions with the boronic acid moiety of Crisaborole[2].

  • Mobile Phase Blending: Use the prepared buffer as Mobile Phase A and pure Methanol (or Acetonitrile) as Mobile Phase B[4].

  • Gradient Execution: Execute the gradient outlined in Table 2, starting at highly aqueous conditions to retain polar hydrolytic degradants, ramping linearly to highly organic conditions to elute oxidative degradants.

  • System Suitability Validation (Self-Validating Step): Perform a forced degradation injection (e.g., 0.1 N HCl stressed sample). The protocol is considered successful if mass balance is achieved (sum of degradant peak areas + API peak area 100% of an unstressed standard) and peak purity analysis (via PDA detector) confirms no degradant co-elutes with the API peak[4].

References

  • [3] A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Journal of Global Trends in Pharmaceutical Sciences (JGTPS). 3

  • [4] Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). 4

  • [2] Rao et al., IJPSR, 2019; Vol. 10(8): 3928-3936. International Journal of Pharmaceutical Sciences and Research.2

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis (Bentham Science).

Sources

Optimization

Technical Support Center: Resolving Crisaborole and Co-Eluting Impurities

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing analytical bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing analytical bottlenecks. Crisaborole, a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis[1], presents a unique and notorious analytical challenge. Its active pharmaceutical ingredient (API) contains a boron-based benzoxaborole ring, which behaves vastly differently from traditional carbon-based small molecules.

Below is our comprehensive guide to understanding the physicochemical causality behind these chromatographic failures, alongside field-proven, self-validating protocols to achieve baseline resolution.

G Crisaborole Crisaborole (Benzoxaborole) PDE4 PDE4 Enzyme (Active) Crisaborole->PDE4 Inhibits cAMP cAMP (Intracellular) PDE4->cAMP Prevents Degradation Cytokines Pro-inflammatory Cytokines cAMP->Cytokines Suppresses

Crisaborole mechanism of action targeting PDE4 to elevate cAMP.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My Crisaborole peak exhibits severe tailing, masking early-eluting degradation impurities. Why does this happen, and how do I fix it?

The Causality: The sp2 hybridized boron atom in the benzoxaborole ring possesses an empty p-orbital, making it a highly reactive Lewis acid[2]. In standard reversed-phase HPLC, this electron-deficient center aggressively interacts with nucleophilic, un-endcapped silanol groups on standard silica stationary phases. This secondary Lewis acid-base interaction drags the analyte through the column, causing severe peak tailing that obscures closely eluting process impurities like the Des-amine impurity[3].

The Solution: Switch your column hardware to a Charged Surface Hybrid (CSH) C18 column[1]. CSH technology incorporates a low-level positive surface charge that repels basic analytes and sterically shields the silica backbone, mitigating Lewis acid-base interactions. Chemically, you must also add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to ensure any residual silanols remain fully protonated and neutral.

Q2: How do the specific degradation pathways of Crisaborole dictate my gradient design?

The Causality: Crisaborole is highly sensitive to hydrolytic and oxidative stress. Under basic conditions, the molecule undergoes rapid hydrolysis. More critically, under oxidative conditions (e.g., exposure to peroxides), the benzoxaborole ring completely opens. Ring-opening drastically increases the polarity and hydrogen-bonding capacity of the molecule.

The Solution: Because the oxidative degradant is significantly more polar than the intact hydrophobic API, an isocratic method will fail to resolve them efficiently. You must utilize a steep gradient elution—starting at a highly aqueous composition and ramping to 100% Acetonitrile over a short runtime (e.g., 6.0 minutes)[1].

Q3: We are tracking genotoxic synthetic intermediates like 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile. Can we use the standard stability-indicating method?

The Causality: No. Potential genotoxic impurities (PGIs) like formylphenoxy derivatives lack the boronic acid moiety and are highly hydrophobic[4]. Furthermore, tracking PGIs requires sub-ppm limits of quantification, necessitating LC-MS/MS. The 0.1% TFA used in the standard method will cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

The Solution: Transition to a mass-spec compatible method. Use a BEH C18 column with a weaker, volatile buffer such as 0.01M aqueous ammonium acetate paired with an acetonitrile gradient[4]. This provides the volatility needed for positive mode ESI while maintaining chromatographic focusing.

G Start Issue: Co-elution & Peak Tailing Silanol Root Cause: Lewis Acid-Base Interaction (Boron & Silanols) Start->Silanol Column Hardware: Switch to CSH C18 Column Silanol->Column Mitigate Surface Charge MobilePhase Chemistry: Add 0.1% TFA to Mobile Phase Silanol->MobilePhase Protonate Silanols Resolution Result: Baseline Resolution & Peak Symmetry Column->Resolution MobilePhase->Resolution

Troubleshooting workflow for resolving benzoxaborole peak tailing.

Part 2: Quantitative Method Parameters

Table 1: Crisaborole Impurity Profiling & Chromatographic Behavior
Impurity / DegradantOriginStructural CharacteristicChromatographic Shift (vs API)
Des-amine Impurity Process Synthesis[3]Lacks primary amine groupElutes slightly later (higher hydrophobicity)
Ring-Opened Degradant Oxidative Stress (H₂O₂)Boron ring cleavedElutes significantly earlier (highly polar)
Hydrolytic Degradant Basic Stress (NaOH)Cleaved ester/amide bondsElutes earlier (increased polarity)
Formylphenoxy PGI Synthetic Intermediate[4]Lacks boronic acid; halogenatedElutes later; requires MS detection
Table 2: Optimized UPLC Gradient for Crisaborole Stability-Indicating Assay

Note: This gradient is designed specifically for CSH C18 columns to separate the polar ring-opened degradants from the hydrophobic API[1].

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.00.41000
4.00.40100
5.00.40100
5.10.41000
6.00.41000

Part 3: Self-Validating Experimental Protocol

To ensure your laboratory can reliably separate Crisaborole from its co-eluting impurities, execute the following Stability-Indicating UPLC Workflow . This protocol is designed as a self-validating system: it forces the creation of specific degradation products to prove the resolving power of your setup before analyzing unknown samples.

Step 1: Mobile Phase & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Sonicate and degas for 5 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Sonicate and degas.

  • Standard Solution: Dissolve 100 mg of Crisaborole reference standard in 100 mL of diluent (Water:Acetonitrile). Dilute further to achieve a working concentration of 200 ppm (0.2 mg/mL).

Step 2: Forced Degradation (The Self-Validating Control)

To prove your method can resolve co-eluting impurities, you must intentionally generate them.

  • Oxidative Stress Control: Transfer 5 mL of the Crisaborole standard to a flask. Add 5 mL of 1% H₂O₂. Keep at room temperature for 1 hour. Causality: This guarantees 100% conversion of the API into the ring-opened degradant.

  • Basic Hydrolysis Control: Transfer 5 mL of the standard to a flask. Add 5 mL of 0.5N NaOH. Keep at room temperature for 6 hours. Causality: This yields approximately 37.5% degradation, providing a mixed sample of API and hydrolytic impurities.

Step 3: Chromatographic Execution
  • Install a Waters Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm) [1].

  • Set the column oven temperature to 25°C to stabilize mass transfer kinetics[1].

  • Inject 2 µL of the standard, followed by the Oxidative and Basic stress controls, using the gradient outlined in Table 2.

Step 4: System Suitability & Validation Criteria

Do not proceed with sample analysis unless the system passes these self-validating benchmarks:

  • Retention Time: The intact Crisaborole peak must elute at approximately 2.39 minutes.

  • Resolution (Rs): The resolution between the early-eluting ring-opened oxidative degradant and the intact Crisaborole peak must be ≥ 2.0 .

  • Peak Symmetry: The tailing factor for the Crisaborole standard must be ≤ 1.5 (confirming that Lewis acid-base interactions with silanols have been successfully suppressed).

References

  • Source: jgtps.
  • Source: google.com (Patents)
  • Source: ijsdr.
  • Source: researchgate.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Method Robustness for Crisaborole Impurity Analysis

Welcome to the technical support resource for analytical scientists engaged in the development and validation of methods for Crisaborole impurity analysis. This guide is designed to provide practical, in-depth answers an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for analytical scientists engaged in the development and validation of methods for Crisaborole impurity analysis. This guide is designed to provide practical, in-depth answers and troubleshooting strategies, moving beyond mere procedural steps to explain the underlying scientific principles. Our goal is to empower you to build and execute robust analytical methods that are reliable, transferable, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs): Building a Foundation of Robustness

This section addresses common questions regarding the principles and design of robustness testing for Crisaborole impurity analysis.

Q1: What exactly is method robustness, and why is it so critical for Crisaborole impurity analysis?

A: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1][2] For Crisaborole, a topical non-steroidal drug, accurately quantifying impurities is a critical quality attribute (CQA) directly linked to patient safety. A robust method ensures that the day-to-day, lab-to-lab, and instrument-to-instrument variations that inevitably occur do not lead to erroneous results, such as failing to detect a critical impurity or reporting an incorrect quantity. This reliability is a cornerstone of regulatory compliance, as outlined in the International Council for Harmonisation (ICH) guidelines.[1]

Q2: When is the right time to perform robustness testing? During method development or as part of the formal validation?

A: This is a point of frequent discussion. According to ICH guidelines Q2(R2) and Q14, robustness is typically evaluated during the method development phase.[3][4] The rationale is straightforward: discovering a lack of robustness during the final validation stage is inefficient and costly, often requiring significant re-development. By assessing robustness early, you can build a more resilient method from the ground up. Data from these development studies can then be formally documented as part of the validation package.[3][5] This "enhanced approach" integrates development and validation, leading to a more comprehensive understanding and control of the analytical procedure.[5]

Q3: What are the most important parameters to investigate in a robustness study for a Crisaborole HPLC/UPLC method?

A: The choice of parameters depends on the specific method, but for typical reversed-phase HPLC/UPLC methods used for Crisaborole, the following are crucial. Deliberate variations are typically small, representing what might be encountered in routine use.

Parameter CategorySpecific ParameterTypical Variation RangeRationale for Inclusion
Mobile Phase pH of Aqueous Buffer± 0.2 unitsCrisaborole and its impurities may have ionizable groups; a pH shift can drastically alter retention times and selectivity.
Percentage of Organic Modifier± 2-5% absolute (e.g., 40% ± 2%)This directly impacts the elution strength of the mobile phase and is a common source of retention time variability.
Chromatography Column Temperature± 5 °CTemperature affects mobile phase viscosity and analyte interaction with the stationary phase, influencing retention and resolution.
Flow Rate± 0.1 mL/min or ± 10%Changes in flow rate will proportionally affect retention times and can impact resolution and peak height.
Instrument Detection Wavelength± 2 nmVerifies that small drifts in the detector's wavelength calibration do not significantly impact impurity quantification.[6]
Column Batch/LotDifferent LotsAssesses the variability between different manufacturing lots of the same column type, ensuring method transferability.

Q4: What are the acceptance criteria for a successful robustness study?

A: The primary goal is to demonstrate that the method's performance remains acceptable under the tested variations. Acceptance criteria are not based on the assay results themselves but on the system suitability test (SST) parameters. The SST criteria established during method development must be met for all robustness variations. Key SST parameters include:

  • Resolution (Rs): The resolution between the Crisaborole peak and the closest eluting impurity must remain above the established limit (typically Rs > 2.0).

  • Tailing Factor (Tf): The peak symmetry for Crisaborole should remain within the acceptable range (e.g., 0.8 ≤ Tf ≤ 1.5).

  • Theoretical Plates (N): The column efficiency should not drop below the specified minimum.

  • %RSD of Replicate Injections: The precision of replicate injections of a standard solution should remain within limits (typically ≤ 2.0%).

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a cause-and-effect analysis of common problems encountered during the analysis of Crisaborole and its impurities.

Problem 1: Significant Retention Time (RT) Shift When Changing Mobile Phase Composition

  • Symptom: When varying the organic modifier percentage (e.g., acetonitrile) by ±2%, the retention time of Crisaborole or a key impurity shifts by more than 10%.

  • Probable Cause: The method is operating on a "cliff edge" of the chromatographic separation. This means the current mobile phase composition provides separation, but it is not optimized, making it highly sensitive to small changes.

  • Scientific Explanation: Retention in reversed-phase chromatography is a function of the partitioning of the analyte between the mobile and stationary phases. A small change in the organic modifier concentration causes a large, non-linear change in the partitioning coefficient, leading to a dramatic shift in retention.

  • Solution:

    • Re-evaluate the Gradient: If using a gradient method, consider making the gradient slope shallower in the region where the critical impurities elute. This provides more "space" for separation and makes the method less sensitive to minor composition changes.

    • Optimize Isocratic Hold: For isocratic methods, perform a systematic study with smaller increments of the organic modifier (e.g., 1% steps) to find a "plateau" region where retention times are more stable.

    • Verify Instrument Performance: Ensure the HPLC/UPLC pump's mixing performance is accurate and precise. A poorly performing proportioning valve can exacerbate this issue.

Problem 2: Loss of Resolution Between Crisaborole and a Degradation Product

  • Symptom: During a forced degradation study or robustness check (e.g., varying pH), a known impurity peak merges with the main Crisaborole peak, causing the resolution to fall below the acceptance criterion (Rs < 2.0).

  • Probable Cause: The selectivity of the method is not robust to changes in mobile phase pH or temperature. Crisaborole is known to be particularly sensitive to basic and oxidative stress conditions.

  • Scientific Explanation: Selectivity (α) is the ability of the method to differentiate between two analytes. It can be highly dependent on the pH of the mobile phase, which affects the charge state of both the analytes and any free silanol groups on the column's stationary phase. A change in pH can alter the retention of one analyte more than the other, causing them to co-elute.

  • Solution:

    • pH Optimization: Conduct a systematic study of mobile phase pH (e.g., from pH 2.5 to 4.0 in 0.2 unit increments) to find a pH value that provides optimal and stable resolution for the critical pair.

    • Change Mobile Phase Additive: If using an additive like trifluoroacetic acid (TFA), consider an alternative like formic acid or a phosphate buffer.[7] These can offer different selectivity profiles.

    • Evaluate a Different Stationary Phase: If pH and solvent optimization fail, the column chemistry may be the limiting factor. Consider a column with a different stationary phase (e.g., Phenyl or Cyano) that offers alternative separation mechanisms.[7]

Problem 3: Crisaborole Peak Tailing Increases When Column Temperature is Varied

  • Symptom: The tailing factor for the Crisaborole peak increases from 1.1 at 25°C to 1.8 at 30°C.

  • Probable Cause: The boron atom in Crisaborole's oxaborole ring may be engaging in secondary interactions with active sites (e.g., free silanols) on the C18 stationary phase. These interactions are often temperature-dependent.

  • Scientific Explanation: Peak tailing is frequently caused by the presence of a secondary, highly retentive mechanism alongside the primary reversed-phase mechanism. Increasing temperature can sometimes reduce these interactions by improving mass transfer, but in some cases, it can alter the interaction kinetics in a way that worsens the peak shape.

  • Solution:

    • Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to ~1.9 with TFA) can help suppress the ionization of free silanol groups on the silica packing, minimizing these secondary interactions.

    • Use a Sterically Protected or End-Capped Column: Modern columns with advanced end-capping or sterically protected stationary phases have fewer active silanol groups and are less prone to this issue.

    • Maintain Consistent Temperature Control: This finding underscores the importance of using a reliable column oven. The method should specify a set temperature (e.g., 25°C) and the robustness study confirms that minor deviations are acceptable.

Protocols & Workflows

Protocol 1: Step-by-Step Robustness Study Execution

This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for Crisaborole impurity analysis.

  • Define Parameters and Ranges: Based on the method and ICH guidelines, select a minimum of 5-6 parameters to study (see FAQ Q3 table). Define the nominal (original method) and variation levels (e.g., high/low).

  • Prepare a Test Solution: Prepare a solution containing Crisaborole spiked with all known impurities at a concentration near their specification limit. This "resolution solution" is critical for evaluating selectivity.

  • Execute the Nominal Condition: Begin by running the method under the nominal (unchanged) conditions. Inject the test solution in replicate (n=6) to establish baseline system suitability data (resolution, tailing factor, etc.).

  • Execute One-Factor-at-a-Time (OFAT) Variations: Sequentially test each parameter at its high and low levels while keeping all other parameters at their nominal values.

    • Example: Run 1: Flow Rate 0.9 mL/min. Run 2: Flow Rate 1.1 mL/min. (All other parameters are nominal).

  • Inject and Analyze: For each condition, inject the test solution and a standard solution.

  • Record System Suitability: For every run, meticulously record all key system suitability parameters.

  • Compare and Conclude: Compile the SST data from all runs into a summary table. Compare the results from the varied conditions against the nominal condition. The method is considered robust if all system suitability criteria are met across all tested variations.

Experimental Workflow for Robustness Testing

G cluster_0 1. Planning & Preparation cluster_1 2. Execution cluster_2 3. Analysis & Reporting P1 Select Parameters & Ranges (e.g., Temp ±5°C, Flow ±10%) P2 Prepare Resolution Solution (Crisaborole + Impurities) P1->P2 E1 Run Nominal Condition (Establish Baseline SST) P2->E1 E2 Vary Parameter 1 (Low) Inject & Analyze E1->E2 E3 Vary Parameter 1 (High) Inject & Analyze E2->E3 E4 ... Repeat for all ... ... selected parameters ... E3->E4 A1 Compile SST Data (Resolution, Tailing, Plates) E4->A1 A2 Compare Varied vs. Nominal A1->A2 A3 All SST Criteria Met? A2->A3 A4 Report: Method is Robust A3->A4 Yes A5 Action: Re-optimize Method A3->A5 No

Caption: Workflow for a One-Factor-at-a-Time (OFAT) robustness study.

Cause-and-Effect Diagram for Chromatographic Issues

G center Chromatographic Problem RT_Shift Retention Time Shift center->RT_Shift Loss_Res Loss of Resolution center->Loss_Res Peak_Tail Poor Peak Shape center->Peak_Tail Prec_Fail Precision Failure center->Prec_Fail Temp Column Temp. Temp->RT_Shift Temp->Loss_Res Flow Flow Rate Flow->RT_Shift Flow->Prec_Fail MP_Comp Mobile Phase Composition MP_Comp->RT_Shift MP_Comp->Loss_Res MP_Comp->Prec_Fail pH Mobile Phase pH pH->Loss_Res pH->Peak_Tail Column Column Lot/Age Column->Loss_Res Column->Peak_Tail Diluent Sample Diluent Diluent->Peak_Tail

Caption: Relationship between robustness parameters and potential issues.

References

  • IJSDR. (n.d.). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. IJSDR. Retrieved from [Link]

  • Basini, H., K V, N. K., B, S., & C, K. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science (JIAPS), 8(3), 45-49. [Link]

  • ResearchGate. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress testing of crisaborole by a novel stability indicating RP-HPLC method. Retrieved from [Link]

  • Bentham Science. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Suresh Kumar, J. N. (n.d.). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Retrieved from [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Bio-QC.com User Community. (2025). Robustness – Analytical Procedure Development. Retrieved from [Link]

  • Mohd Jaafar, M. H., et al. (2024). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). International Journal of Pharmaceutical, Nutraceutical and Cosmetical Sciences, 7(2), 11-20.
  • EMA. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Rao, et al. (2019). Development and Validation of a Sensitive UPLC-ESI-MS/MS Method for Quantification of Crisaborole in Aqueous Solution. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.
  • Pharmaceutical Outsourcing. (2015). Method Robustness Considerations for Successful Product Commercialization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Minimize On-Column Degradation of Crisaborole

Welcome to the technical support center for the analysis of Crisaborole. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel boron-containing phosphodies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Crisaborole. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel boron-containing phosphodiesterase-4 (PDE4) inhibitor.[1][2] The unique benzoxaborole moiety in Crisaborole presents specific challenges in reversed-phase liquid chromatography (RP-LC), primarily the risk of on-column degradation. This can lead to inaccurate quantification, poor peak shapes, and the appearance of artifactual impurities, compromising the integrity of analytical data.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the underlying causes of Crisaborole degradation during chromatographic analysis and to equip you with effective strategies to minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Crisaborole degradation during HPLC analysis?

A1: The principal cause of on-column degradation for Crisaborole is the hydrolysis of its benzoxaborole ring. This is a common issue for boronic acids and their derivatives.[3][4] The boron atom in Crisaborole is susceptible to interaction with nucleophiles, including water in the mobile phase. This interaction can be exacerbated by certain chromatographic conditions, leading to the formation of degradation products. Additionally, interactions with active sites on the column, such as residual silanols on silica-based stationary phases, can catalyze this degradation and contribute to poor peak shapes like tailing.[3][5]

Q2: I am observing a new, unexpected peak in my chromatogram when analyzing Crisaborole. How can I determine if it's an artifact of on-column degradation?

A2: Differentiating between a genuine impurity and an on-column degradation product is crucial. Here's a systematic approach:

  • Vary Residence Time: On-column degradation is often time-dependent. Shorten the analytical run time by using a faster gradient or a shorter column.[3][6] If the relative area of the unexpected peak decreases with shorter residence time on the column, it is likely an on-column degradant.

  • Change Injection Solvent: Dissolve your sample in an aprotic solvent (e.g., pure acetonitrile or tetrahydrofuran) immediately before injection.[3][4] If the peak is absent or significantly reduced, it suggests that hydrolysis in the sample diluent or on-column was the cause.

  • Inject a "Zero-Time" Blank: After running a sample, inject a blank gradient immediately. The presence of the unexpected peak in the blank run could indicate carryover, but if it appears after injecting a sample that has been sitting in the autosampler, it points to degradation in the sample vial.

  • LC-MS Analysis: If available, use a mass spectrometer to identify the unexpected peak. The mass of the degradant can often confirm a suspected degradation pathway, such as hydrolysis.

Q3: Why is mobile phase pH so critical for Crisaborole analysis?

A3: Mobile phase pH is a critical parameter for several reasons:

  • Analyte Stability: The stability of the boronic acid moiety in Crisaborole is pH-dependent.[7] Extreme pH values can accelerate hydrolysis.

  • Control of Secondary Interactions: For silica-based columns, a low pH (typically between 2 and 4) is often recommended.[8] This suppresses the ionization of residual silanol groups (Si-OH) on the stationary phase, minimizing their interaction with the analyte and reducing peak tailing.[3][5]

  • Analyte Retention: As an ionizable compound, the retention time of Crisaborole can shift significantly with pH changes.[9] Controlling the pH ensures reproducible retention times. For robust method development, it is advisable to work at a pH that is at least one unit away from the pKa of the analyte.[8]

Q4: Can the choice of column stationary phase impact the on-column degradation of Crisaborole?

A4: Absolutely. The stationary phase plays a significant role in the stability of Crisaborole during analysis.

  • Silanol Activity: Traditional silica-based C18 columns can have active, un-capped silanol groups that can interact with the boronic acid moiety, leading to peak tailing and potentially catalyzing degradation.[3][10]

  • Modern Stationary Phases: It is highly recommended to use modern, high-purity silica columns with advanced end-capping (Type B silica) or those with low silanol activity.[11][12] Stationary phases like the Waters XTerra MS C18 have been shown to minimize on-column hydrolysis of boronic esters.[11][12] Hybrid particle technologies (e.g., Waters BEH, CSH) can also offer improved stability and peak shape over a wider pH range.[13][14]

Troubleshooting Guides

Issue 1: Significant Peak Tailing for Crisaborole

Peak tailing is a common issue when analyzing compounds with acidic functional groups like the boronic acid in Crisaborole. It is often caused by secondary interactions with the stationary phase.

Causality and Troubleshooting Workflow

G

Detailed Troubleshooting Steps & Explanations
Strategy Action Rationale
1. Mobile Phase pH Adjustment Lower the aqueous mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[3]At low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH), reducing their negative charge and minimizing ionic interactions with the acidic Crisaborole molecule. This leads to a more symmetrical peak shape.[3][5]
2. Use of Mobile Phase Additives Incorporate a buffer system, such as 10-20 mM ammonium formate or ammonium acetate, adjusted to a suitable pH.[15]The buffer ions can compete with the analyte for interaction with active sites on the stationary phase, effectively "masking" them and improving peak shape.[5]
3. Stationary Phase Selection Switch to a column with lower silanol activity. This includes modern, high-purity, fully end-capped C18 columns or columns with hybrid particle technology.[11][13][14]These columns are designed to have fewer accessible silanol groups, inherently reducing the potential for secondary interactions that cause tailing.[12]
4. System and Column Passivation Before analysis, flush the HPLC system and column with a strong acid (e.g., 6N nitric acid, ensuring system compatibility) or a chelating agent like EDTA.[16][17] Alternatively, perform several injections of a high-concentration standard solution.[16]Metal ions from stainless steel components (frits, tubing) can create active sites that lead to peak tailing. Passivation removes or deactivates these sites.[16][18] Injecting a concentrated sample can saturate these active sites, leading to improved peak shape in subsequent injections.[16]
Issue 2: Appearance of Degradation Peaks and Loss of Recovery

The appearance of extra peaks, often shouldering the main Crisaborole peak, and a decrease in the main peak area are strong indicators of on-column degradation.

Causality and Troubleshooting Workflow

G

Detailed Troubleshooting Steps & Explanations
Strategy Action Rationale
1. Reduce Analyte Residence Time Employ a shorter column (e.g., 50 mm or 100 mm instead of 250 mm). Increase the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min, watching backpressure). Use a faster gradient elution.[3][6]On-column degradation is a chemical reaction that occurs over time. By reducing the time Crisaborole spends in the column, you minimize the opportunity for hydrolysis to occur.[3][6]
2. Optimize Sample Diluent Prepare samples in an aprotic diluent such as 100% acetonitrile and inject them as quickly as possible.[3][4]Water is a reactant in the hydrolysis of the boronic acid moiety. Minimizing contact with water in the sample vial before injection can prevent pre-injection degradation.[4]
3. Control System Temperature Lower the column oven temperature. While some methods use elevated temperatures (e.g., 40°C), reducing it to 25°C or ambient may slow down the degradation kinetics.[11] Also, use a cooled autosampler (e.g., 4°C) to maintain sample stability in the vial.[3]Chemical reactions, including degradation, are often temperature-dependent. Lowering the temperature can significantly reduce the rate of on-column hydrolysis.[11]
4. Verify Mobile Phase Stability Ensure the mobile phase pH is stable and properly buffered, especially if running long sequences. Prepare fresh mobile phase daily.A shift in mobile phase pH during a run can alter the stability of Crisaborole, leading to inconsistent degradation profiles across the sequence.[19]

Experimental Protocol: A Robust Starting Method for Crisaborole Analysis

This protocol provides a robust starting point for the analysis of Crisaborole, incorporating strategies to minimize on-column degradation. Further optimization may be required based on your specific instrumentation and sample matrix.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Rationale: A low pH of around 2.7-3.0 minimizes silanol interactions and has been shown to be effective for boronic acid analysis.[3][13]

  • Sample Preparation:

    • Dissolve the Crisaborole standard or sample in 100% Acetonitrile to the desired concentration.

    • If sample solubility is an issue, use the minimum amount of aqueous solution necessary and analyze immediately.

    • Rationale: Using an aprotic diluent minimizes hydrolysis prior to injection.[4]

  • Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column Waters XTerra MS C18, 4.6 x 100 mm, 3.5 µm or equivalent low-silanol activity column.Minimizes on-column hydrolysis and secondary interactions.[11][12]
Column Temperature 25°CReduces the rate of potential on-column degradation.
Autosampler Temp. 4°CEnhances sample stability in the vial during the analytical sequence.[3]
Flow Rate 1.2 mL/minA slightly higher flow rate helps reduce residence time.
Injection Volume 5 µLSmaller injection volumes can sometimes reduce column overload effects.
Detection UV at 241 nm or 252 nm[1][20]Wavelengths where Crisaborole has significant absorbance.
Gradient Program Time (min)%B
0.030
8.090
10.090
10.130
12.030
Rationale: A relatively fast gradient to elute the compound quickly, minimizing on-column residence time.
  • System Suitability:

    • Inject a standard solution five times.

    • The %RSD for the Crisaborole peak area should be less than 2.0%.

    • The USP tailing factor should be less than 1.5.

By implementing these strategies and understanding the chemical behavior of Crisaborole, you can develop robust and reliable analytical methods that ensure the integrity of your data.

References
  • (PDF) Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form - ResearchGate. Available at: [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC - IJSDR. Available at: [Link]

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form | Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Available at: [Link]

  • Stress testing of crisaborole by a novel stability indicating RP-HPLC method - ResearchGate. Available at: [Link]

  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. Available at: [Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS JN Suresh Kumar. Available at: [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | LabRulez LCMS. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available at: [Link]

  • On-Column Sample Degradation | LCGC International. Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns - LCGC International. Available at: [Link]

  • Passivation of stainless steel-based HPLC and IC instruments - Diduco. Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns - Restek Resource Hub. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • development and validation of an rp-hplc method for analysis of crisaborole - ResearchGate. Available at: [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crisaborole Impurity Detection &amp; Sensitivity Optimization

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with Crisaborole (a topica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with Crisaborole (a topical PDE4 inhibitor) and its genotoxic impurities.

Crisaborole’s unique benzoxaborole (boron-containing) structure presents atypical behavior during reverse-phase liquid chromatography (RP-LC) and electrospray ionization (ESI). This guide unpacks the causality behind sensitivity loss and provides field-proven, self-validating protocols to ensure robust impurity quantification.

I. Frequently Asked Questions (Troubleshooting)

Q1: Why am I experiencing severe peak tailing and loss of MS sensitivity for Crisaborole and its genotoxic impurities? The Causality: The sensitivity loss is typically a two-fold problem involving stationary phase chemistry and ionization suppression. Crisaborole contains a boron atom with an empty p-orbital, acting as a Lewis acid. This strongly interacts with accessible, unendcapped silanol groups (Lewis bases) on standard silica columns, causing severe peak tailing. Tailing broadens the peak, diluting the signal and destroying the Signal-to-Noise (S/N) ratio[1]. To fix the tailing, analysts often add Trifluoroacetic acid (TFA). While TFA masks silanols and sharpens the peak, it causes massive ion suppression in the ESI+ source by tightly ion-pairing with the analyte, preventing gas-phase ion formation. The Solution: Shift the retention mechanism. Instead of relying on heavy ion-pairing, use a column that minimizes silanol interactions natively, such as a Charged Surface Hybrid (CSH) C18 or a ZORBAX Eclipse XDB-Phenyl column[1],. The Phenyl column leverages π−π interactions with the benzoxaborole ring, allowing you to reduce TFA concentration or use a split-modifier system (e.g., 0.1% Formic Acid in water, 0.1% TFA in Acetonitrile) to balance peak symmetry and MS sensitivity[1].

Q2: My Crisaborole standard areas are dropping over time in the autosampler. Is the API degrading? The Causality: Yes. Crisaborole is highly susceptible to hydrolytic and oxidative stress. Under basic or oxidative conditions, the benzoxaborole ring undergoes rapid ring-opening degradation. The Solution: Ensure your sample diluent is strictly neutral or slightly acidic. Never use basic buffers for sample preparation, and avoid any exposure to peroxides. A stability-indicating study showed that 1% H2​O2​ destroys 100% of the API within 1 hour.

II. Quantitative Data & Validation Metrics

To establish a self-validating system, your method must align with known degradation profiles and validation standards.

Table 1: Stress Degradation Profile of Crisaborole API Data demonstrates the critical vulnerability of the boron ring to oxidative and basic environments.

Stress ConditionExposure Time & TempDegradation (%)Mechanism / Observation
Acidic (5 mL 2N HCl)10 hours, RT0.10%Highly stable; no significant degradation.
Basic (5 mL 0.5N NaOH)6 hours, RT37.50%Moderate hydrolytic ring opening.
Oxidative (5 mL 1% H2​O2​ )1 hour, RT100.00%Complete degradation; boron ring opened.
Thermal (120 °C)48 hours0.00%Thermally stable.
Photolytic (UV Light)Standard cycle0.00%Photostable.

Table 2: UPLC-MS/MS Validation Parameters for Genotoxic Impurities Target Impurities: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile[1],[2].

ParameterValidation ResultAcceptance Criteria (ICH)
Linearity (r) > 0.9998 0.990
Average Recovery 84.1% - 90.7%80.0% - 120.0%
Ionization Mode ESI Positive (MRM)N/A
Precision (RSD) < 2.0% 2.0%
III. Step-by-Step Methodology: UPLC-MS/MS Quantification

This protocol is engineered to bypass the sensitivity traps discussed above, ensuring accurate quantification of genotoxic impurities in Crisaborole API[1],.

Phase 1: Chromatographic Setup

  • Column Installation: Install a ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 μm) or an Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) column. Rationale: Phenyl and CSH chemistries mitigate boron-silanol Lewis acid-base interactions without requiring high concentrations of MS-suppressing ion-pairing agents.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: LC-MS grade Water containing 0.1% Formic acid (FA).

    • Rationale: This split-modifier gradient provides just enough TFA in the organic phase to maintain peak shape, while the FA in the aqueous phase promotes efficient protonation in the ESI source.

Phase 2: Sample Preparation 3. Diluent Selection: Use 100% Acetonitrile or a 50:50 Acetonitrile:Water mixture (pH adjusted to ~5.0 with Formic Acid). Do not use basic diluents. 4. Extraction: Dissolve the Crisaborole API to a target concentration (e.g., 1 mg/mL). Vortex for 60 seconds and sonicate in a cold water bath for 5 minutes. Rationale: Cold sonication prevents thermal micro-environments that could trigger hydrolysis. 5. Filtration: Filter through a 0.22 µm PTFE syringe filter. Avoid nylon filters, as they can bind highly polar impurities.

Phase 3: Mass Spectrometry (ESI-MRM) Execution 6. Source Optimization: Set the ESI source to Positive Ion Mode. Optimize the capillary voltage (typically 3.0 - 3.5 kV) and desolvation temperature (400 - 450 °C) to ensure complete desolvation of the boron-containing droplets. 7. MRM Transitions: Monitor the specific precursor-to-product ion transitions for the two target genotoxic impurities. Ensure the dwell time is sufficient (>50 ms) to achieve the required S/N ratio for trace-level detection.

IV. Diagnostic Workflows & Logical Pathways

Troubleshooting A Sensitivity Issue Detected (Low S/N or Peak Tailing) B Investigate Chromatographic Peak Shape A->B C Investigate MS Ionization Efficiency A->C D Boron-Silanol Interaction (Tailing) B->D Tailing Observed E TFA Ion Suppression (Low Signal) C->E Low Absolute Area F Switch to CSH C18 or Phenyl-Hexyl Column D->F G Use 0.1% FA in Water & 0.1% TFA in ACN E->G H Restored Peak Symmetry & Optimal Sensitivity F->H G->H

Troubleshooting Logic Tree for Crisaborole LC-MS Sensitivity Optimization

Degradation API Crisaborole API (Benzoxaborole Ring) Ox Oxidative Stress (1% H2O2, 1h) API->Ox Base Basic Stress (0.5N NaOH, 6h) API->Base Acid Acidic Stress (2N HCl, 10h) API->Acid Deg1 100% Degradation (Boron Ring Opening) Ox->Deg1 Deg2 37.5% Degradation Base->Deg2 Deg3 Stable (No Degradation) Acid->Deg3

Crisaborole Stress Degradation Pathways and Ring Stability

V. References
  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis / ResearchGate. [Link]

  • Bentham Science. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Bentham Direct.[Link]

  • IJSDR. Stability Indicating Method Development and Validation for the Determination of Crisaborole in Bulk Drugs by Using UPLC. International Journal of Scientific Development and Research. [Link]

Sources

Optimization

column selection for optimal separation of Crisaborole impurities

Technical Support Center: Troubleshooting Column Selection for Crisaborole Impurities Target Audience: Analytical researchers, separation scientists, and drug development professionals. Overview Crisaborole is a novel no...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Column Selection for Crisaborole Impurities

Target Audience: Analytical researchers, separation scientists, and drug development professionals.

Overview

Crisaborole is a novel non-steroidal phosphodiesterase-4 (PDE4) inhibitor characterized by its unique benzoxaborole ring structure[1]. During active pharmaceutical ingredient (API) synthesis and forced degradation studies, analysts frequently encounter a complex matrix of impurities. These range from highly polar hydrolytic degradants to structurally homologous genotoxic process impurities[2]. Selecting the optimal stationary phase is the most critical variable for achieving baseline separation. This guide provides a mechanistic, step-by-step approach to troubleshooting column selection and optimizing your chromatographic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe peak splitting and poor retention for Crisaborole degradation products on standard C18 columns? Causality: Crisaborole is highly susceptible to basic and oxidative stress. Under these conditions, the benzoxaborole ring undergoes cleavage, resulting in highly polar, ring-opened degradation products. Standard aliphatic C18 columns often lack the retention capacity for these polar fragments, leading to peak splitting, tailing, or co-elution with the void volume. Solution: Switch to a Charged Surface Hybrid (CSH) C18 column (e.g., Acquity UPLC CSH C18). CSH technology maintains a low-level positive charge on the silica surface, which drastically improves the peak shape and loading capacity for polar and basic degradants when using acidic mobile phases (like 0.1% Trifluoroacetic acid).

Q2: How can I achieve baseline separation of the genotoxic impurities 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and its dimer from the main API peak? Causality: These potential genotoxic impurities (PGIs) share significant structural homology with the Crisaborole backbone but contain distinct aromatic and formyl features[2][3]. Because their hydrophobicity is nearly identical to the API, standard C18 phases struggle to provide sufficient selectivity. Solution: Utilize a phenyl-based stationary phase (e.g., ZORBAX Eclipse XDB-Phenyl). The phenyl rings on the stationary phase engage in strong π-π interactions with the aromatic rings of the formyl-phenoxy impurities, providing an orthogonal retention mechanism compared to purely hydrophobic columns[3]. This enables the baseline resolution critical for UPLC-MS/MS quantification at parts-per-million (ppm) levels[2].

Q3: What causes peak tailing for the des-amine intermediate (AHBN) during routine HPLC assay? Causality: The intermediate 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (AHBN) contains a free primary amine[4]. Amines readily undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support, causing severe peak tailing. Solution: Ensure the use of a densely end-capped C18 column (e.g., Agilent Eclipse XDB-C18)[1]. Additionally, employ an acidic mobile phase (e.g., phosphate buffer at pH 3 or 0.1% TFA) to fully protonate both the amine group and the residual silanols, thereby suppressing secondary interactions.

G Start Crisaborole Impurity Profiling Type1 Routine Assay & Degradation Products Start->Type1 Type2 Genotoxic Impurities (PGIs) Start->Type2 Type3 Process Intermediates (e.g., AHBN) Start->Type3 Col1 Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) Type1->Col1 Boron ring opened degradants Col2 ZORBAX Eclipse XDB-Phenyl (4.6 x 75 mm, 3.5 µm) Type2->Col2 π-π interactions needed Col3 Agilent Eclipse XDB-C18 (3.0 x 150 mm, 3.5 µm) Type3->Col3 End-capped to prevent tailing MP1 0.1% TFA in Water / ACN (Gradient) Col1->MP1 MP2 0.1% FA in Water / 0.1% TFA in ACN (UPLC-MS/MS) Col2->MP2 MP3 Water : ACN (30:70) (Isocratic) Col3->MP3

Workflow for selecting HPLC/UPLC columns and mobile phases for Crisaborole impurities.

Data Presentation: Column and Method Selection Matrix

To streamline method transfer and column procurement, the following table summarizes the validated parameters for isolating specific Crisaborole impurities based on literature standards[1][2][3]:

Analytical TargetImpurity/Degradant TypeRecommended ColumnDimensions & Particle SizeMobile Phase SystemDetection
Routine Assay Process Intermediates (e.g., AHBN)Agilent Eclipse XDB-C183.0 × 150 mm, 3.5 µmIsocratic: Water:ACN (30:70)UV at 254 nm
Stability Indicating Hydrolytic/Oxidative DegradantsAcquity UPLC CSH C18100 x 2.1 mm, 1.7 µmGradient: 0.1% TFA (Water/ACN)UV at 254 nm / PDA
Genotoxic Impurities Formyl-phenoxy derivativesZORBAX Eclipse XDB-Phenyl4.6 × 75 mm, 3.5 µmGradient: 0.1% FA (Aq) / 0.1% TFA (Org)UPLC-MS/MS (ESI+)

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating UPLC Method for Crisaborole Degradants

Objective: Quantify Crisaborole and resolve its highly polar hydrolytic/oxidative degradants. System Validation Criterion: The resolution (Rs) between Crisaborole and its closest eluting oxidative degradant must be > 2.0. The %RSD of the API peak area for six replicate injections must be < 2.0%.

Methodology:

  • Column Installation: Install an Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) column into the UPLC system. Maintain the column oven temperature precisely at 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Sonicate for 5 minutes and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Sonicate for 5 minutes and degas.

  • Chromatographic Conditions: Set the flow rate to 0.4 mL/min. Program a gradient elution mode over a 6.0-minute run time, starting with a high aqueous percentage and ramping to high organic.

  • Sample Preparation: Prepare a working standard of Crisaborole at 200 ppm using a diluent of water and acetonitrile. Subject a separate aliquot to 3% H2O2 to generate oxidative degradants.

  • Execution: Inject 2 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm[1].

Pathway API Crisaborole (API) Benzoxaborole Ring Intact Stress Hydrolytic / Oxidative Stress (Basic/H2O2) API->Stress Degradant Boron Ring-Opened Degradant (Highly Polar) Stress->Degradant Ring Cleavage Chromatography Requires CSH C18 Column + Acidic Mobile Phase Degradant->Chromatography Analytical Mitigation

Mechanism of Crisaborole degradation under stress and subsequent analytical mitigation.

Protocol B: UPLC-MS/MS Method for Genotoxic Impurities

Objective: Detect formyl-phenoxy PGIs (e.g., 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile) down to 0.016 ppm[2][3]. System Validation Criterion: The Signal-to-Noise (S/N) ratio for the PGI peaks at the Limit of Quantitation (LOQ) must be ≥ 10. Matrix spike recovery must fall between 84.1% and 90.7%[2][3].

Methodology:

  • Column Installation: Install a ZORBAX Eclipse XDB-Phenyl column (4.6 mm × 75 mm, 3.5 μm) to leverage π-π selectivity[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous solution containing 0.1% Formic acid[3].

    • Mobile Phase B: Prepare an Acetonitrile solution containing 0.1% TFA[3].

  • Chromatographic Conditions: Set the flow rate to 0.5 mL/min in a gradient elution mode[2][3].

  • Mass Spectrometry Setup: Configure the MS/MS with an Electrospray Ionization (ESI) source in positive ion mode. Set up Multiple Reaction Monitoring (MRM) transitions specific to the molecular weights of the target PGIs[3].

  • Execution: Inject the API sample (prepared at a high concentration of 50 mg/mL to detect trace impurities) and quantify against a linear calibration curve (r > 0.9998) of PGI standards[2][3].

References

  • Stress testing of crisaborole by a novel stability indicating RP-HPLC method Source: ResearchGate / SN Applied Sciences URL:[Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) Source: Universiti Teknologi MARA (UiTM) URL:[Link]

  • Crisaborole production process (WO2018150327A1)
  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS Source: Current Pharmaceutical Analysis / Bentham Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Variability in Crisaborole Impurity Analysis

Welcome to the Analytical Troubleshooting Guide for Crisaborole. Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor utilized primarily for the treatment of mild-to-moderate atopic dermatitis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for Crisaborole. Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor utilized primarily for the treatment of mild-to-moderate atopic dermatitis[1]. Unlike traditional carbon-based active pharmaceutical ingredients (APIs), Crisaborole contains a unique benzoxaborole ring. This boron-containing moiety introduces complex physicochemical behaviors—such as sp2-sp3 hybridization shifts, anhydride formation, and Lewis acid-base interactions—that frequently cause high variability in chromatographic impurity analysis.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind these analytical anomalies and provide self-validating methodologies to ensure your assays remain robust, reproducible, and compliant.

FAQ 1: The Boroxine Dilemma – Resolving Peak Splitting and Tailing

Q: Why do I observe unpredictable peak splitting, shifting retention times, and severe tailing for Crisaborole and its related substances during RP-HPLC?

A: The variability you are observing is not a mechanical failure of your HPLC system, but a chemical phenomenon inherent to the boron atom.

First, boronic acids and benzoxaboroles exist in a dynamic, moisture-dependent equilibrium between the free monomeric acid and a trimeric boroxine anhydride[2]. If your samples are prepared in scrupulously dried, anhydrous solvents (like 100% Methanol or Acetonitrile), the dehydration pushes the equilibrium toward the boroxine trimer. Because the trimer and monomer have different partition coefficients, they elute at different retention times, appearing as split peaks or shifting shoulders.

Second, the boron atom in Crisaborole is sp2 hybridized with an empty p-orbital, making it a strong Lewis acid. This empty orbital interacts strongly with un-endcapped, electron-donating silanol groups on the silica stationary phase, causing the analyte to "stick" to the column and resulting in severe peak tailing.

G A Crisaborole (Monomer) Active API B Dehydration (Anhydrous Conditions) A->B - H2O E Silanol Interaction (Peak Tailing) A->E Empty p-orbital binding C Boroxine Anhydride (Trimer) Causes Peak Splitting B->C D Hydration (Aqueous Diluent) C->D + H2O D->A

Fig 1. Crisaborole-boroxine equilibrium and stationary phase interactions.

Quantitative Data Summary: Chromatographic Optimization
ParameterSub-optimal Condition (High Variability)Optimized Condition (Stable)Mechanistic Causality
Sample Diluent 100% Organic (e.g., Methanol)30:70 Water:AcetonitrileAqueous presence forces hydration, preventing boroxine trimerization.
Stationary Phase Standard C18 (Un-endcapped)CSH C18 or Phenyl-HexylReduces Lewis acid-base interactions with surface silanols.
Mobile Phase Additive None / Neutral pH0.1% Trifluoroacetic AcidSuppresses silanol ionization; sharpens peak shape.
Methodology 1: Standardized Sample Preparation to Suppress Boroxine

Objective: Ensure complete monomerization of the API prior to injection.

  • Solvent Selection: Prepare a diluent consisting of Water and Acetonitrile (30:70 v/v). The mandatory 30% aqueous component is critical to hydrolyze any pre-formed boroxine anhydrides back to the monomeric Crisaborole state.

  • Acidification: Add 0.1% Trifluoroacetic acid (TFA) to the diluent. The low pH keeps the benzoxaborole hydroxyl group protonated and suppresses secondary interactions.

  • Dissolution & Sonication: Weigh the API and dissolve it in the diluent to achieve a working concentration (e.g., 200 ppm). Sonicate for exactly 5 minutes at room temperature. Caution: Do not use heated ultrasonication, as localized heating can drive off water and inadvertently promote dehydration.

  • Self-Validation (System Suitability): Inject the standard solution in triplicate. The protocol is validated and ready for sample analysis only if the tailing factor (T) is ≤ 1.5, the theoretical plate count (N) is ≥ 5000, and the Relative Standard Deviation (RSD) of the peak area is < 2.0%.

FAQ 2: Managing Hydrolytic and Oxidative Degradation

Q: My stability-indicating assay shows high variability in impurity profiles over time. How can I accurately quantify degradation products without inducing artificial degradation during sample prep?

A: Crisaborole is highly sensitive to specific degradation pathways, particularly basic hydrolysis and oxidative stress. Under oxidative conditions, the product completely converts into a degradation product where the boron ring is opened. Basic conditions trigger the cleavage of the ether or nitrile linkages. To manage this, sample preparation must strictly avoid alkaline pH, and the analytical method must be capable of resolving the ring-opened degradants from the main peak.

G API Crisaborole API (Benzoxaborole Core) Basic Basic Stress (pH > 8) API->Basic Oxidative Oxidative Stress (H2O2) API->Oxidative Thermal Thermal/Photolytic API->Thermal Deg1 Hydrolytic Degradant (Cleaved Linkages) Basic->Deg1 Deg2 Boron Ring-Opened Degradant (Phenolic Derivative) Oxidative->Deg2 Stable No Significant Degradation Thermal->Stable

Fig 2. Primary forced degradation pathways of Crisaborole API.

Quantitative Data Summary: Forced Degradation Profile
Stress ConditionReagent / EnvironmentPrimary Degradation PathwayAPI Recovery (%)
Hydrolytic (Acid) 0.1 N HCl, 60°CMinimal degradation> 98.0%
Hydrolytic (Base) 0.1 N NaOH, RTEther/Nitrile cleavage< 85.0% (Highly Sensitive)
Oxidative 3% H2O2, RTBoron ring opening< 50.0% (Highly Sensitive)
Thermal 60°C, 7 daysStable> 99.0%
Methodology 2: Stability-Indicating RP-UPLC Workflow

Objective: Separate forced degradation products from the main analyte reliably.

  • Column Selection: Utilize an Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm). The Charged Surface Hybrid (CSH) technology applies a low-level positive charge to the particle surface, repelling the Lewis acidic boron complex and minimizing secondary interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient method starting at 30% B, ramping to 95% B over 6.0 minutes. Maintain a flow rate of 0.4 mL/min and a column temperature of 25°C.

  • Self-Validation (System Suitability): Perform a forced degradation control (e.g., expose API to 3% H2O2 for 1 hour). The method is validated if the mass balance is between 98.0% and 102.0%, and the chromatographic resolution ( Rs​ ) between the Crisaborole peak and the primary oxidative ring-opened degradant is ≥ 2.0.

FAQ 3: Trace Quantification of Genotoxic Impurities

Q: What is the recommended approach for separating and quantifying trace genotoxic impurities in Crisaborole API?

A: The synthesis of Crisaborole involves intermediates that can persist as genotoxic impurities, notably 4-(4-Bromo-3-formylphenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile[3]. Because these impurities carry structural alerts for mutagenicity, conventional UV detection lacks the sensitivity required to meet regulatory thresholds (often in the low ppm range). A UPLC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI+) is required[3].

Methodology 3: UPLC-MS/MS Workflow for Genotoxic Impurities

Objective: Achieve highly specific, trace-level quantification of brominated formylphenoxy impurities.

  • Chromatographic Separation: Install a ZORBAX Eclipse XDB-Phenyl column (4.6 mm × 75 mm, 3.5 μm)[3]. The phenyl stationary phase provides unique π−π interactions that are essential for resolving the aromatic formylphenoxy-benzonitrile derivatives from the main API matrix.

  • Mobile Phase: Use a gradient elution mode with 0.1% TFA in Acetonitrile (A) and 0.1% Formic Acid in Water (B)[3]. The formic acid aids in protonation for MS detection, while TFA maintains peak shape.

  • MS/MS Parameters: Operate the mass spectrometer in positive ESI mode. Configure MRM transitions specific to the m/z of the brominated impurities. Ensure the desolvation gas temperature and capillary voltage are optimized to prevent in-source fragmentation of the benzonitrile group.

  • Self-Validation (System Suitability): Spike a clean API sample with known concentrations of the genotoxic impurities at the Limit of Quantitation (LOQ) level. The system is validated if the signal-to-noise (S/N) ratio is ≥ 10:1, the linearity correlation ( r ) is > 0.9998, and the average recovery of the impurities falls between 84.1% and 90.7%[3].

References

  • Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers - PubMed Source: nih.gov URL:1[1]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC - IJSDR Source: ijsdr.org URL:

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS Source: eurekaselect.com URL:3[3]

  • Boron Chemistry: An Overview | ACS Symposium Series Source: acs.org URL:2[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of HPLC and UPLC for Crisaborole Impurity Profiling: A Comprehensive Guide

Introduction: The Analytical Challenge of Crisaborole Crisaborole (marketed as Eucrisa) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor widely utilized in the treatment of mild-to-moderate atopic dermatitis. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Crisaborole

Crisaborole (marketed as Eucrisa) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor widely utilized in the treatment of mild-to-moderate atopic dermatitis. Structurally, it is a benzoxaborole derivative. The presence of the boron atom in its cyclic structure introduces unique analytical challenges during impurity profiling. Boron's electron-deficient nature can lead to secondary interactions with stationary phase silanols, often resulting in peak tailing and poor chromatographic resolution.

Consequently, selecting the optimal chromatographic strategy—High-Performance Liquid Chromatography (HPLC) versus Ultra-Performance Liquid Chromatography (UPLC)—is critical. The chosen method must accurately quantify both routine degradants (e.g., hydrolytic and oxidative byproducts) and trace-level Potential Genotoxic Impurities (PGIs), such as 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, generated during API synthesis[1].

Mechanistic Chromatography: HPLC vs. UPLC for Boron-Containing Compounds

When profiling crisaborole impurities, the choice between HPLC and UPLC is dictated by the target analyte's concentration threshold, structural similarity to the Active Pharmaceutical Ingredient (API), and the fundamental physics of the column packing.

HPLC (Routine Degradation Profiling)

Standard Reversed-Phase HPLC (RP-HPLC) utilizes 5 µm silica-based C18 columns. Because the boron atom in crisaborole can interact with residual ionized silanols on standard silica supports, the mobile phase must be heavily modified. Lowering the pH (e.g., using phosphoric acid to achieve pH 3) suppresses silanol ionization, thereby reducing peak tailing. While HPLC is robust and cost-effective for detecting degradants at standard ICH Q3A/B thresholds (>0.1%), its larger particle size results in broader peaks due to increased eddy diffusion, limiting its sensitivity for trace analysis.

UPLC (Trace Genotoxic Impurity Quantification)

UPLC systems operate at significantly higher pressures, enabling the use of sub-2 µm particles (e.g., 1.7 µm). According to the van Deemter equation, these smaller particles minimize multi-path dispersion (the A-term) and mass transfer resistance (the C-term), resulting in exceptionally sharp peaks. For crisaborole, UPLC is often paired with Charged Surface Hybrid (CSH) columns or Phenyl columns to provide orthogonal selectivity and further block silanol interactions. When coupled with tandem mass spectrometry (MS/MS), UPLC serves as the gold standard for quantifying PGIs at the parts-per-million (ppm) levels required by ICH M7 guidelines[1].

Comparative Performance Analysis

The following table summarizes the performance metrics and operational parameters of HPLC versus UPLC for crisaborole impurity profiling, based on validated industry methodologies[1].

ParameterRP-HPLC-UV (Routine Degradants)UPLC-MS/MS (Genotoxic Impurities)
Primary Application Stability indicating (hydrolysis/oxidation)Trace PGI quantification
Stationary Phase 5 µm C18 (e.g., 150 x 4.6 mm)1.7 µm CSH C18 or 3.5 µm Phenyl
Mobile Phase Modifiers Phosphate buffer (pH 3) / Acetonitrile0.1% Formic Acid / 0.1% TFA
Flow Rate ~0.65 mL/min~0.4 - 0.5 mL/min
Run Time ~15.0 minutes~4.5 - 6.0 minutes
Detection Mode UV Absorbance (252 nm)ESI+ with MRM
Limit of Quantitation (LOQ) ~5.58 µg/mL~0.15 ng/mL

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be self-validating. The following protocols embed internal checks to guarantee data reliability.

Protocol A: RP-HPLC for Routine Degradation Profiling (Stability Indicating)

Objective: Quantify crisaborole and its major hydrolytic/oxidative degradants.

  • Column Preparation: Install a C18 column (150 x 4.6 mm, 5 µm). Set the column oven to 40 ºC.

  • Mobile Phase Setup: Prepare Mobile Phase A (Phosphate buffer, adjusted to pH 3 with phosphoric acid) and Mobile Phase B (100% Acetonitrile).

  • Gradient Elution: Program a gradient increasing Acetonitrile from 30% to 95% over 15 minutes at a flow rate of 0.65 mL/min.

  • Detection: Monitor UV absorbance at 252 nm.

  • Self-Validation Check (System Suitability):

    • Causality: The gradient starts with high aqueous content to retain polar degradants (e.g., opened boron ring products) and ramps up the organic modifier to elute the highly lipophilic intact crisaborole. The pH 3 buffer neutralizes silanols to prevent tailing.

    • Validation: Before sample analysis, inject a blank diluent to confirm no interference at the ~9-minute retention time of crisaborole. Follow with five replicate injections of a standard solution; the run is only valid if the tailing factor is <1.5 and the Relative Standard Deviation (RSD) of the peak area is <2.0%.

Protocol B: UPLC-MS/MS for Genotoxic Impurity Quantification

Objective: Detect trace PGIs (e.g., 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile) in Crisaborole API[1].

  • Column Preparation: Install a ZORBAX Eclipse XDB-Phenyl (75 x 4.6 mm, 3.5 µm) or an Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Elution: Run a rapid gradient at a flow rate of 0.4 - 0.5 mL/min, completing the run in under 6 minutes.

  • Detection: Utilize positive ion Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

  • Self-Validation Check (Matrix Recovery):

    • Causality: The use of a Phenyl column provides π-π interactions, offering superior selectivity for aromatic PGIs over the aliphatic/boron-containing API matrix. Formic acid and TFA act as ion-pairing agents that enhance ionization efficiency in the ESI+ source while maintaining sharp peak shapes.

    • Validation: The method relies on spike-recovery experiments at the LOQ level. A valid analytical batch must demonstrate an average PGI recovery between 84.1% and 90.7%. This proves that the high concentration of the API matrix does not cause severe ion suppression in the MS source, ensuring accurate trace quantification.

Workflow Visualization

ImpurityProfiling API Crisaborole Sample (API or Formulation) Decision Impurity Profiling Objective API->Decision Routine Routine Stability & Degradants Decision->Routine > 0.1% Threshold Genotoxic Trace Genotoxic Impurities (PGIs) Decision->Genotoxic ppm/ppb Threshold HPLC RP-HPLC-UV Column: 5 µm C18 Run Time: ~15 min Routine->HPLC UPLC UPLC-MS/MS Column: 1.7 µm C18/Phenyl Run Time: ~4.5 min Genotoxic->UPLC Outcome1 Quantification Limit: ~5.5 µg/mL (ICH Q3A/Q3B Compliance) HPLC->Outcome1 Outcome2 Quantification Limit: ~0.15 ng/mL (ICH M7 Compliance) UPLC->Outcome2

Analytical decision tree for Crisaborole impurity profiling based on target thresholds.

Conclusion and Strategic Recommendations

For standard quality control and stability-indicating assays where degradants are monitored at >0.1% levels, RP-HPLC with acidic modifiers remains a highly reliable and cost-effective workhorse. However, when drug development professionals must clear crisaborole API batches of mutagenic or genotoxic impurities, UPLC-MS/MS is non-negotiable. The superior resolving power of sub-2 µm particles combined with the sensitivity of MRM ensures compliance with stringent ICH M7 guidelines, safeguarding patient safety without compromising laboratory throughput.

References

  • Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. International Journal of Pharmaceuticals Nutraceuticals and Cosmetic Science, 2024. URL:[Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 2023. URL:[Link]

  • Stability Indicating Method Development and Validation for the Determination of Crisaborole in Bulk Drugs by Using UPLC. International Journal of Scientific Development and Research (IJSDR), 2018. URL:[Link]

Sources

Comparative

Comparative Guide: Specificity and Selectivity in Crisaborole Impurity Profiling

Introduction: The Analytical Challenge of the Benzoxaborole Ring Crisaborole, marketed under the trade name Eucrisa, is a non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of the Benzoxaborole Ring

Crisaborole, marketed under the trade name Eucrisa, is a non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis (1)[1]. The active pharmaceutical ingredient's (API) unique pharmacological efficacy is driven by its benzoxaborole ring—a boron-containing moiety that facilitates rapid skin penetration and binds directly to the bimetal center of the PDE4 enzyme. However, the very structural features that make crisaborole effective also introduce complex analytical challenges. The boron-oxygen bond is highly susceptible to hydrolytic cleavage, and the molecule is prone to oxidative degradation ().

For researchers and QA/QC scientists, developing analytical methods that demonstrate absolute specificity (the ability to unequivocally assess the analyte in the presence of components) and selectivity (the ability to differentiate and resolve the analyte from closely related impurities) is paramount. This guide objectively compares current chromatographic strategies and provides validated, step-by-step protocols for comprehensive impurity profiling.

Mechanistic Background: The Causality of Degradation

To design a selective method, one must first understand the genesis of the impurities. During manufacturing, organolithium chemistry at cryogenic temperatures (-78 °C) can yield uncyclized boronate intermediates and process impurities (e.g., Impurities 13, 14, and 15) if residence times and temperatures are not strictly controlled (2)[2]. Post-synthesis, crisaborole is vulnerable to environmental stress:

  • Hydrolytic Stress: Exposure to basic or highly acidic aqueous environments catalyzes the opening of the benzoxaborole ring, yielding polar boronic acid degradants.

  • Oxidative Stress: Peroxide exposure leads to the oxidative cleavage of the boron-carbon bond, completely degrading the active moiety ().

Degradation API Crisaborole (API) Benzoxaborole Ring Hydrolysis Hydrolytic Stress (Basic/Acidic pH) API->Hydrolysis Oxidation Oxidative Stress (Peroxide) API->Oxidation Thermal Thermal/Photolytic Stress API->Thermal Deg1 Ring-Opened Boronic Acid Degradant Hydrolysis->Deg1 Deg2 Oxidative Cleavage Products Oxidation->Deg2 Deg3 Minor Degradants Thermal->Deg3

Fig 1: Crisaborole degradation pathways under hydrolytic, oxidative, and thermal stress conditions.

Comparative Evaluation of Analytical Strategies

Selecting the right method depends on the analytical objective—whether it is routine batch release, stability testing, or trace genotoxic impurity quantification.

  • Isocratic RP-HPLC: Utilizing standard C18 columns and simple mobile phases (e.g., Water:Methanol 30:70), this method is cost-effective and suitable for assaying the main API (3)[3]. However, it lacks the peak capacity to resolve co-eluting process impurities and polar degradants, making it less ideal for stability-indicating purposes.

  • Stability-Indicating UPLC (Gradient): This is the gold standard for comprehensive impurity profiling. By employing a Charged Surface Hybrid (CSH) C18 column, the method overcomes a critical physical chemistry hurdle: the secondary interactions between polar boronic acid degradants and free silanols on the silica support. The CSH particle carries a low-level positive charge that repels basic impurities and ensures sharp, symmetrical peaks for the acidic/neutral boronates. The addition of 0.1% Trifluoroacetic acid (TFA) acts as a strong ion-pairing agent, further suppressing ionization and driving selectivity ().

  • UPLC-ESI-MS/MS: When absolute specificity is required (e.g., quantifying trace genotoxic impurities or conducting pharmacokinetic studies in plasma), mass spectrometry is mandatory. Because TFA causes severe ion suppression in MS, the mobile phase must be adapted to volatile buffers like 10mM Ammonium Acetate (pH 4.5). Specificity is achieved not by chromatographic resolution alone, but by monitoring specific mass-to-charge (m/z) transitions (4)[4].

Quantitative Performance Comparison
Analytical MethodColumn ChemistryMobile Phase SystemPrimary ApplicationLimit of Detection (LOD)Run Time
Isocratic RP-HPLC Standard C18 (e.g., Eclipse XDB)Water : Methanol (30:70)Routine QA/QC & Assay~0.109 µg/mL~10.0 min
Gradient UPLC Acquity CSH C18 (1.7 µm)0.1% TFA in Water / ACNStability & Degradation< 0.05 µg/mL6.0 min
UPLC-ESI-MS/MS Xterra C18 (5 µm)10mM NH₄OAc : MeOH (10:90)Trace Impurities & PK< 75.0 ng/mL2.0 min

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The system suitability criteria must be met before any sample data is considered trustworthy.

Protocol A: Stability-Indicating Gradient UPLC Method

Objective: Resolve Crisaborole from its hydrolytic and oxidative degradation products.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (Milli-Q). Sonicate and degas for 10 minutes. Causality: TFA lowers the pH to ~2.0, keeping the weakly acidic benzoxaborole fully protonated (neutral) to maximize retention on the hydrophobic stationary phase.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Sonicate and degas.

Step 2: Chromatographic Conditions

  • Column: Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 25 °C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0-4 min (Linear ramp from 5% B to 95% B); 4-5 min (Hold at 95% B); 5-6 min (Return to 5% B for re-equilibration).

  • Detection: Photodiode Array (PDA) at 241 nm.

Step 3: System Suitability & Validation (The Self-Validating Step)

  • Prepare a standard solution of 0.2 mg/mL Crisaborole spiked with 0.1% (w/w) of known degradation products (e.g., ring-opened boronic acid).

  • Acceptance Criteria: The resolution ( Rs​ ) between the API and the closest eluting impurity must be ≥2.0 . The relative standard deviation (RSD) of the API peak area across five replicate injections must be ≤2.0% . Do not proceed if these parameters fail.

Protocol B: UPLC-ESI-MS/MS for Trace Impurity Quantification

Objective: Achieve absolute specificity for trace/genotoxic impurities using mass transitions.

Step 1: Mobile Phase & Sample Prep

  • Prepare 10mM Ammonium Acetate buffer and adjust to pH 4.5 using dilute acetic acid. Causality: A pH of 4.5 ensures optimal ionization efficiency in the Electrospray Ionization (ESI) source without causing the hydrolytic degradation seen at extreme pH levels.

  • Mix buffer and Methanol in a 10:90 (v/v) ratio for isocratic elution.

  • Use Crisaborole-D4 as an internal standard (IS) to correct for matrix effects and ion suppression.

Step 2: Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor m/z 252.1 → 222.1 for Crisaborole, and m/z 256.1 → 222.1 for the D4 internal standard.

  • Flow Rate: 0.5 mL/min. Total run time: 2.0 minutes.

Workflow Sample Sample Prep (API / Formulation) Chromatography Chromatographic Separation (CSH C18) Sample->Chromatography Injection Detection Detection (PDA 241nm / MS-MS) Chromatography->Detection Elution Analysis Data Analysis (Resolution > 2.0) Detection->Analysis Signals

Fig 2: UPLC-MS/MS and PDA analytical workflow for ensuring specificity in impurity profiling.

Conclusion

The unique chemistry of the benzoxaborole ring in crisaborole demands rigorous analytical foresight. While standard RP-HPLC is sufficient for basic assay requirements, true specificity and selectivity in impurity profiling require advanced techniques. By leveraging CSH column chemistries to mitigate silanol interactions and utilizing MS/MS for mass-specific detection, analytical scientists can build robust, self-validating systems that ensure the safety and efficacy of the final drug product.

References

  • Ali, S. M., & Ramachandran, D. (2021). "STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC". International Journal of Scientific Development and Research (IJSDR), 6(5). URL: [Link]

  • ACS Omega. (2025). "Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation". ACS Publications. URL:[Link]

  • ResearchGate. (2023). "Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form". Journal of Innovations in Applied Pharmaceutical Science. URL: [Link]

  • Rao et al. (2019). "VALIDATED UPLC-ESI-MS/MS METHOD FOR THE ESTIMATION OF CRISABOROLE IN AQUEOUS AND HUMAN PLASMA". International Journal of Pharmaceutical Sciences and Research (IJPSR), 10(8), 3928-3936. URL: [Link]

Sources

Validation

inter-laboratory comparison of Crisaborole impurity analysis methods

Inter-Laboratory Comparison of Crisaborole Impurity Analysis Methods: A Comprehensive Guide Crisaborole, a boron-containing non-steroidal phosphodiesterase 4 (PDE4) inhibitor, represents a paradigm shift in the managemen...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of Crisaborole Impurity Analysis Methods: A Comprehensive Guide

Crisaborole, a boron-containing non-steroidal phosphodiesterase 4 (PDE4) inhibitor, represents a paradigm shift in the management of mild-to-moderate atopic dermatitis. However, its unique benzoxaborole ring architecture introduces distinct analytical challenges. The active pharmaceutical ingredient (API) is highly susceptible to specific degradation pathways—most notably oxidative boron ring opening—and its synthesis can leave behind trace genotoxic impurities, such as 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile ().

To ensure clinical safety and batch-to-batch reproducibility, analytical laboratories must deploy orthogonal techniques. This guide provides an objective, inter-laboratory comparison of the leading analytical methodologies for Crisaborole: UPLC-MS/MS for trace genotoxic impurities, and stability-indicating RP-HPLC/UPLC for assay and degradation profiling.

Mechanistic Context: Why Impurity Control is Critical

Crisaborole's clinical efficacy hinges on its ability to penetrate the skin and bind the bimetallic center of the PDE4 enzyme, thereby elevating intracellular cyclic AMP (cAMP) and suppressing pro-inflammatory cytokines. Any structural alteration to the boron center, such as hydrolytic cleavage, compromises this binding affinity.

PDE4_Pathway Crisaborole Crisaborole (Benzoxaborole) PDE4 PDE4 Enzyme Crisaborole->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP cAMP Intracellular cAMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cytokines Pro-inflammatory Cytokines PKA->Cytokines Suppresses

Mechanism of Crisaborole inhibiting PDE4 to elevate cAMP and suppress pro-inflammatory cytokines.

Inter-Laboratory Method Comparison

Different analytical goals require distinct chromatographic strategies. UPLC-MS/MS is mandatory for parts-per-million (ppm) level detection of genotoxic synthesis intermediates, whereas RP-HPLC and UPLC with UV/PDA detection are the workhorses for routine assay and stability testing ().

Table 1: Quantitative Comparison of Crisaborole Analytical Methods

ParameterUPLC-MS/MS (Genotoxic Impurities)Stability-Indicating RP-HPLCStability-Indicating UPLC
Primary Application Trace genotoxic impurity profilingRoutine assay & degradation profilingHigh-throughput stability assay
Stationary Phase ZORBAX Eclipse XDB-Phenyl (3.5 µm)Agilent Eclipse XDB-C18 (3.5 µm)Acquity CSH C-18 (1.7 µm)
Mobile Phase 0.1% TFA in ACN / 0.1% FA in WaterWater : Methanol (30:70 v/v)0.1% TFA in Water / 0.1% TFA in ACN
Detection ESI+ (MRM Mode)UV / PDA at 241 nm or 254 nmUV at 254 nm
Linearity Range QL to 150% of allowed limit5.0 – 25.0 µg/mL1.56 – 100 µg/mL
Run Time ~10-15 min (Gradient)~10 min (Isocratic)6.0 min (Gradient)
Key Advantage Unmatched sensitivity (r > 0.9998)Cost-effective, robust for QC labsSuperior resolution, low solvent use

Expertise & Causality: The "Why" Behind the Methods

  • Stationary Phase Selection: For genotoxic impurities containing aromatic benzonitrile and formylphenoxy groups, a Phenyl column provides superior π−π interactions compared to standard C18 columns, ensuring baseline separation from the main API peak. For stability-indicating methods, a CSH (Charged Surface Hybrid) C18 column is preferred to mitigate peak tailing often caused by the acidic nature of the boron atom interacting with residual silanols.

  • Mobile Phase Additives: The use of 0.1% Trifluoroacetic acid (TFA) is critical. TFA acts as an ion-pairing agent and maintains a low pH, which suppresses the ionization of the benzoxaborole hydroxyl group, ensuring sharp, symmetrical peaks. In MS applications, Formic Acid (FA) is used in the aqueous phase to enhance positive ion electrospray ionization (ESI+) efficiency.

  • Forced Degradation Causality: Crisaborole is highly sensitive to oxidative and basic hydrolytic stress (). Under oxidative conditions (e.g., H2​O2​ exposure), the boron ring opens, forming a distinct degradant. A self-validating stability-indicating method must demonstrate baseline resolution between the intact Crisaborole peak and this ring-opened degradant.

Analytical_Workflow SamplePrep API / Formulation Sample Preparation Stress Forced Degradation (Hydrolytic/Oxidative) SamplePrep->Stress Stability Testing UPLC_MS UPLC-MS/MS (Genotoxic Impurities) SamplePrep->UPLC_MS Trace Impurities RP_HPLC RP-HPLC / UPLC (Assay & Degradants) SamplePrep->RP_HPLC Routine Assay Stress->RP_HPLC Degradant Profiling Data Data Acquisition & Method Validation UPLC_MS->Data RP_HPLC->Data

Inter-laboratory analytical workflow for Crisaborole impurity profiling and stability testing.

Experimental Protocols: Self-Validating Systems

Protocol 1: UPLC-MS/MS for Genotoxic Impurities

Objective: Quantify 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and related genotoxic impurities in Crisaborole API.

  • Sample Preparation: Dissolve Crisaborole API in a diluent of Acetonitrile:Water (50:50 v/v) to a working concentration of 1.0 mg/mL.

    • Self-Validation Step: Spike a blank diluent with a known concentration of the impurity at the Limit of Quantitation (LOQ) and an internal standard (Crisaborole-D4) to verify system sensitivity and extraction efficiency before sample injection.

  • Chromatographic Setup: Equilibrate a ZORBAX Eclipse XDB-Phenyl column (4.6 mm × 75 mm, 3.5 µm) at 35°C.

  • Gradient Elution:

    • Mobile Phase A: 0.1% TFA in Acetonitrile.

    • Mobile Phase B: 0.1% Formic Acid in Water.

    • Run a gradient from 5% A to 95% A over 10 minutes at a flow rate of 0.5 mL/min.

  • Mass Spectrometry (MRM): Operate the mass spectrometer in positive ESI mode. Monitor specific m/z transitions for the impurities.

  • Acceptance Criteria: Recovery must fall between 84.1% and 90.7%, with a linearity coefficient ( r ) > 0.9998.

Protocol 2: Stability-Indicating RP-HPLC

Objective: Routine assay and quantification of degradation products (e.g., boron ring-opened degradants).

  • Sample Preparation: Extract Crisaborole from topical ointment using Dichloromethane to disrupt the emulsion, followed by reconstitution in the mobile phase.

  • Forced Degradation (Oxidative Stress): Treat 1.0 mg/mL Crisaborole solution with 3% H2​O2​ for 24 hours at room temperature. Neutralize prior to injection.

    • Causality Check: This forced degradation ensures the method can resolve the primary oxidative degradant (boron ring opening) from the intact API peak, validating its stability-indicating power.

  • Chromatographic Setup: Equilibrate an Agilent Eclipse XDB-C18 (3.0 × 150 mm, 3.5 µm) column.

  • Isocratic Elution: Pump Water:Methanol (30:70 v/v) at a flow rate of 0.75 mL/min.

  • Detection: Monitor UV absorbance at 241 nm.

  • Acceptance Criteria: The resolution ( Rs​ ) between Crisaborole and its nearest degradation product must be 1.5. Relative Standard Deviation (RSD) for replicate injections must be < 2.0%.

References

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, Bentham Science. Available at: [Link] [1]

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Available at:[Link] [2]

  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. Available at:[Link] [3]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. International Journal of Scientific Development and Research (IJSDR). Available at: [Link] [4]

Comparative

A Senior Application Scientist's Guide to Comparative Stability Studies of Different Crisaborole Formulations

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of topical treatments for inflammatory skin conditions like atopic dermatitis, crisaborole has emerged as a significant non-steroi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of topical treatments for inflammatory skin conditions like atopic dermatitis, crisaborole has emerged as a significant non-steroidal option.[1][2] Its efficacy as a phosphodiesterase 4 (PDE4) inhibitor is well-documented; however, the stability of the active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success and shelf-life.[3] The inherent chemical nature of crisaborole, particularly its benzoxaborole ring, presents unique formulation challenges. This guide provides an in-depth technical framework for designing and executing comparative stability studies of different crisaborole formulations, grounded in scientific principles and field-proven insights.

The Imperative for Formulation-Specific Stability Testing

Crisaborole's structure, while key to its mechanism of action, is also its Achilles' heel. The boron atom in the oxaborole ring makes the molecule susceptible to specific degradation pathways. Early formulation development for crisaborole encountered significant chemical and physical stability challenges, which necessitated a shift from initial cream concepts to a more stable anhydrous ointment base for the approved product, Eucrisa®.[1][4] This history underscores a crucial point: the stability of crisaborole is not an intrinsic property of the molecule alone but is profoundly influenced by its formulation matrix.

A robust comparative stability program is therefore not merely a regulatory checkpoint but a fundamental component of rational drug development. It allows formulators to:

  • Objectively assess the protective capacity of different vehicle systems (e.g., anhydrous vs. aqueous).

  • Elucidate the impact of individual excipients on degradation rates and pathways.

  • Establish optimal storage conditions and a defensible shelf-life for novel or generic formulations.

  • Ensure consistent product quality and therapeutic performance.

Understanding Crisaborole's Degradation Pathways

A successful stability study is built upon a thorough understanding of the molecule's vulnerabilities. For crisaborole, the primary degradation mechanisms are hydrolysis and oxidation.

  • Hydrolytic Degradation: The oxaborole ring is susceptible to hydrolysis, particularly under basic (alkaline) conditions. This can lead to the opening of the heterocyclic ring, rendering the molecule inactive. The choice of an anhydrous (water-free) formulation base, as seen in the commercial product, is a direct strategy to mitigate this risk.[1] Aqueous formulations, such as creams or gels, must be carefully buffered to an optimal pH (around 5.5) to maximize stability.

  • Oxidative Degradation: Crisaborole is also highly sensitive to oxidation. This can be catalyzed by the presence of trace metal ions or exposure to peroxides. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), and chelating agents, like edetate calcium disodium (EDTA), in the marketed ointment formulation is a deliberate measure to prevent oxidative degradation.[2]

The potential degradation pathways are illustrated below.

G Crisaborole Crisaborole (Active Molecule) Hydrolysis Hydrolytic Degradation (Ring Opening) Crisaborole->Hydrolysis  Aqueous Environment (especially basic pH) Oxidation Oxidative Degradation Crisaborole->Oxidation  Presence of Oxygen, Trace Metals, Peroxides Inactive_Metabolites Inactive Metabolites & Degradation Products Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites

Caption: Key degradation pathways for Crisaborole.

A Comparative Look at Formulation Strategies

The choice of a formulation platform for crisaborole involves a critical trade-off between stability, aesthetics, and drug delivery. Here, we compare the most relevant formulation types.

Formulation TypeKey Characteristics & RationalePotential Stability AdvantagesPotential Stability Challenges
Anhydrous Ointment Petrolatum-based, water-free vehicle. The current market formulation for Eucrisa®.[1] Designed for maximal emollient properties and to protect the API from hydrolysis.Excellent protection against hydrolytic degradation due to the absence of water. Can provide a stable environment for oxygen-sensitive APIs with appropriate antioxidants.Can be greasy, leading to lower patient compliance. Physical stability (e.g., crystallization of API) must be monitored if the drug is suspended rather than fully dissolved.
Oil-in-Water (o/w) Emulsion (Cream) Contains an aqueous phase, an oil phase, and an emulsifier. Generally offers better aesthetics (less greasy) than ointments.[1] Early crisaborole cream formulations faced stability issues.[4]Improved patient aesthetics and feel.High risk of hydrolytic degradation due to the aqueous phase. Requires careful pH control and buffering. Increased potential for microbial growth, requiring preservatives. Higher risk of phase separation over time.
Nanoemulsion/ Nanoemulgel O/W emulsion with very small droplet sizes (typically <200 nm), often stabilized with surfactants and co-surfactants. Can be incorporated into a gel base.[5] Aims to enhance drug solubility and skin penetration.High kinetic stability due to small droplet size. Can improve the solubility of poorly water-soluble drugs like crisaborole. May enhance skin permeation.[5]Still an aqueous system, so hydrolytic degradation is a primary concern. Surfactants and other excipients must be carefully screened for compatibility with crisaborole. Long-term physical stability (e.g., Ostwald ripening) needs thorough evaluation.
Designing a Comparative Stability Study: Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for conducting a comparative stability study between a reference anhydrous ointment and an investigational aqueous-based formulation (e.g., a nanoemulsion).

G cluster_prep Phase 1: Formulation & Baseline cluster_storage Phase 2: Stability Storage cluster_testing Phase 3: Timepoint Analysis cluster_eval Phase 4: Data Evaluation F1 Prepare Formulation A (Anhydrous Ointment) T0 T=0 Analysis: Chemical Assay, Purity, Physical Properties F1->T0 F2 Prepare Formulation B (Aqueous Nanoemulsion) F2->T0 LongTerm Long-Term Storage (e.g., 25°C / 60% RH) T0->LongTerm Accelerated Accelerated Storage (e.g., 40°C / 75% RH) T0->Accelerated TP_Analysis Pull Samples at Defined Timepoints (1, 3, 6 months) LongTerm->TP_Analysis Accelerated->TP_Analysis Chem_Test Chemical Testing: Assay, Impurity Profile TP_Analysis->Chem_Test Phys_Test Physical Testing: pH, Viscosity, Particle Size, Appearance, Phase Separation TP_Analysis->Phys_Test Data_Analysis Compare Degradation Rates & Physical Changes Chem_Test->Data_Analysis Phys_Test->Data_Analysis Conclusion Determine Relative Stability & Propose Shelf-Life Data_Analysis->Conclusion

Caption: Experimental workflow for a comparative stability study.

Objective: To prepare two distinct crisaborole formulations for stability testing.

Formulation A: Reference Anhydrous Ointment (Based on publicly available information)

  • Melt Phase: In a suitable vessel, melt White Petrolatum (approx. 77% w/w) and Paraffin (approx. 5% w/w) at 70-75°C.

  • Solvent Phase: In a separate vessel, dissolve Crisaborole (2% w/w), Butylated Hydroxytoluene (BHT), and Edetate Calcium Disodium (EDTA) in Propylene Glycol (9% w/w) with gentle heating and stirring until fully dissolved.[2][6]

  • Emulsification: Add Mono- and Di-glycerides (approx. 7% w/w) to the melt phase and maintain temperature.

  • Homogenization: Slowly add the solvent phase to the melt phase while homogenizing at a suitable speed.

  • Cooling: Continue mixing while cooling the ointment to room temperature.

  • Packaging: Fill the final ointment into inert, sealed containers (e.g., laminate tubes).

Formulation B: Investigational Oil-in-Water Nanoemulsion

  • Oil Phase: Select a suitable oil (e.g., Caprylyl/Capric Triglyceride) and dissolve Crisaborole (2% w/w) in it.

  • Aqueous Phase: Prepare an aqueous phase containing purified water, a humectant (e.g., Glycerin), and a pH buffer to maintain pH at ~5.5.

  • Emulsification: Combine the oil and aqueous phases with a high-energy emulsification method (e.g., high-pressure homogenization or microfluidization) in the presence of a suitable surfactant and co-surfactant (e.g., Polysorbate 80 and Transcutol®).

  • Gelling (for Nanoemulgel): If creating a nanoemulgel, slowly disperse a gelling agent (e.g., Carbomer) into the nanoemulsion with gentle mixing until a homogenous gel is formed. Neutralize with a suitable agent (e.g., Triethanolamine) to the target pH and viscosity.

  • Packaging: Fill the nanoemulsion/nanoemulgel into inert, sealed containers.

Objective: To assess the chemical and physical stability of the prepared formulations under controlled conditions according to ICH guidelines.

  • Batch Placement: Place a minimum of three batches of each formulation into stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Timepoints: Pull samples for analysis at pre-defined timepoints: T=0, 1 month, 3 months, and 6 months for the accelerated condition, and T=0, 3, 6, 9, 12, 18, and 24 months for the long-term condition.

  • Testing Parameters: At each timepoint, perform the chemical and physical tests outlined below.

Objective: To quantitatively and qualitatively assess changes in the formulations over time.

A. Chemical Stability (Stability-Indicating HPLC/UPLC Method)

  • Methodology: Utilize a validated reverse-phase HPLC or UPLC method. A typical method would involve a C18 column with a gradient elution of a buffered aqueous phase (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile. Detection is typically performed via UV spectrophotometry at approximately 252 nm.

  • Sample Preparation:

    • Accurately weigh a sample of the formulation.

    • Dissolve and extract the crisaborole into a suitable solvent (e.g., a mixture of acetonitrile and water). This may require sonication and centrifugation to separate excipients.

    • Filter the resulting solution through a 0.45 µm filter before injection.

  • Analysis:

    • Assay: Quantify the amount of crisaborole remaining in the sample against a certified reference standard. Express as a percentage of the initial (T=0) value.

    • Related Substances (Impurity Profile): Quantify any degradation products. Report known and unknown impurities as a percentage of the total peak area.

B. Physical Stability

  • Appearance: Visually inspect for changes in color, odor, and homogeneity.

  • pH (for aqueous formulations): Measure the pH of the nanoemulsion at each timepoint.

  • Viscosity: Measure the viscosity using a calibrated viscometer to detect changes in the formulation's rheology.

  • Microscopic Examination: Observe for any signs of phase separation or crystallization of the API.

  • Droplet Size Analysis (for nanoemulsions): Use dynamic light scattering (DLS) to measure changes in the mean droplet size and polydispersity index (PDI). Significant changes can indicate physical instability.[5]

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Chemical Stability Data (% Crisaborole Assay)

Storage ConditionTimepointFormulation A (Ointment) % Assay (±SD)Formulation B (Nanoemulsion) % Assay (±SD)
25°C / 60% RH T=0100.0 (Initial)100.0 (Initial)
3 Months
6 Months
12 Months
40°C / 75% RH T=0100.0 (Initial)100.0 (Initial)
1 Month
3 Months
6 Months

Table 2: Comparative Physical Stability Data (Example for Nanoemulsion)

Storage ConditionTimepointAppearancepH (±SD)Viscosity (cP ±SD)Droplet Size (nm ±SD)
25°C / 60% RH T=0White, homogenous5.5 ± 0.11500 ± 50120 ± 5
3 Months
6 Months
40°C / 75% RH T=0White, homogenous5.5 ± 0.11500 ± 50120 ± 5
3 Months
6 Months

Interpretation: The primary goal is to compare the rate of degradation between formulations. The anhydrous ointment is expected to show superior chemical stability, particularly under accelerated conditions. For the nanoemulsion, significant changes in pH, viscosity, or droplet size would indicate physical instability, which could precede or accompany chemical degradation. The emergence of specific degradation peaks in the chromatograms of the aqueous formulation would confirm the expected hydrolytic pathway.

By adhering to this comprehensive guide, researchers and drug development professionals can generate robust, comparative stability data to support the development of safe, effective, and stable crisaborole formulations. This systematic approach ensures that formulation choices are driven by objective data, ultimately leading to higher quality products.

References

  • Crisaborole in dermatology. (2025). Selvakumar MD. Int J Res Dermatol. 2025 Jan;11(1):68-73. Retrieved from [Link]

  • Solid state forms of crisaborole. (2017). US Patent US20170305936A1.
  • Topical pharmaceutical formulations comprising crisaborole for treating inflammatory-related conditions. (2021). EP Patent EP3831389A1.
  • Crisaborole - Drug Targets, Indications, Patents. (2026). Patsnap Synapse. Retrieved from [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. (2020). PMC. Retrieved from [Link]

  • Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study. (2024). UiTM Institutional Repository. Retrieved from [Link]

  • Stability assay of crisaborole at concentrations of 1.56 to 100 µg/ml,... (n.d.). ResearchGate. Retrieved from [Link]

  • Topical composition. (2020). WO Patent WO2020025910A1.
  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. (2024). ResearchGate. Retrieved from [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. (2019). PMC. Retrieved from [Link]

  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). (2024). IJPNaCS. Retrieved from [Link]

  • Crisaborole in dermatology. (n.d.). International Journal of Research in Dermatology. Retrieved from [Link]

  • Tolerability of Crisaborole Ointment for Application on Sensitive Skin Areas. (2016). SpringerLink. Retrieved from [Link]

  • Australian Public Assessment Report for Crisaborole. (2019). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Staquis, INN-Crisaborole. (2020). European Medicines Agency (EMA). Retrieved from [Link]

  • Summary Report of Benefit-Risk Assessment. (2022). Health Sciences Authority. Retrieved from [Link]

  • Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies. (2022). PMC. Retrieved from [Link]

  • Staquis | European Medicines Agency (EMA). (2022). European Medicines Agency. Retrieved from [Link]

  • Comparing the Efficacy of Roflumilast and Crisaborole. (2024). Dermatology Times. Retrieved from [Link]

  • Draft Guidance on Crisaborole October 2022. (2022). accessdata.fda.gov. Retrieved from [Link]

  • Crisaborole. (n.d.). DermNet. Retrieved from [Link]

  • Taiwan Food and Drug Administration Assessment Report. (2021). Taiwan Food and Drug Administration. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Crisaborole Impurities

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of crisaborole impurit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of crisaborole impurities. This document is structured to be your preferred source for laboratory safety and chemical handling, building deep trust by offering value beyond the product itself. The unique chemical nature of crisaborole, a boron-containing compound, and the variety of impurities that can arise during its synthesis and degradation necessitate a thorough and cautious approach to waste management. This guide offers a framework for safe and compliant disposal, grounded in scientific principles and regulatory awareness.

Understanding Crisaborole and Its Impurities

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used in the topical treatment of atopic dermatitis. Its synthesis and potential degradation can result in a range of impurities. For safe disposal, it is crucial to understand the nature of these impurities.

Common classes of crisaborole impurities include:

  • Process-Related Impurities:

    • Unreacted intermediates (e.g., aryl boronic acids, aniline derivatives, acid chlorides)[1]

    • By-products from various reaction steps

    • Residual solvents (e.g., tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF))[1]

  • Degradation Impurities:

    • Products of hydrolysis (e.g., hydrolyzed amide bonds)

    • Oxidation products

    • Deboronated or polymerized compounds

A Safety Data Sheet (SDS) for a crisaborole dimer impurity classifies it as a "Pharmaceutical related compound of unknown potency" and recommends disposal via incineration by a licensed hazardous material disposal company.[2] This suggests a cautious approach should be taken with all crisaborole-related waste.

Core Principles of Chemical Waste Disposal in the Laboratory

The foundation of safe laboratory practice lies in the proper management of chemical waste. This is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The primary goal is to ensure the safety of laboratory personnel and to protect the environment. Key principles include:

  • Segregation: Never mix incompatible waste streams.[3][4]

  • Identification: All waste must be clearly and accurately labeled.[5][6]

  • Containment: Use appropriate, secure, and compatible containers.[3]

  • Minimization: Reduce the generation of waste whenever possible.

Step-by-Step Disposal Procedures for Crisaborole Impurities

The following procedures provide a step-by-step guide for the safe disposal of crisaborole impurities.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is hazardous. This determination should be made by trained personnel, such as your institution's Environmental Health and Safety (EH&S) department.[7]

  • Hazardous vs. Non-Hazardous:

    • Hazardous Waste: The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[8][9][10] Many of the potential crisaborole impurities may fall into these categories. For instance, aniline and its derivatives should be managed as dangerous waste.[5][11] Acid chlorides can be classified as an ignitable, corrosive, or reactive waste.[12]

    • Non-Hazardous Pharmaceutical Waste: Even if a waste stream is determined to be non-RCRA hazardous, it is not harmless and must not be disposed of in regular trash or down the drain.[13] This waste should be segregated for incineration.[13]

  • Segregation Protocol:

    • Aqueous vs. Organic: Separate aqueous waste from organic solvent waste.[3]

    • Halogenated vs. Non-Halogenated Solvents: Keep halogenated solvents (e.g., dichloromethane) separate from non-halogenated solvents.[14]

    • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, silica gel) separately from liquid waste.[4][11]

    • Incompatible Chemicals: Never mix incompatible chemicals.[3][4] For example, keep acids separate from bases and oxidizing agents away from organic materials.[3]

Step 2: Container Selection and Management

Choosing the correct container is vital to prevent leaks, spills, and reactions.

  • Container Material:

    • Use containers made of a material compatible with the waste.[3] For example, do not store strong acids in metal containers.[3] Polyethylene containers are a good general-purpose choice for many chemical wastes.[5]

    • The original chemical container is often a suitable choice for its own waste.[3]

  • Container Condition:

    • Ensure containers are in good condition, with no cracks, rust, or leaks.[3]

    • Use containers with tight-fitting, screw-on caps.[3] Do not use stoppers or parafilm as a primary seal.

  • Container Handling:

    • Keep waste containers closed at all times, except when adding waste.[3]

    • Do not overfill containers; leave at least 10% headspace for expansion.[3]

    • Store liquid waste containers in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[3]

Step 3: Labeling of Waste Containers

Proper labeling is a regulatory requirement and essential for safety.[6]

  • Labeling at the Start: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name(s) of the contents (no abbreviations or formulas).[15]

    • The approximate percentages of each component.

    • The specific hazard(s) (e.g., flammable, corrosive, toxic).

    • The date accumulation started.[15]

    • The name and contact information of the generating researcher or lab.

Step 4: Storage of Chemical Waste

Designate a specific area in the laboratory for the accumulation of waste.

  • Satellite Accumulation Area (SAA): This area must be at or near the point of generation and under the control of the operator.

  • Storage Conditions:

    • Store waste in a well-ventilated area, away from sources of ignition or heat.[6]

    • Ensure incompatible wastes are segregated within the SAA.[3]

    • Do not allow excessive accumulation of waste.

Step 5: Disposal and Removal
  • Licensed Waste Contractor: All chemical waste must be disposed of through your institution's EH&S department, who will arrange for pickup by a licensed hazardous waste contractor.[14]

  • Incineration: For many pharmaceutical wastes, including those of unknown potency like crisaborole impurities, incineration is the preferred disposal method.[2]

  • Never:

    • Pour chemical waste down the drain.[6][11]

    • Dispose of chemical waste in the regular trash.[15]

    • Evaporate volatile chemical waste in a fume hood as a means of disposal.[3]

Disposal Considerations for Specific Crisaborole Impurity Classes

Impurity ClassPotential HazardsDisposal Considerations
Aryl Boronic Acids May be irritants. Organoboron compound disposal should be handled with care.Collect as solid or aqueous hazardous waste. Consult SDS for specific compounds.
Aniline Derivatives Toxic, potential carcinogen.[11]Collect as toxic hazardous waste. Do not dispose of down the drain.[11]
Acid Chlorides Corrosive, reactive with water.[12]Collect in a dedicated, compatible container. Handle with extreme care to avoid contact with moisture.
Residual Solvents (THF, Ethyl Acetate, DMF) Flammable, irritants.Collect as flammable liquid hazardous waste. Segregate halogenated from non-halogenated solvents.[16]
Hydrolyzed Amides May be acidic or basic depending on hydrolysis conditions.Neutralize if safe and permissible by your institution's policies before collecting as aqueous waste. Otherwise, collect as corrosive hazardous waste.[17]
Oxidized Aromatics Potential for increased toxicity or reactivity.Treat as hazardous waste. Consult SDS if the specific structure is known.
Deboronated Compounds Properties will vary based on the resulting organic structure.Treat as hazardous waste.
Polymerized Compounds Generally less reactive, but may not be inert.If the polymerization process is used as a treatment to render the waste non-hazardous, this must be done in accordance with EPA guidelines.[18][19][20] Otherwise, collect as solid hazardous waste.

Experimental Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating crisaborole impurity waste streams in the laboratory.

WasteSegregation Start Crisaborole Impurity Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Collect in 'Solid Hazardous Waste' Container IsSolid->SolidWaste Solid IsAqueous Aqueous or Organic? IsSolid->IsAqueous Liquid End Store in SAA for Pickup SolidWaste->End AqueousWaste Collect in 'Aqueous Hazardous Waste' Container IsAqueous->AqueousWaste Aqueous IsHalogenated Halogenated or Non-Halogenated Organic? IsAqueous->IsHalogenated Organic AqueousWaste->End HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Halogenated NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste Non-Halogenated HalogenatedWaste->End NonHalogenatedWaste->End

Caption: Decision tree for the initial segregation of crisaborole impurity waste streams.

This guide provides a comprehensive framework for the safe and compliant disposal of crisaborole impurities. Adherence to these procedures, in conjunction with your institution's specific policies and the guidance of your EH&S department, is paramount for ensuring a safe laboratory environment.

References

  • Standard Operating Procedure: Hydrochloric Acid (HCl). (n.d.). Retrieved from a university environmental health and safety website.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. In Laboratory Safety Guide. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS CRISABOROLE DIMER IMPURITY.
  • Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Washington State University. (n.d.). Standard Operating Procedure (SOP): Aniline. Retrieved from [Link]

  • Mitchell Williams. (2021, April 21). Use of Polymerization as Treatment Method: U.S. Environmental Protection Agency RCRA Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a university departmental safety website.
  • J&K Scientific LLC. (n.d.). Crisaborole Impurity 67 | 0.
  • ASMAI. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). Crisaborole Impurity 1 | CAS No: 2803552-55-6.
  • Arborpharmchem. (2024, December 17). Drug Synthesis Explained in 5 Simple Strategies.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from a chemical manufacturer's safety document.
  • McCoy & Associates, Inc. (2021, May 17). POLYM: Lots of Questions, Few Answers. McCoy Review.
  • Chemicea. (n.d.). Crisaborole Acid Impurity | 906673-43-6.
  • Chemicea. (n.d.). Crisaborole Impurity A | 888967-63-3.
  • Environmental Health and Safety. (2026, January 30). Waste Disposal Procedures for Laboratories. Retrieved from a university environmental health and safety website.
  • Green Chemistry in Pharmaceutical Synthesis: Sustainable Approaches for Drug Manufacturing. (2024, September 24). ResearchGate.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • Brezza - Safety data sheet. (2024, July 24).
  • Daicel Pharma. (n.d.). Crisaborole Impurities Manufacturer & Supplier. Retrieved from a pharmaceutical standards supplier website.
  • County of San Diego. (n.d.). Pharmaceutical Waste Guidance. Retrieved from a county government environmental health website.
  • Aniline Blue - SAFETY DATA SHEET. (2016, September 6).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
  • Natural Organic Process. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Dunn, P. J., & S. H. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews, 2(3), 125-135.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • EPA Victoria. (2025, August 28). Waste disposal categories – characteristics and thresholds. Retrieved from an Australian environmental protection agency website.
  • MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • Columbia University. (n.d.). EPA Hazardous Waste Characteristics. In Research. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • NHDES. (n.d.). frequently-used federal hazardous waste codes.
  • Henderson, T. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from [Link]

  • EcoOnline. (n.d.). RCRA Hazardous Wastes. In Help Center. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • U.S. Environmental Protection Agency. (1980, May 2). Identification and Listing of Hazardous Waste.
  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from a university environmental health and safety website.

Sources

Handling

Personal protective equipment for handling Crisaborole Impurity

As a Senior Application Scientist overseeing the synthesis, characterization, and quality control of active pharmaceutical ingredients (APIs), I frequently manage the operational logistics for handling complex compounds....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis, characterization, and quality control of active pharmaceutical ingredients (APIs), I frequently manage the operational logistics for handling complex compounds. Crisaborole is a boron-containing phosphodiesterase-4 (PDE4) inhibitor utilized primarily for the treatment of atopic dermatitis. During its synthesis, storage, and handling, various impurities—such as Crisaborole Impurity 1, Impurity 4, and the Bromo Impurity—can form through side reactions or degradation[1].

Because these impurities retain the reactive benzoxaborole moiety and often present amplified toxicological risks compared to the parent API, standard laboratory precautions are insufficient. This guide provides a causality-driven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Crisaborole impurities.

Mechanistic Context and Toxicological Profiling

To understand the necessity of our safety protocols, we must first understand the biological and chemical nature of the threat. Crisaborole and its impurities function by penetrating cells to inhibit the PDE4 enzyme, which normally degrades cyclic adenosine monophosphate (cAMP). While this suppression of pro-inflammatory cytokines is therapeutically beneficial for dermatitis, unintended systemic or respiratory exposure in a laboratory setting can lead to severe mucous membrane irritation and acute toxicity.

PDE4_Pathway Crisaborole Crisaborole Impurities PDE4 PDE4 Enzyme Crisaborole->PDE4 Inhibits cAMP cAMP (Active) PDE4->cAMP Prevents degradation AMP AMP (Inactive) cAMP->AMP Normal PDE4 action PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines PKA->Inflammation Suppresses

Mechanism of action for Crisaborole and related impurities targeting the PDE4 pathway.

While boron-containing compounds are generally not considered genotoxic[2], their localized irritant effects dictate our handling strategy. Crisaborole and its derivatives are classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319)[3][4]. Furthermore, specific byproducts like Impurity 4 carry additional hazards, including being harmful in contact with skin (H312) and harmful if inhaled (H332)[5].

Table 1: Quantitative & Qualitative Hazard Summary for Crisaborole Impurities

Compound / ImpurityCAS NumberMolecular WeightPrimary GHS HazardsCritical Exposure Routes
Crisaborole (API) 906673-24-3251.05 g/mol H302, H315, H319, H335Oral, Dermal, Ocular, Inhalation
Crisaborole Impurity 1 2803552-55-6241.24 g/mol H315, H319Dermal, Ocular
Crisaborole Impurity 4 N/AN/AH302, H312, H332, H315, H319Inhalation, Dermal, Oral
Bromo Impurity 906673-45-8~330.00 g/mol H315, H319, H335Dermal, Respiratory

Causality-Driven PPE Matrix

PPE selection for these compounds is not arbitrary; it is a direct response to the physicochemical properties of benzoxaborole powders.

  • Respiratory Protection:

    • Requirement: N95 (US) or EN 149 FFP2/FFP3 dust mask[6]. For bulk transfers or spill responses, a full-face respirator or self-contained breathing apparatus (SCBA) is strictly required[5][7].

    • Causality: These impurities are typically handled as fine, lyophilized powders. Aerosolization is a high risk. The particulate nature of the impurities allows them to bypass the upper respiratory tract, triggering H332 (harmful if inhaled) and H335 (respiratory irritation)[3][5].

  • Hand and Dermal Protection:

    • Requirement: Double-layered nitrile gloves (minimum 0.11 mm thickness) and a fire/flame-resistant, impervious laboratory coat[7].

    • Causality: While intact skin is an effective barrier to elemental boron, organic boron compounds and the solvents used to reconstitute them (e.g., DMSO) can facilitate rapid dermal penetration[2], necessitating chemical-resistant elastomers like nitrile over standard latex.

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US)[7].

    • Causality: Direct contact causes serious eye irritation (H319)[3]. Standard safety glasses lack the orbital seal required to block fine, airborne benzoxaborole dust from settling on the conjunctiva.

Operational Handling Protocol

Every operational procedure must function as a self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Step 1: Environmental Preparation & Isolation

    • Action: Conduct all handling, weighing, and reconstitution inside a certified laboratory fume hood or a localized exhaust ventilation system[7].

    • Validation: Verify the fume hood monitor reads a continuous face velocity of 80–120 feet per minute (fpm) before unsealing the impurity vial.

  • Step 2: PPE Verification

    • Action: Don impervious clothing, double nitrile gloves, N95 respirator, and sealed goggles[3].

    • Validation: Perform a positive/negative pressure seal check on the respirator. Ensure no skin is exposed between the glove cuff and the lab coat.

  • Step 3: Anti-Static Weighing

    • Action: Use anti-static spatulas and grounded weigh boats. Benzoxaborole powders carry static charges that cause erratic dispersion and increase the risk of aerosolization.

    • Validation: Observe the powder during transfer. If the powder "jumps" or clings to the exterior of the spatula, halt the process and introduce an anti-static ionizer to the hood environment before resuming.

  • Step 4: Post-Handling Decontamination

    • Action: Wipe down the analytical balance and surrounding hood area with a lint-free cloth soaked in alcohol (ethanol or isopropanol)[3].

    • Validation: Visual inspection under bright light must confirm absolutely no residual white powder remains on the working surfaces.

Spill Management and Disposal Logistics

Immediate and correct response to spills prevents widespread laboratory contamination and environmental toxicity. Do not allow undiluted product or large quantities to reach ground water or sewage systems[4].

G Start Impurity Handling Initiation PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate (Alcohol/Diatomite) Spill->Clean Yes Store Seal & Store (Dry, Well-ventilated) Spill->Store No Dispose Incineration (Afterburner & Scrubber) Clean->Dispose Store->Dispose End of Lifecycle

Workflow for the safe handling, spill management, and disposal of Crisaborole impurities.

Accidental Release Protocol:

  • Evacuate and Ventilate: Keep unnecessary personnel away from the spill zone. Ensure maximum exhaust ventilation is active in the area[7].

  • Containment: Do not touch the spilled material without upgrading to a full-face respirator or SCBA if a large dust cloud is present[7].

  • Collection: For dry powders, pick up mechanically (sweep up and shovel) without creating dust[5]. For liquid solutions, absorb with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[3].

  • Decontamination: Scrub the affected surfaces and equipment thoroughly with alcohol[3].

Disposal Plan: Crisaborole impurities cannot be disposed of via standard biohazard or aqueous waste streams.

  • Destruction: The material must be burned in a chemical incinerator equipped with an afterburner and scrubber[5][7].

  • Caution: Exert extra care during ignition, as certain impurity mixtures or the solvents used to suspend them may be highly flammable[5].

  • Outsourcing: For facilities lacking on-site incineration, collect all surplus, expired materials, and contaminated packaging in sealed, labeled containers and offer them to a licensed hazardous waste disposal company[5][7].

References

  • Cleanchem Laboratories LLP.MATERIAL SAFETY DATA SHEETS CRISABOROLE.
  • Daicel Pharma Standards.Crisaborole Impurities Manufacturer & Supplier.
  • MedChemExpress.Safety Data Sheet: Crisaborole.
  • Cayman Chemical Co.Safety Data Sheet: AN2728 (Crisaborole).
  • TLC Pharmaceutical Standards Ltd.Safety Data Sheet: Crisaborole Impurity 4.
  • ResearchGate / Regulatory Toxicology and Pharmacology.Toxicity of boric acid, borax and other boron containing compounds: A review.
  • MilliporeSigma.Safety Information: Crisaborole.

Sources

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